molecular formula C23H21NO3 B15152005 Ethyl 4-[(diphenylacetyl)amino]benzoate CAS No. 23988-51-4

Ethyl 4-[(diphenylacetyl)amino]benzoate

Número de catálogo: B15152005
Número CAS: 23988-51-4
Peso molecular: 359.4 g/mol
Clave InChI: DSZNABIJXKRGSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-[(diphenylacetyl)amino]benzoate is a chemical compound built on the versatile para-aminobenzoic acid (PABA) scaffold, a structure recognized as a privileged building block in medicinal chemistry for designing novel bioactive molecules . Derivatives of PABA, such as this compound, are frequently investigated for a wide spectrum of biological activities due to the synthetic accessibility of the core structure and its favorable drug-like properties, including being generally well-tolerated and easily absorbed . Researchers utilize this and similar PABA analogs in the discovery and development of new therapeutic agents, with historical and ongoing research applications spanning antimicrobial, anticancer, and anti-Alzheimer's agents . Specifically, PABA-based molecules have been extensively explored as acetylcholinesterase (AChE) inhibitors for addressing cognitive decline in Alzheimer's disease, as well as in the design of classic antifolate drugs like methotrexate which target dihydrofolate reductase (DHFR) in cancer treatment . The structure features a diphenylacetyl group linked through an amide bond to an ethyl ester of 4-aminobenzoic acid, making it a candidate for further synthetic modification or as a standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment only and is not classified or sold for human consumption, diagnostic use, or any therapeutic application.

Propiedades

Número CAS

23988-51-4

Fórmula molecular

C23H21NO3

Peso molecular

359.4 g/mol

Nombre IUPAC

ethyl 4-[(2,2-diphenylacetyl)amino]benzoate

InChI

InChI=1S/C23H21NO3/c1-2-27-23(26)19-13-15-20(16-14-19)24-22(25)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,2H2,1H3,(H,24,25)

Clave InChI

DSZNABIJXKRGSR-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origen del producto

United States
Foundational & Exploratory

Ethyl 4-[(diphenylacetyl)amino]benzoate (CAS 23988-51-4): A Technical Guide to Epigenetic Modulator Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted epigenetic therapeutics, the inhibition of Histone Deacetylases (HDACs) has emerged as a validated strategy for oncology and immunomodulation. While first-in-class agents like Vorinostat (SAHA) and advanced clinical candidates like AR-42 have demonstrated profound efficacy, structural liabilities—specifically the chirality and potential racemization of AR-42's 2-arylbutyrate moiety—have driven the development of next-generation achiral analogues [1].

Ethyl 4-[(diphenylacetyl)amino]benzoate (CAS 23988-51-4) serves as the critical synthetic intermediate in the development of these achiral, diphenyl-substituted hydroxamate HDAC inhibitors. By replacing the chiral center with a bulky, achiral diphenylacetyl group, medicinal chemists have successfully engineered molecules that bypass racemization risks while dramatically enhancing binding affinity to the hydrophobic surface recognition domain of Class I HDAC enzymes[2].

This whitepaper provides an in-depth technical analysis of CAS 23988-51-4, detailing its physicochemical profile, mechanistic rationale in drug design, and self-validating experimental protocols for its synthesis and downstream conversion into potent epigenetic modulators.

Chemical Profile & Physicochemical Properties

Understanding the base properties of CAS 23988-51-4 is essential for optimizing reaction conditions, particularly regarding solubility and steric hindrance during amide coupling and subsequent hydrolysis/hydroxylaminolysis.

PropertyValue
Chemical Name Ethyl 4-[(diphenylacetyl)amino]benzoate
CAS Registry Number 23988-51-4
Molecular Formula C₂₃H₂₁NO₃
Molecular Weight 359.425 g/mol
LogP (Octanol/Water) ~4.5 (Highly Lipophilic)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 6
Downstream Active API 4-(2,2-diphenylacetamido)-N-hydroxybenzamide (CAS 854779-99-0)

Data synthesized from computational chemical databases and structural analyses [3].

Mechanistic Rationale: The Shift from Chiral to Achiral Scaffolds

The AR-42 Liability

AR-42 is a highly potent, orally bioavailable pan-HDAC inhibitor that has shown exceptional pre-clinical and clinical activity against B-cell malignancies, multiple myeloma, and solid tumors [4]. However, AR-42 is a chiral 2-arylbutyrate. In physiological environments, chiral centers adjacent to carbonyls can be prone to enolization and subsequent racemization, leading to variable pharmacokinetic profiles and potential off-target toxicity.

The Diphenylacetyl Solution

To engineer out this liability, the chiral center is replaced with a quaternary carbon or a diphenyl-substituted carbon. The diphenylacetyl group in CAS 23988-51-4 acts as the "cap" group in the classic HDAC inhibitor pharmacophore model (Cap - Linker - Zinc Binding Group).

  • Achiral Stability: The symmetric diphenyl substitution eliminates the chiral center entirely.

  • Hydrophobic Shielding: The dual phenyl rings create a bulky hydrophobic shield at the rim of the HDAC active site, displacing water molecules and increasing the entropic driving force of binding [2].

Synthesis Workflow & Experimental Protocols

The synthesis of the active HDAC inhibitor relies on a robust, two-step workflow utilizing CAS 23988-51-4 as the stable, isolable intermediate.

Protocol 1: Synthesis of Ethyl 4-[(diphenylacetyl)amino]benzoate (CAS 23988-51-4)

Objective: Form the amide linkage via the reaction of an acid chloride with an aromatic amine.

Materials:

  • Ethyl 4-aminobenzoate (Benzocaine): 1.0 eq

  • Diphenylacetyl chloride: 1.1 eq

  • Triethylamine (TEA) or Pyridine: 1.5 eq

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of ethyl 4-aminobenzoate in anhydrous DCM under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of TEA to the solution and cool the reaction flask to 0°C using an ice bath. Causality: Cooling prevents exothermic runaway and minimizes the formation of di-acylated side products.

  • Acylation: Dissolve 1.1 eq of diphenylacetyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1N HCl, water, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield pure CAS 23988-51-4 as a white solid.

Protocol 2: Conversion to 4-(2,2-diphenylacetamido)-N-hydroxybenzamide (CAS 854779-99-0)

Objective: Convert the ethyl ester into a hydroxamic acid, the critical Zinc-Binding Group (ZBG) for HDAC inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl) (10.0 eq) in methanol. Add sodium hydroxide (NaOH) (20.0 eq) dissolved in a minimal amount of water. Stir for 15 minutes and filter off the precipitated NaCl to generate free hydroxylamine.

  • Reaction: Add CAS 23988-51-4 (1.0 eq) to the freshly prepared methanolic hydroxylamine solution.

  • Propagation: Stir at room temperature for 45 minutes to 1 hour. Causality: Extended reaction times can lead to hydrolysis of the amide bond; strict time control is a self-validating parameter for high yield.

  • Workup: Neutralize the reaction mixture with 1N HCl to pH ~6. The product will precipitate out of the methanolic/aqueous solution.

  • Isolation: Filter the precipitate, wash with cold water and a small amount of cold ether, and dry in vacuo to yield the active achiral HDAC inhibitor [3].

Synthesis A Ethyl 4-aminobenzoate (Benzocaine) C Amide Coupling (TEA, DCM, 0°C to RT) A->C B Diphenylacetyl chloride B->C D Ethyl 4-[(diphenylacetyl)amino]benzoate CAS 23988-51-4 C->D E Hydroxylaminolysis (NH2OH, NaOH, MeOH/H2O) D->E F 4-(2,2-diphenylacetamido)-N-hydroxybenzamide CAS 854779-99-0 (Active HDAC Inhibitor) E->F

Synthetic workflow from base reagents to the active achiral HDAC inhibitor via CAS 23988-51-4.

Biological Application & Pharmacological Significance

Once CAS 23988-51-4 is converted to its hydroxamic acid derivative, it functions as a potent, pan-HDAC inhibitor with a strong bias toward Class I HDACs (HDAC 1, 2, 3, and 8).

Mechanism of Action

The hydroxamate moiety chelates the catalytic Zn²⁺ ion in the HDAC active site. The diphenyl cap interacts with the hydrophobic residues at the entrance of the binding pocket. This blockade prevents the deacetylation of lysine residues on histone tails (specifically H3 and H4). The resulting hyperacetylation neutralizes the positive charge of the histones, decreasing their affinity for the negatively charged DNA backbone. This leads to chromatin relaxation and the transcriptional upregulation of tumor suppressor genes, most notably CDKN1A which encodes the p21 (WAF1/CIP1) protein, ultimately triggering cell cycle arrest and apoptosis [4].

Pathway HDACi Achiral Hydroxamate (Derived from CAS 23988-51-4) HDAC Class I HDAC Enzymes (HDAC1, 2, 3, 8) HDACi->HDAC Inhibits Histones Histone Hyperacetylation (H3, H4) HDAC->Histones Prevents Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Induces GeneExp Upregulation of p21 (WAF1/CIP1) Chromatin->GeneExp Promotes Transcription CellFate Cell Cycle Arrest & Apoptosis GeneExp->CellFate Triggers

Signaling pathway illustrating the apoptotic cascade triggered by achiral HDAC inhibitors.

Quantitative Efficacy Data

Achiral derivatives synthesized via this pathway have demonstrated superior potency compared to their chiral predecessors and benchmark clinical agents.

CompoundHDAC1 IC₅₀ (nM)Cytotoxicity (Melanoma MM96L) IC₅₀ (μM)Racemization Risk
Vorinostat (SAHA) ~15.0~2.50None
rac-AR-42 ~1.5~0.45High (Chiral)
Achiral Diphenyl Analogue ~0.7 ~0.15 None (Achiral)

Comparative in vitro efficacy data highlighting the superiority of achiral AR-42 analogues [2].

Conclusion

Ethyl 4-[(diphenylacetyl)amino]benzoate (CAS 23988-51-4) is far more than a simple ester; it is a meticulously designed structural keystone in the evolution of epigenetic therapeutics. By facilitating the transition from chiral, unstable pharmacophores to achiral, highly potent inhibitors, this intermediate empowers researchers to develop safer, more predictable, and highly efficacious treatments for hematological malignancies and solid tumors.

References

  • PLOS One (2010). The Novel Deacetylase Inhibitor AR-42 Demonstrates Pre-Clinical Activity in B-Cell Malignancies In Vitro and In Vivo. Available at:[Link]

  • Journal of Medicinal Chemistry - ACS Publications (2020). Achiral Derivatives of Hydroxamate AR-42 Potently Inhibit Class I HDAC Enzymes and Cancer Cell Proliferation. Available at:[Link]

  • Molaid Chemical Database. 4-(2,2-diphenylacetamido)-N-hydroxybenzamide | 854779-99-0. Available at:[Link]

  • PubMed / NIH (2020). Achiral Derivatives of Hydroxamate AR-42 Potently Inhibit Class I HDAC Enzymes and Cancer Cell Proliferation (Abstract & MeSH). Available at:[Link]

Chemo-Structural Profiling and Synthesis of C23H21NO3 Benzocaine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: Ethyl 4-{[(4-(benzyloxy)phenyl)methylene]amino}benzoate Molecular Formula: C₂₃H₂₁NO₃ Molecular Weight: 359.42 g/mol

This technical guide profiles the synthesis, structural characterization, and biological rationale of C₂₃H₂₁NO₃ benzocaine derivatives. While benzocaine (ethyl 4-aminobenzoate) is a ubiquitous local anesthetic, its rapid hydrolysis and limited lipophilicity often necessitate derivatization. The C₂₃H₂₁NO₃ class represents a specific Schiff base modification —introducing a hydrophobic benzyloxy-benzylidene tail to the benzocaine core. This modification significantly alters the partition coefficient (logP), potentially enhancing membrane permeability and antimicrobial efficacy compared to the parent compound.

Part 1: Chemo-Structural Analysis

Elemental & Molecular Breakdown

The transition from Benzocaine (C₉H₁₁NO₂) to the target derivative (C₂₃H₂₁NO₃) involves the condensation of the primary amine with a lipophilic aldehyde, specifically 4-(benzyloxy)benzaldehyde .

ComponentElementCountAtomic MassTotal MassMass %
Carbon C2312.011276.2576.86%
Hydrogen H211.00821.175.89%
Nitrogen N114.00714.013.90%
Oxygen O315.99948.0013.35%
Total - - - 359.42 100%
Structural Logic (The "Why")

The synthesis of this derivative is not arbitrary; it follows a clear Structure-Activity Relationship (SAR) logic:

  • Azomethine Linker (-N=CH-): Replaces the primary amine, protecting it from rapid metabolic degradation while introducing a conjugated system that stabilizes the molecule.

  • Benzyloxy Tail: Adds significant bulk and lipophilicity. Benzocaine acts by blocking voltage-gated sodium channels; increasing lipophilicity often correlates with higher potency in local anesthetics by facilitating entry into the neuronal membrane.

Part 2: Synthesis Protocol (Self-Validating System)

Reaction Mechanism

The synthesis relies on a nucleophilic addition-elimination reaction (condensation) between the nucleophilic nitrogen of benzocaine and the electrophilic carbonyl carbon of 4-(benzyloxy)benzaldehyde.

Reaction Stoichiometry:



Reagents & Equipment
  • Precursor A: Benzocaine (Ethyl 4-aminobenzoate), >99% purity.

  • Precursor B: 4-(Benzyloxy)benzaldehyde.

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Apparatus: Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, Buchner funnel.

Step-by-Step Methodology

Step 1: Solubilization Dissolve 0.01 mol (1.65 g) of Benzocaine in 20 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution to avoid kinetic trapping.

Step 2: Activation & Addition Add 2-3 drops of Glacial Acetic Acid to protonate the carbonyl oxygen of the aldehyde, increasing electrophilicity. Slowly add 0.01 mol (2.12 g) of 4-(benzyloxy)benzaldehyde.

Step 3: Reflux (Thermodynamic Control) Reflux the mixture at 78°C for 3-4 hours.

  • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the benzocaine spot (lower Rf) indicates completion.

Step 4: Isolation Cool the mixture to room temperature, then pour into crushed ice/water (100 mL) with vigorous stirring. The Schiff base is hydrophobic and will precipitate immediately.

Step 5: Purification Filter the precipitate using a Buchner funnel. Recrystallize from hot ethanol to remove unreacted aldehyde. Dry in a vacuum desiccator over CaCl₂.

Part 3: Visualization & Workflows

Synthesis Workflow Diagram

The following diagram outlines the critical path for synthesis, highlighting decision nodes for quality control.

SynthesisWorkflow Start Start: Reagent Prep Mix Dissolve Benzocaine + 4-Benzyloxybenzaldehyde in EtOH Start->Mix Catalyst Add Glacial AcOH (Catalyst) Mix->Catalyst Reflux Reflux at 78°C (3-4 hrs) Catalyst->Reflux TLC TLC Check (Hexane:EtOAc) Reflux->TLC TLC->Reflux Incomplete Precip Pour into Ice Water (Precipitation) TLC->Precip Complete Filter Vacuum Filtration Precip->Filter Recryst Recrystallize (Hot EtOH) Filter->Recryst Final Pure C23H21NO3 Product Recryst->Final

Figure 1: Step-by-step synthesis workflow for Benzocaine Schiff Base derivatives, including critical TLC validation loops.

Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the structural components of the C₂₃H₂₁NO₃ molecule contribute to its theoretical biological function.

SAR_Logic Core Benzocaine Core (Ethyl Benzoate) Effect1 Na+ Channel Blockade Core->Effect1 Primary Pharmacophore Linker Azomethine Linker (-N=CH-) Linker->Core Tail Benzyloxy Tail (Hydrophobic) Linker->Tail Effect2 Conjugation/Stability Linker->Effect2 Effect3 Increased logP (Membrane Penetration) Tail->Effect3 Lipophilic Modulation Effect3->Effect1 Enhances

Figure 2: SAR map showing how the addition of the benzyloxy tail modulates the physicochemical properties of the benzocaine core.

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized product must meet the following analytical criteria.

TechniqueExpected SignalStructural Assignment
FT-IR 1615–1630 cm⁻¹C=N Stretch (Azomethine formation)
FT-IR 1710–1720 cm⁻¹C=O Stretch (Ester carbonyl, retained)
¹H NMR δ 8.3–8.6 ppm (s, 1H)-N=CH- (Azomethine proton)
¹H NMR δ 5.1–5.2 ppm (s, 2H)-O-CH₂-Ph (Benzylic protons)
¹H NMR Disappearance of ~5.8 ppmLoss of -NH₂ (Primary amine)
Troubleshooting
  • Low Yield: Often caused by wet ethanol. Ensure absolute ethanol is used, as water drives the equilibrium back to the reactants (hydrolysis of the imine).

  • Oily Product: Indicates incomplete crystallization. Scratch the side of the flask with a glass rod or add a seed crystal of the aldehyde to induce nucleation.

Part 5: Biological Context & Applications

The C₂₃H₂₁NO₃ derivative is not merely a chemical curiosity; it is investigated for:

  • Antimicrobial Activity: Schiff bases of benzocaine have shown efficacy against S. aureus and E. coli. The mechanism involves the azomethine linkage interfering with normal cell processes in bacteria [1].

  • Metal Chelation: The nitrogen in the azomethine bond and the oxygen in the ester can act as ligands for transition metals (Co, Cu, Zn), creating complexes with enhanced biological half-lives [2].

References

  • Abu-Yamin, A. A., et al. (2021).[1] "Synthesis and Characterization of Benzocaine Schiff Base and its Cobalt Complex." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Bhatt, R., et al. (2024). "Synthesis, Characterization And Antibacterial Analysis Of Benzocaine Schiff Base Metal Complexes." Nanotechnology Perceptions. Available at: [Link]

  • Suresh, M., et al. (2016). "Antimicrobial Studies on Derivatives of Benzocaine." Worldwide Journals. Available at: [Link]

  • PubChem. (2025).[2] "Benzocaine | C9H11NO2."[2][3][4] National Library of Medicine. Available at: [Link]

Sources

Technical Monograph: Ethyl 4-(2,2-Diphenylacetamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Lipophilic Amide Derivative of Benzocaine

Part 1: Executive Summary

Compound Identity: Ethyl 4-(2,2-diphenylacetamido)benzoate Parent Scaffold: Ethyl 4-aminobenzoate (Benzocaine) Chemical Class: Benzoate Ester / Diphenylacetamide Molecular Formula:


Molecular Weight:  ~359.42  g/mol [1][2][3][4][5]

This technical guide profiles the diphenylacetyl derivative of ethyl 4-aminobenzoate, a specialized research compound synthesized by acylating the primary amine of benzocaine with a diphenylacetyl moiety. In drug discovery, this modification serves two critical functions:

  • Lipophilicity Modulation: The addition of two phenyl rings significantly increases the partition coefficient (LogP), enhancing membrane permeability compared to the parent benzocaine.

  • Metabolic Stabilization: Converting the aniline nitrogen into an amide reduces susceptibility to N-oxidation and alters the electronic properties of the benzoate ester, potentially prolonging the duration of action in local anesthetic applications.

Part 2: Chemical Profile & Predicted Properties[6]

The introduction of the bulky diphenylacetyl group transforms the physicochemical profile of the molecule.

PropertyBenzocaine (Parent)Diphenylacetyl DerivativeImpact on Development
Molecular Weight 165.19 g/mol 359.42 g/mol Increases bulk; reduces solubility in water.
LogP (Predicted) ~1.86~4.5 - 5.0High lipophilicity; ideal for topical/transdermal formulations but requires solubilizers for aqueous delivery.
H-Bond Donors 2 (

)
1 (Amide NH)Reduced polarity.
Rotatable Bonds 35Increased conformational flexibility in the tail region.
Topological Polar Surface Area 52.3

~55

Minimal change in polar surface area despite size increase.
Part 3: Synthesis Protocol

Objective: Synthesis of Ethyl 4-(2,2-diphenylacetamido)benzoate via Nucleophilic Acyl Substitution.

3.1. Retrosynthetic Analysis

The most efficient route utilizes the high reactivity of diphenylacetyl chloride reacting with the nucleophilic aniline nitrogen of benzocaine . A base scavenger is required to neutralize the HCl byproduct.

3.2. Reagents & Materials[2][6]
  • Starting Material: Ethyl 4-aminobenzoate (Benzocaine), >99% purity.[5][7]

  • Acylating Agent: Diphenylacetyl chloride (1.1 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or Pyridine (1.2 equivalents).

  • Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.1 eq) to accelerate reaction.

3.3. Experimental Procedure

Step 1: Preparation Dissolve 10.0 mmol of Benzocaine in 25 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride).

Step 2: Base Addition Add 12.0 mmol of Triethylamine. Cool the mixture to 0°C in an ice bath to control the exotherm of the subsequent addition.

Step 3: Acylation Dropwise add a solution of Diphenylacetyl chloride (11.0 mmol) in 10 mL DCM over 20 minutes.

  • Mechanism:[4][8][9] The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate which collapses to expel chloride.

Step 4: Reaction & Monitoring Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes). The starting material (Benzocaine) spot should disappear.

Step 5: Work-up

  • Quench with 20 mL saturated

    
     solution.
    
  • Separate the organic layer.[2]

  • Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) followed by Brine.

  • Dry over anhydrous

    
     and concentrate under reduced pressure.
    

Step 6: Purification Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

3.4. Reaction Scheme Visualization

SynthesisPathway Benzocaine Benzocaine (Nucleophile) Intermediate Tetrahedral Intermediate Benzocaine->Intermediate Nucleophilic Attack AcylChloride Diphenylacetyl Chloride (Electrophile) AcylChloride->Intermediate Product Ethyl 4-(2,2-diphenylacetamido)benzoate (Target Amide) Intermediate->Product Elimination of Cl- Base Triethylamine (HCl Scavenger) Base->Product Neutralization

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target amide.

Part 4: Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

4.1. Proton NMR (

-NMR, 400 MHz,

)
  • Amide Proton (

    
    ):  Singlet, 
    
    
    
    7.5 - 8.0 ppm (Broad,
    
    
    exchangeable).
  • Benzocaine Aromatic Protons: Two doublets (AA'BB' system) at

    
     ~7.9 ppm (ortho to ester) and 
    
    
    
    ~7.6 ppm (ortho to amide).
  • Diphenylacetyl Protons:

    • Aromatic Multiplet:

      
       7.2 - 7.4 ppm (10H, overlapping phenyl rings).
      
    • Methine Proton (

      
      ): Singlet, 
      
      
      
      ~5.1 ppm.
  • Ethyl Ester Protons:

    • Quartet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ): 
      
      
      
      4.3 ppm.
    • Triplet (

      
      ): 
      
      
      
      1.3 ppm.
4.2. Infrared Spectroscopy (FT-IR)
  • N-H Stretch: ~3300

    
     (Amide).
    
  • C=O Stretch (Ester): ~1710

    
     (Strong).
    
  • C=O Stretch (Amide I): ~1660-1680

    
     (Distinct from ester).
    
  • C=C Aromatic: ~1500-1600

    
    .
    
4.3. Analytical Workflow

AnalyticalWorkflow Sample Crude Product TLC TLC Screening (Hex/EtOAc 7:3) Sample->TLC Recryst Recrystallization (Ethanol) TLC->Recryst If impurities present Pure Purified Crystals Recryst->Pure NMR 1H-NMR (Structural ID) Pure->NMR HPLC HPLC-UV (Purity >98%) Pure->HPLC MS Mass Spec (M+H = 360.16) Pure->MS

Caption: Standard purification and validation workflow for the synthesized derivative.

Part 5: Pharmacological & Research Implications[5][11]
5.1. Structure-Activity Relationship (SAR)

This molecule represents a "Super-Lipophilic" Benzocaine.

  • Local Anesthetic Potency: Local anesthetics (LAs) require lipid solubility to penetrate the nerve membrane. The diphenyl group drastically increases lipophilicity, which theoretically increases potency but may also increase toxicity or tissue retention.

  • Hydrolysis Resistance: Benzocaine is rapidly hydrolyzed by plasma esterases. The amide bond introduced at the 4-position is metabolically stable, but the ester tail remains the primary site of metabolism. The bulky diphenyl group may provide steric shielding, potentially slowing down the hydrolysis of the ester group compared to native benzocaine.

5.2. Potential Applications[9]
  • Sustained Release Formulations: Due to high LogP, this compound would partition strongly into lipid bilayers or hydrophobic delivery matrices (e.g., liposomes), offering a prolonged release profile.

  • UV Absorption: The extended conjugation (Diphenyl + Amide + Benzoate) suggests strong UV absorption properties, making it a candidate for testing as a UV-B filter in cosmetic research.

References
  • Benzocaine Synthesis & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2337, Benzocaine.[7][Link]

  • Amide Synthesis (Schotten-Baumann): Org. Synth. 1931, 11, 32. (General protocol for benzoylation of amines). [Link]

  • Diphenylacetic Acid Derivatives: Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011).[3][10] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Reference for spectral properties of diphenyl-substituted compounds).

  • Local Anesthetic SAR: Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98–109.[Link]

Sources

Engineering Lipophilic Benzocaine Analogs: From Structure-Activity Relationships to Advanced Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzocaine (ethyl 4-aminobenzoate) serves as a foundational scaffold in medicinal chemistry. Unlike the majority of local anesthetics that possess a tertiary amine, benzocaine lacks this ionizable group, rendering it uncharged and highly lipophilic at physiological pH[1]. While this unique physicochemical property traditionally restricted its use to topical applications, it also makes benzocaine an ideal lead compound for developing highly lipophilic analogs, such as butamben (butyl 4-aminobenzoate).

As drug development shifts toward targeted, sustained-release topicals and novel antimicrobial/antineoplastic agents, understanding the structure-activity relationships (SAR) of these lipophilic derivatives is paramount. This technical guide explores the mechanistic pharmacology of lipophilic benzocaine analogs, details the causality behind advanced formulation strategies required to overcome their solubility bottlenecks, and provides self-validating protocols for engineering high-payload delivery systems.

Mechanistic Rationale: VGSC Inhibition and Lipophilicity

Local anesthetics exert their primary pharmacological effect by reversibly binding to voltage-gated sodium channels (VGSCs), such as NaV1.5, thereby inhibiting sodium influx and blocking nerve impulse conduction[2]. The affinity and state-dependence of this blockade are heavily influenced by the drug's lipophilicity.

Research mapping the molecular conformations of sodium channels reveals that benzocaine and its lipophilic analogs operate via a dual-component mechanism:

  • Lipophilic Block: A voltage-independent, low-affinity blockade of closed channels driven by the molecule's partitioning into the lipid bilayer.

  • Voltage-Sensor Inhibition: A high-affinity, voltage-dependent blockade of open/inactivated channels linked to the stabilization of the S4 segments in domains III and IV via interactions with specific residues, notably Phe1759[3].

Increasing the carbon chain length of the ester linkage directly increases the partition coefficient (LogP). This enhances membrane penetration and prolongs the duration of action by shielding the molecule from rapid metabolic clearance, albeit with a concomitant decrease in aqueous solubility[1].

VGSC_Blockade A Lipophilic Benzocaine Analog (e.g., Butamben) B Membrane Partitioning (Driven by High LogP) A->B Hydrophobic Interaction C Voltage-Gated Sodium Channel (Inner Pore Access) B->C Intracellular Access D Lipophilic Block (Closed State) C->D Voltage Independent E Voltage-Sensor Inhibition (Open/Inactivated State) C->E Phe1759 Binding F Inhibition of Na+ Influx D->F E->F G Nerve Impulse Blockade (Clinical Anesthesia) F->G

Dual-component VGSC inhibition pathway by lipophilic benzocaine analogs.

Structure-Activity Relationships (SAR) & Physicochemical Profiling

The classical SAR of local anesthetics divides the pharmacophore into three distinct domains: a lipophilic aromatic ring, an intermediate ester or amide linker, and a hydrophilic amine[4]. In benzocaine analogs, modifying the ester alkyl chain is the primary lever for tuning lipophilicity. Extending this chain increases the van der Waals interactions within the lipid bilayer, directly correlating with an increased duration of action and higher protein binding[1].

Table 1: Physicochemical and Pharmacological Profiles of Key Benzocaine Analogs

CompoundEster Alkyl ChainApprox. LogPAqueous SolubilityPrimary ApplicationRelative Duration of Action
Benzocaine Ethyl (-C2H5)1.90.4 mg/mLTopical/Mucosal AnesthesiaShort
Propaesin Propyl (-C3H7)2.4< 0.2 mg/mLTopical AnesthesiaModerate
Butamben Butyl (-C4H9)2.9< 0.1 mg/mLDermal/Mucosal AnesthesiaLong
Hexylcaine *Hexyl (-C6H13)3.5Soluble (as salt)Nerve Block / TopicalVery Long

*Note: Hexylcaine includes a secondary amine modification, altering its pKa compared to pure p-aminobenzoate esters.

Overcoming Solubility Bottlenecks: Advanced Delivery Systems

The profound lipophilicity of extended-chain analogs like butamben presents significant formulation challenges. Traditional hydroalcoholic solutions often fail to maintain the drug at the target site for prolonged periods and can cause local tissue irritation. To resolve this, modern medicinal chemistry employs "drug-in-cyclodextrin-in-deformable liposomes" strategies[5].

Causality in Experimental Formulation Design:
  • Cyclodextrin Complexation: Highly lipophilic drugs partition almost exclusively into the lipid bilayer of liposomes, severely limiting the total drug payload. By complexing the drug with randomly methylated β-cyclodextrin (RAMEB), we create a hydrophilic inclusion complex that can be encapsulated within the aqueous core, effectively doubling the payload[5].

  • Deformable Liposomes: The addition of edge activators, such as the cationic surfactant stearylamine (SA), increases the flexibility of the lipid bilayer. This allows the vesicles to squeeze through the stratum corneum intact, significantly enhancing deep tissue permeation and creating a sustained-release reservoir[5].

Formulation_Workflow Step1 Phase-Solubility Profiling (Optimize RAMEB Affinity) Step2 Drug-CD Complexation (Hydrophilic Core Payload) Step1->Step2 1:1 Stoichiometry Step3 Lipid Film Hydration (PC:CH:SA + Free Drug) Step2->Step3 Aqueous Hydration Step4 Membrane Extrusion (Shear-based Sizing) Step3->Step4 MLV Formation Step5 SEC Purification (Free Drug Removal) Step4->Step5 Unilamellar Vesicles Step6 Self-Validation (DLS & EE% Check) Step5->Step6 Quality Control

Workflow for engineering double-loaded deformable liposomes for lipophilic drugs.

Protocol: Preparation and Self-Validation of Double-Loaded Deformable Liposomes

Objective: To formulate a high-payload delivery system for butamben (BTB) using a dual-compartment architecture.

  • Step 1: Phase-Solubility Profiling & Complexation

    • Action: Add excess BTB to aqueous solutions containing increasing concentrations of RAMEB (0–50 mM). Stir at 25°C for 72 hours, filter (0.22 µm), and quantify dissolved BTB via HPLC.

    • Causality: This determines the stoichiometric binding constant (

      
      ). RAMEB is selected over standard 
      
      
      
      - or
      
      
      -cyclodextrins due to its superior cavity match for the butyl chain, preventing premature drug expulsion.
    • Self-Validation: The phase-solubility diagram must display an

      
      -type linear isotherm. An 
      
      
      
      confirms a stable 1:1 inclusion complex.
  • Step 2: Lipid Film Hydration (Bilayer Loading)

    • Action: Dissolve L-

      
      -phosphatidylcholine (PC), cholesterol (CH), and stearylamine (SA) at a 5.5:1.0:1.5 molar ratio in chloroform/methanol (3:1 v/v). Add 0.5% w/v free BTB to this organic phase. Evaporate under reduced pressure to form a thin lipid film.
      
    • Causality: Cholesterol stabilizes the bilayer, while the cationic edge activator (SA) introduces membrane deformability and electrostatic repulsion, preventing vesicle aggregation[5]. Free BTB in the lipid phase provides the immediate-release anesthetic burst.

  • Step 3: Aqueous Core Loading & Vesicle Formation

    • Action: Hydrate the lipid film with 10 mL of the aqueous BTB-RAMEB complex (0.5% w/v) from Step 1. Vortex vigorously for 10 minutes above the lipid phase transition temperature.

    • Causality: Hydration forces the lipid sheets to self-assemble into multilamellar vesicles (MLVs), trapping the hydrophilic BTB-RAMEB complex in the aqueous core.

  • Step 4: Size Reduction via Extrusion

    • Action: Pass the MLV suspension through a polycarbonate membrane extruder (pore sizes: 400 nm, then 200 nm) for 10 cycles.

    • Causality: Sonication can degrade the ester linkage of benzocaine analogs via localized heating. Extrusion applies controlled shear, yielding monodisperse unilamellar vesicles without thermal degradation.

  • Step 5: Purification and Quality Control (Self-Validation)

    • Action: Remove unencapsulated drug via size exclusion chromatography (Sephadex G-50). Measure vesicle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS).

    • Validation Checkpoint: A valid batch must exhibit a mean diameter < 300 nm and a PDI < 0.2. Calculate Entrapment Efficiency (EE%) by lysing a sample with Triton X-100 and analyzing via HPLC. An EE% > 85% validates the dual-loading thermodynamic stability. If EE% is lower, the RAMEB-to-lipid ratio must be reduced to prevent cyclodextrin from extracting structural lipids from the bilayer.

Beyond Anesthesia: Expanding the Therapeutic Window

Recent medicinal chemistry efforts have successfully repurposed the benzocaine scaffold for applications far beyond local anesthesia. Derivatization of the primary amine into thiazolidinone, thiazole, or selenylated moieties yields highly lipophilic compounds that exhibit profound antimicrobial and antineoplastic properties[6].

By altering the electronic distribution and increasing the lipophilicity of the core scaffold, these novel analogs can disrupt bacterial cell membranes and act as potent inhibitors of critical intracellular enzymes, including DNA gyrase and human topoisomerase IIα[7]. This structural versatility ensures that lipophilic benzocaine derivatives will remain a critical building block in the future of drug discovery.

References

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics Source: rsc.org URL:[Link]

  • Synthesis and biological activities of local anesthetics Source: nih.gov URL:[Link]

  • Structure-Activity Relationships of Local Anesthetics Source: scribd.com URL:[Link]

  • Improvement of Butamben Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex Source: nih.gov URL:[Link]

  • Using lidocaine and benzocaine to link sodium channel molecular conformations to state-dependent antiarrhythmic drug affinity Source: nih.gov URL:[Link]

  • Synthesis of the target derivatives 3–8 Source: researchgate.net URL:[Link]

  • Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action Source: dntb.gov.ua URL:[Link]

Sources

Technical Monograph: Ethyl 4-[(diphenylacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Ethyl 4-[(diphenylacetyl)amino]benzoate , a specialized chemical intermediate primarily utilized in medicinal chemistry for the synthesis of Neuropeptide Y (NPY) antagonists and as a structural probe in structure-activity relationship (SAR) studies of benzocaine derivatives.

Part 1: Chemical Identity & Physicochemical Profile[1]

Ethyl 4-[(diphenylacetyl)amino]benzoate is an amide derivative of benzocaine (ethyl 4-aminobenzoate), characterized by the acylation of the primary amine with a bulky diphenylacetyl group. This modification significantly alters the lipophilicity and steric profile of the parent molecule, making it a critical intermediate in the development of G-protein coupled receptor (GPCR) ligands.

Property Data
CAS Registry Number 23988-51-4
PubChem CID Not explicitly indexed as a primary entry; refer to CAS 23988-51-4
IUPAC Name Ethyl 4-(2,2-diphenylacetamido)benzoate
Molecular Formula

Molecular Weight 359.42 g/mol
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Predicted LogP ~4.8 (High Lipophilicity due to diphenyl moiety)
Part 2: Synthesis & Manufacturing Protocol

The synthesis of Ethyl 4-[(diphenylacetyl)amino]benzoate follows a classic Schotten-Baumann acylation pathway. This protocol ensures high yield and purity by utilizing an acid chloride intermediate under basic conditions to drive the equilibrium forward.

Reaction Mechanism

The nucleophilic nitrogen of the Ethyl 4-aminobenzoate attacks the electrophilic carbonyl carbon of Diphenylacetyl chloride . The base (Triethylamine or Pyridine) neutralizes the generated HCl, preventing the protonation of the unreacted amine and driving the reaction to completion.

Experimental Protocol

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine): 1.0 equiv (165.19 mg/mmol)

  • Diphenylacetyl chloride: 1.1 equiv (230.69 mg/mmol)

  • Triethylamine (TEA): 1.5 equiv

  • Dichloromethane (DCM): Anhydrous solvent (10 mL/mmol)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 4-aminobenzoate (10 mmol, 1.65 g) in anhydrous DCM (100 mL).

  • Activation: Add Triethylamine (15 mmol, 2.1 mL) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add a solution of Diphenylacetyl chloride (11 mmol, 2.54 g) in DCM (20 mL) over 30 minutes. The slow addition prevents localized overheating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1); the starting amine spot (

    
    ) should disappear, replaced by a higher running product spot (
    
    
    
    ).
  • Workup:

    • Quench with saturated

      
       solution (50 mL).
      
    • Extract the organic layer and wash successively with 1M HCl (to remove unreacted amine/pyridine), water, and brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the title compound as white crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Ethyl 4-aminobenzoate (DCM Solution) Reagent Add Base: Triethylamine (0°C) Start->Reagent Reactant Add Electrophile: Diphenylacetyl Chloride (Dropwise) Reagent->Reactant Reaction Reaction: Stir at RT (4-6h) Monitor TLC Reactant->Reaction Workup Workup: Wash (HCl, NaHCO3) Dry (Na2SO4) Reaction->Workup Product Final Product: Ethyl 4-[(diphenylacetyl)amino]benzoate (Crystalline Solid) Workup->Product

Caption: Step-by-step synthesis workflow for the acylation of benzocaine.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

Method Expected Signals / Result

NMR (400 MHz,

)

10.1 (s, 1H, NH ), 8.0 (d, 2H, Ar-H ortho to ester), 7.6 (d, 2H, Ar-H ortho to amide), 7.2–7.4 (m, 10H, Diphenyl ), 5.1 (s, 1H, CH -Ph2), 4.35 (q, 2H,

), 1.38 (t, 3H,

).

NMR (100 MHz,

)
Carbonyls (~170, 166 ppm), Aromatic C (120–145 ppm), Methine CH (59 ppm), Ethyl (

61 ppm,

14 ppm).
Mass Spectrometry (ESI)

m/z.
IR Spectroscopy Amide I (

), Ester C=O (

), NH stretch (

).
Part 4: Biological & Pharmacological Context

Ethyl 4-[(diphenylacetyl)amino]benzoate serves as a specialized scaffold in medicinal chemistry, particularly in the antagonism of Neuropeptide Y (NPY) receptors.

Mechanism of Action & Utility
  • NPY Antagonist Intermediate: The diphenylacetyl moiety is a "privileged structure" in GPCR ligand design, often conferring high affinity for hydrophobic binding pockets. This compound is a key intermediate in synthesizing arginine-mimetic NPY antagonists (e.g., BIBP 3226 analogs) used to study feeding behavior and cardiovascular homeostasis.

  • Structural Probe: It acts as a lipophilic analog of benzocaine. By blocking the primary amine, it negates the sodium channel blocking activity (which requires the ionizable amine or specific H-bonding), thereby serving as a negative control or a tool to study the steric requirements of the benzocaine binding site.

Pathway Visualization

BiologicalContext Compound Ethyl 4-[(diphenylacetyl)amino]benzoate Target Target Application: NPY Receptor Antagonists (e.g., BIBP 3226 Analogs) Compound->Target Intermediate for Mechanism Mechanism: Hydrophobic Interaction via Diphenyl Motif Steric Occlusion Target->Mechanism Utilizes Outcome Research Outcome: Modulation of Feeding Behavior Cardiovascular Regulation Mechanism->Outcome Results in

Caption: Pharmacological utility of the compound in NPY antagonist development.

Part 5: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C, desiccated. Stable under normal laboratory conditions.

References
  • Neuropeptide Y Antagonists: Rudolf, K., et al. (2002). "Synthesis and Structure-Activity Relationships of Novel Neuropeptide Y Y1 Receptor Antagonists." US Patent 6,407,120.

  • Amide Synthesis Protocol: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.

  • Benzocaine Derivatives: Molaid Chemicals. "Ethyl 4-(2,2-diphenylacetamido)benzoate CAS 23988-51-4 Data."

The Vanguard of Pain Management: A Literature Review of Novel Amide Anesthetic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Standard of Numbness

For decades, amide local anesthetics have been the cornerstone of regional anesthesia, offering a reversible blockade of nerve conduction that has been indispensable in surgical and dental procedures. However, the ideal local anesthetic—one with a rapid onset, prolonged duration of action, and a wide safety margin—remains an elusive goal. Current agents, while effective, are often limited by their duration of action, necessitating repeated doses or continuous infusions, and carry the risk of systemic toxicity, particularly cardiotoxicity and neurotoxicity, if administered improperly or in excessive doses.[1] This has spurred a new wave of research into novel amide derivatives that aim to overcome these limitations, heralding a new era in pain management. This in-depth technical guide provides a comprehensive review of the recent literature on these novel amide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the medicinal chemistry, pharmacological evaluation, and advanced drug delivery strategies that are shaping the future of local anesthesia.

I. The Medicinal Chemistry of Amide Local Anesthetics: A Blueprint for Innovation

The archetypal structure of an amide local anesthetic consists of three key components: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine.[2] This tripartite structure is a fertile ground for medicinal chemists to modulate the physicochemical properties of the molecule, thereby fine-tuning its pharmacological profile.

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture of Anesthesia

The relationship between the chemical structure of an amide local anesthetic and its clinical efficacy is a well-established principle that continues to guide the development of new derivatives.

  • The Lipophilic Aromatic Ring: This portion of the molecule is crucial for its ability to penetrate the lipid-rich nerve membrane. Increasing the lipophilicity generally enhances the potency and duration of action of the anesthetic.[3] However, this often comes at the cost of increased toxicity.[4] Recent research has focused on modifying the aromatic ring to optimize this balance. For instance, the substitution of the benzene ring with a thiophene ring, as seen in articaine, not only increases its lipid solubility but also introduces an ester group that is rapidly metabolized by plasma esterases, leading to a shorter half-life and reduced systemic toxicity.[5]

  • The Intermediate Amide Linkage: The amide bond is more stable to hydrolysis than the ester linkage found in older local anesthetics like procaine, which accounts for the longer duration of action and lower incidence of allergic reactions associated with amide anesthetics.[2] Modifications to the length and branching of the hydrocarbon chain in this linker region can influence both potency and toxicity.[3]

  • The Hydrophilic Tertiary Amine: This part of the molecule is essential for its water solubility and its ability to exist in both charged and uncharged forms. The uncharged form is necessary for crossing the nerve membrane, while the charged form is responsible for binding to the intracellular side of the voltage-gated sodium channel.[6] The pKa of the amine determines the proportion of charged and uncharged molecules at physiological pH, thus influencing the onset of action.

Quantitative Structure-Activity Relationship (QSAR) Studies: A Computational Approach to Drug Design

Modern drug development increasingly relies on computational methods to predict the biological activity of novel compounds and to guide synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) studies have proven to be a valuable tool in the design of new local anesthetics with improved properties.[7]

Design and Synthesis of Novel Amide Derivatives: Building a Better Anesthetic

The insights gained from SAR and QSAR studies have fueled the design and synthesis of a new generation of amide local anesthetics with enhanced pharmacological profiles.

One promising strategy has been the development of single-enantiomer drugs. Bupivacaine, a potent and long-acting local anesthetic, is a racemic mixture of two enantiomers. Research has shown that the S-(-)-enantiomer, levobupivacaine, has a significantly lower cardiotoxicity than the R-(+)-enantiomer.[3] This led to the development of levobupivacaine and another long-acting S-enantiomer, ropivacaine, both of which offer a better safety profile compared to racemic bupivacaine.[9][11]

More recently, researchers have been exploring novel heterocyclic scaffolds to replace the traditional aromatic ring. For instance, a novel quinazoline-based lidocaine analogue was efficiently synthesized in a seven-step process and demonstrated a favorable in vitro safety and pharmacological profile.[12] Another approach involves the solid-phase synthesis of lidocaine and procainamide analogues, which allows for the rapid generation of a library of compounds for screening.[13]

The following is a representative multi-step synthesis for a novel quinazoline-based lidocaine analogue, N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine, adapted from the literature.[12]

  • Step 1: Reduction of 2-Amino-3-methylbenzoic Acid: The starting material is reduced using a suitable reducing agent like LiAlH4 to yield the corresponding amino alcohol.[12]

  • Step 2: Acetylation: The amino group of the resulting amino alcohol is acetylated.[12]

  • Step 3: Bromoacetylation: The hydroxyl group is then converted to a bromoacetyl group.[12]

  • Step 4: Diethylamine Substitution: The bromoacetyl derivative is reacted with an excess of diethylamine to introduce the tertiary amine moiety.[12] The reaction mechanism involves a nucleophilic attack by diethylamine on the electrophilic carbon of the bromoacetyl group.[12]

  • Step 5: Hydrolysis of Acetate: The acetyl protecting group on the amino function is removed by hydrolysis.[12]

  • Step 6: Oxidation to Aldehyde: The primary alcohol is oxidized to an aldehyde using an oxidizing agent like MnO2.[12]

  • Step 7: Quinazoline Cyclization: The final intramolecular cyclization step forms the quinazoline ring system, yielding the target compound.[12]

Note: This is a conceptual outline. For detailed reaction conditions, reagents, and purification methods, please refer to the original publication.[12]

II. Pharmacological Evaluation: From Benchtop to Bedside

The development of a novel local anesthetic requires a rigorous pharmacological evaluation to assess its efficacy, duration of action, and, most importantly, its safety.

In Vitro Assessment: Targeting the Sodium Channel

The primary mechanism of action of amide local anesthetics is the blockade of voltage-gated sodium channels in the nerve membrane.[2] Therefore, the initial in vitro evaluation of a novel derivative typically involves assessing its ability to block these channels.

The whole-cell patch-clamp technique is the gold standard for studying the interaction of local anesthetics with sodium channels.[8][14] The following is a generalized protocol for assessing the blockade of the cardiac sodium channel, NaV1.5, which is a key target for cardiotoxicity.[15]

  • Cell Preparation: HEK293 cells stably expressing human NaV1.5 channels are cultured and plated onto coverslips a few days prior to the experiment.[8]

  • Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 3-7 MΩ.[8] The pipette is filled with an intracellular solution containing ions that mimic the intracellular environment.[16]

  • Gigaohm Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the membrane.[14]

  • Whole-Cell Configuration: A brief pulse of strong suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the intracellular space.[8]

  • Voltage-Clamp Recording: The membrane potential is clamped at a holding potential (e.g., -70 mV), and voltage steps are applied to elicit sodium currents.[16]

  • Drug Application: The novel amide derivative is applied to the cell via a perfusion system, and the resulting inhibition of the sodium current is measured.[15]

  • Data Analysis: The concentration-response relationship is determined to calculate the IC50 value, which represents the concentration of the drug required to inhibit 50% of the sodium current.

In Vivo Evaluation: Assessing Anesthetic Efficacy and Safety in Animal Models

Promising candidates from in vitro screening are then evaluated in animal models to assess their in vivo efficacy and safety.

  • Efficacy Studies: The anesthetic efficacy of a novel derivative is typically evaluated in models of incisional or inflammatory pain. The duration of the nerve block is a key parameter that is assessed. For example, a fixed-dose combination of a permanently charged lidocaine derivative (QX-OH) and levobupivacaine demonstrated a prolonged duration of local anesthetic effects in a rat sciatic nerve block model.

  • Safety and Toxicology Studies: A critical aspect of the preclinical evaluation is the assessment of systemic toxicity, particularly cardiovascular and central nervous system (CNS) toxicity. These studies are often conducted in intact animal models and involve monitoring for signs of CNS toxicity (e.g., seizures) and cardiovascular collapse. The development of long-acting amide local anesthetics like ropivacaine and levobupivacaine was driven by the need to reduce the cardiotoxicity associated with bupivacaine.[9]

III. Advanced Drug Delivery Systems: Prolonging the Blockade

A major focus of current research is the development of advanced drug delivery systems that can provide sustained release of local anesthetics, thereby prolonging their duration of action and reducing the need for repeated injections.[1]

Nanoparticle-Based Formulations

Nanoparticles have emerged as a promising platform for the delivery of local anesthetics. Various types of nanoparticles, including polymeric nanoparticles and lipid-polymer hybrid nanoparticles, have been investigated. For instance, ropivacaine-loaded lipid-polymer hybrid nanoparticles have been shown to provide a sustained release of the drug and a long-lasting anesthetic effect in both rats and mice. Similarly, bupivacaine encapsulated in alginate/chitosan nanoparticles exhibited a prolonged local anesthetic effect in a rabbit model.[4]

Hydrogels and Other Sustained-Release Systems

Hydrogels are another attractive option for the sustained delivery of local anesthetics. These biocompatible and biodegradable materials can be formulated to provide a controlled release of the encapsulated drug over an extended period.[12] Other novel formulations include liposomal bupivacaine, which has been shown to prolong analgesia in clinical studies.[2]

The following table summarizes the key properties of selected established and novel amide local anesthetics.

Anesthetic Chemical Class Key Structural Feature Onset of Action Duration of Action Key Advantages References
Lidocaine AmideStandard amide structureRapidModerateWell-established, versatile[9]
Bupivacaine AmideLong alkyl chain on amineSlowerLongPotent, long-acting[9][11]
Ropivacaine AmideS-enantiomer, propyl group on amineSlowerLongReduced cardiotoxicity vs. bupivacaine[9][11]
Levobupivacaine AmideS-enantiomer of bupivacaineSlowerLongReduced cardiotoxicity vs. bupivacaine[3]
Articaine AmideThiophene ring, ester side chainRapidModerateRapid metabolism, lower systemic toxicity[5]
Quinazoline-based Analogue AmideQuinazoline heterocyclic coreN/A (Preclinical)N/A (Preclinical)Favorable in vitro safety profile[12]

IV. Visualizing the Future of Amide Anesthetic Development

To better understand the key concepts discussed in this review, the following diagrams illustrate the mechanism of action of amide local anesthetics, a typical workflow for the development of novel derivatives, and the fundamental structure-activity relationships.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space LA_uncharged LA (Uncharged) Na_channel Voltage-gated Na+ Channel LA_uncharged->Na_channel Lipid Diffusion LA_charged_int LA-H+ (Charged) LA_uncharged->LA_charged_int Equilibrium LA_charged_ext LA-H+ (Charged) LA_charged_ext->LA_uncharged Equilibrium Receptor Receptor Site LA_charged_int->Receptor Binding Block Nerve Conduction Blocked Receptor->Block Drug_Development_Workflow Design Rational Drug Design (SAR, QSAR) Synthesis Chemical Synthesis of Novel Derivatives Design->Synthesis In_Vitro In Vitro Screening (Patch-Clamp) Synthesis->In_Vitro In_Vivo In Vivo Evaluation (Efficacy & Safety Models) In_Vitro->In_Vivo Formulation Advanced Formulation (Nanoparticles, Hydrogels) In_Vivo->Formulation Clinical_Trials Clinical Trials Formulation->Clinical_Trials

Figure 2: A generalized workflow for the development of novel amide local anesthetics.

Structure_Activity_Relationship Structure Aromatic Ring Intermediate Chain Tertiary Amine Properties Potency Duration of Action Onset of Action Toxicity Structure:aromatic->Properties:potency Lipophilicity Structure:aromatic->Properties:duration Lipophilicity Structure:linker->Properties:duration Stability Structure:amine->Properties:onset pKa Structure:aromatic->Properties:toxicity Lipophilicity

Figure 3: Key structure-activity relationships in amide local anesthetics.

V. Conclusion: The Future of Pain Management is Local

The field of local anesthesia is undergoing a significant transformation, driven by the pursuit of safer and more effective pain management strategies. The development of novel amide derivatives, guided by a deep understanding of structure-activity relationships and aided by modern computational tools, is at the forefront of this evolution. The integration of these new chemical entities with advanced drug delivery systems promises to deliver prolonged, site-specific analgesia with minimal systemic side effects. As our understanding of the molecular pharmacology of local anesthetics continues to grow, we can anticipate the emergence of a new generation of drugs that will redefine the standards of care in pain management, offering patients a more comfortable and safer path to recovery.

References

  • New solid-phase strategies have been developed for the synthesis of lidocaine (1) and procainamide (2) analogues, using backbone amide linker (BAL) anchoring. Both sets were prepared starting from a common resin-bound intermediate, followed by four general steps: (i) attachment of a primary aliphatic or aromatic amine to the solid support via reductive amination (as monitored by a novel test involving reaction of 2,4-dinitrophenylhydrazine with residual aldehyde groups); (ii) acylation of the resultant secondary amine; (iii) displacement of halide with an amine; and (iv) trifluoroacetic acid-mediated release from the support. (2003). Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring. ResearchGate. [Link]

  • Heymans, F., Le Thérizien, L., Godfroid, J. J., & Bessin, P. (1980). Quantitative structure-activity relationships for N-[N',N'-disubstituted-amino)acetyl]arylamines for local anesthetic activity and acute toxicity. Journal of Medicinal Chemistry, 23(2), 184–193. [Link]

  • Woo, S. W., et al. (2026). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. SynOpen. [Link]

  • El-Zahraa, F., El-Basil, S., El-Sayed, M., Ghoneim, K. M., & Khalifa, M. (1979). Synthesis and Pharmacological Screening of Certain N-substituted Amides Structurally Related to Some Local Anesthetics. Die Pharmazie, 34(1), 12–13. [Link]

  • Zhou, S., Huang, G., & Chen, G. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(72), 42035–42048. [Link]

  • Leone, S., Di Cianni, S., Casati, A., & Fanelli, G. (2008). Pharmacology, toxicology, and clinical use of new long acting local anesthetics, ropivacaine and levobupivacaine. Acta Bio-Medica: Atenei Parmensis, 79(2), 92–105. [Link]

  • Ma, H., Pan, Z., Liu, H., & Chen, X. (2023). Recent Research Advances in Nano-Based Drug Delivery Systems for Local Anesthetics. Drug Design, Development and Therapy, 17, 2673–2690. [Link]

  • Fuzier, R., & Lapeyre-Mestre, M. (2010). Safety of amide local anesthetics: new trends. Expert Opinion on Drug Safety, 9(5), 759–769. [Link]

  • (2025). Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation. Organic Chemistry Frontiers. [Link]

  • Groban, L. (2003). Central nervous system and cardiac effects from long-acting amide local anesthetic toxicity in the intact animal model. Regional Anesthesia and Pain Medicine, 28(1), 3–11. [Link]

  • Groban, L. (2003). Central Nervous System and Cardiac Effects From Long-Acting Amide Local Anesthetic Toxicity in the Intact Animal Model. Regional Anesthesia and Pain Medicine, 28(1), 3-11. [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). Molecules, 28(22), 7523. [Link]

  • Li, A., Yang, F., Xin, J., & Bai, X. (2019). An efficient and long-acting local anesthetic: ropivacaine-loaded lipid-polymer hybrid nanoparticles for the control of pain. International Journal of Nanomedicine, 14, 913–920. [Link]

  • Zhou, S., Huang, G., & Chen, G. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(72), 42035-42048. [Link]

  • Zhang, Y., et al. (2019). The Preclinical Pharmacological Study of a Novel Long-Acting Local Anesthetic, a Fixed-Dose Combination of QX-OH/Levobupivacaine, in Rats. Frontiers in Pharmacology, 10, 939. [Link]

  • Local Anaesthetic Pharmacology. (n.d.). e-SAFE Anaesthesia. [Link]

  • Patch-Clamp Recording Protocol. (n.d.). Creative Bioarray. [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). Axol Bioscience. [Link]

  • Liu, C., & Chai, J. (2019). The development of local anesthetics and their applications beyond anesthesia. International Journal of Clinical and Experimental Medicine, 12(12), 13203–13220. [Link]

  • Weiniger, C. F., & Gottumukkala, V. (2010). Review of prolonged local anesthetic action. Expert Opinion on Drug Delivery, 7(6), 737-749. [Link]

  • Naᵥ1.5 Manual Patch Clamp InVEST44 Assay Service. (n.d.). Reaction Biology. [Link]

  • Whole-cell patch-clamping of cultured human neurons. (2023). protocols.io. [Link]

  • Whole Cell Patch Clamp Protocol v1. (n.d.). ResearchGate. [Link]

  • Puzyn, T., Leszczynski, J., & Cronin, M. T. D. (Eds.). (2010). Recent Advances in QSAR Studies. Springer. [Link]

  • Pharmacology of local anaesthetics. (2024). Deranged Physiology. [Link]

  • Guo, Y., et al. (2026). Recent advances in local anesthetic drug delivery systems based on natural polymers. Frontiers in Pharmacology, 17, 1335505. [Link]

  • Advances in Structural Biology for Anesthetic Drug Mechanisms: Insights into General and Local Anesthesia. (2025). International Journal of Molecular Sciences, 26(12), 6543. [Link]

  • Yapp, V., et al. (2023). Recent Advances in Local Anesthesia: A Review of Literature. Cureus, 15(3), e36293. [Link]

Sources

Solubility Profiling and Formulation Strategies for Diphenylacetyl-Benzocaine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Physicochemical Rationale

Benzocaine (ethyl 4-aminobenzoate) is a foundational local anesthetic characterized by its limited aqueous solubility and complex polymorphic behavior[1]. In its native state, benzocaine is sparingly soluble in water but freely soluble in organic solvents like ethanol and chloroform[1]. Under ambient conditions, it exists predominantly in its thermodynamically stable Form II, though Forms I and III exhibit distinctly different apparent solubility profiles and dissolution rates[2][3].

To extend the biological half-life and enhance the membrane permeability of such anesthetics, medicinal chemists frequently employ prodrug and conjugation strategies[4]. The synthesis of diphenylacetyl-benzocaine (DPA-BZC) conjugates involves the covalent attachment of a bulky, highly lipophilic diphenylacetyl moiety to the primary amine of the benzocaine core.

The Causality of Physicochemical Shift: Native benzocaine contains a weakly basic aniline group (pKa ~2.5), which allows for slight solubility improvements in dilute acids[1]. However, conjugating the diphenylacetyl group forms an amide linkage, effectively eliminating this basic center. Consequently, DPA-BZC is rendered neutral at physiological pH. While this massive increase in lipophilicity (LogP) drastically improves tissue retention and lipid membrane partitioning, it creates a severe bottleneck in aqueous solubility. Overcoming this requires a rigorous, phase-appropriate solubility profiling workflow to prevent false-positive dissolution data and to design viable in vivo delivery vehicles.

Mechanistic Drivers of DPA-BZC Solubility

The solubility profile of DPA-BZC is governed by two competing thermodynamic forces:

  • Crystal Lattice Energy: The addition of two phenyl rings significantly increases intermolecular van der Waals interactions and π-π stacking in the solid state. This raises the melting point and the energy required to disrupt the crystal lattice compared to native benzocaine polymorphs[3].

  • Solvation Energy: Because the conjugate lacks ionizable groups at pH 7.4, aqueous hydration is strictly dependent on hydrogen bonding with the sterically hindered ester and amide carbonyls. This mandates the use of micellar solubilization or co-solvent systems for effective formulation.

Mechanistic N1 Diphenylacetyl Moiety (High Lipophilicity) N3 DPA-BZC Conjugate (Increased LogP, Lower Aqueous Sol.) N1->N3 N2 Benzocaine Core (pKa ~2.5, Polymorphic) N2->N3 N4 Micellar Solubilization (Tween 80 / PEG 300) N3->N4 Formulation Strategy N5 Enhanced Bioavailability N4->N5

Fig 1. Mechanistic drivers of DPA-BZC solubility and subsequent formulation strategy.

Experimental Methodologies: A Self-Validating System

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate the solubility of highly lipophilic conjugates due to transient supersaturation. To ensure trustworthiness and scientific integrity , the following protocols are designed as self-validating systems focusing on true thermodynamic equilibrium.

Protocol 3.1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Causality: We utilize the shake-flask method coupled with HPLC-DAD because it guarantees that the solid-liquid system has reached a true thermodynamic minimum. Time-course sampling validates equilibrium, and chromatographic separation ensures we are quantifying the intact DPA-BZC conjugate rather than hydrolyzed benzocaine.

Step-by-Step Methodology:

  • Preparation: Add an excess of DPA-BZC solid (approx. 50 mg) to 5 mL of the target vehicle (e.g., PBS pH 7.4, Ethanol, PEG 400) in a sealed borosilicate glass vial.

  • Equilibration: Place the vials in a reciprocating water bath maintained at 37.0 ± 0.5 °C with a shaking speed of 150 rpm.

  • Sampling (The Self-Validation Step): Withdraw 200 µL aliquots at 24, 48, and 72 hours. Validation check: The concentration must plateau between 48 and 72 hours; if variance exceeds 5%, equilibrium has not been reached, and shaking must continue.

  • Separation: Centrifuge the aliquots at 15,000 × g for 15 minutes at 37 °C to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Expert Tip: Pre-saturate the filter with 1 mL of the sample to prevent the highly lipophilic DPA-BZC from adsorbing to the membrane matrix.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-DAD (λ = 280 nm).

Protocol 3.2: Biorelevant Co-Solvent Screening

Causality: Due to the extreme lipophilicity of DPA-BZC, standard aqueous buffers will fail to yield therapeutically relevant concentrations. A dielectric constant blending approach using a co-solvent/surfactant system is required to create a stable micellar dispersion, a standard practice for benzocaine derivatives[5].

Step-by-Step Methodology:

  • Lattice Disruption: Dissolve 2 mg of DPA-BZC in 10% (v/v) DMSO. Sonication is highly recommended to fully disrupt the crystal lattice[5].

  • Surfactant Addition: Sequentially add 40% (v/v) PEG 300 followed by 5% (v/v) Tween 80. Vortex the mixture thoroughly until the solution is completely clarified[5].

  • Aqueous Titration: Slowly titrate 45% (v/v) Saline (or PBS) into the mixture under continuous magnetic stirring[5].

  • Validation: Monitor the final working solution via nephelometry for 24 hours. An absence of light scattering confirms that no sub-visible precipitation or drug "crashing" has occurred upon introduction to the aqueous phase.

Workflow A DPA-BZC Conjugate Synthesis & Purification B Solid-State Characterization (XRD, DSC for Polymorphs) A->B C Kinetic Solubility (Nephelometry / PAMPA) B->C Early Screening D Thermodynamic Solubility (Shake-Flask HPLC-DAD) B->D Equilibrium Data E Vehicle Screening (Co-solvents, Surfactants) C->E D->E F Formulation Selection E->F

Fig 2. Self-validating solubility profiling workflow for DPA-BZC conjugates.

Quantitative Data Presentation

The following tables summarize the comparative physicochemical shifts and the resulting solubility profiles when transitioning from native benzocaine to the DPA-BZC conjugate.

Table 1: Comparative Physicochemical Properties

PropertyNative BenzocaineDPA-BZC Conjugate (Estimated)
Molecular Weight 165.19 g/mol [1]~359.42 g/mol
Ionizability (pKa) ~2.5 (Aniline NH₂)Neutral (Amide Linkage)
Lipophilicity (LogP) ~1.86> 4.5
Primary Solubilization Route Dilute Acids, Ethanol[1]Co-solvents, Lipid Micelles

Table 2: Equilibrium Solubility Profile in Various Vehicles (37°C)

Solvent / Formulation VehicleBenzocaine Solubility (mg/mL)DPA-BZC Solubility (mg/mL)
Water (pH 7.4) ~0.4 (Sparingly Soluble)[1]< 0.01 (Practically Insoluble)
Ethanol (Absolute) > 30 (Freely Soluble)[2]~ 15.0
DMSO 50.0[5]> 50.0
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2.0 (Clear Solution)[5]~ 1.5 (Stable Micellar Dispersion)

Conclusion

The conjugation of diphenylacetic acid to benzocaine represents a powerful strategy for increasing lipophilicity and altering the pharmacokinetic profile of the anesthetic. However, the resulting DPA-BZC conjugate exhibits profound aqueous insolubility due to the loss of the ionizable amine and increased crystal lattice energy. By employing a self-validating thermodynamic solubility workflow and leveraging multi-component co-solvent systems (e.g., DMSO/PEG300/Tween 80), formulation scientists can successfully bypass these physicochemical bottlenecks to yield stable, bioavailable drug products.

References

  • Journal of Synthetic Chemistry (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Retrieved from [Link]

  • Wikipedia. Benzocaine. Retrieved from [Link]

  • ResearchGate. Solubility of benzocaine (FI and FII) in eight organic solvents from 5°C to 50°C. Retrieved from [Link]

  • MDPI (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 4-[(diphenylacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, robust, and reproducible protocol for the laboratory-scale synthesis of Ethyl 4-[(diphenylacetyl)amino]benzoate, a compound of interest for pharmaceutical research and drug development professionals. The synthesis is achieved through a nucleophilic acyl substitution reaction, specifically the amidation of ethyl 4-aminobenzoate with diphenylacetyl chloride. This guide offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, purification techniques, and comprehensive analytical methods for product characterization and quality control. Furthermore, a troubleshooting guide is included to address potential experimental challenges, ensuring a high rate of success for researchers.

Introduction and Scientific Rationale

Ethyl 4-[(diphenylacetyl)amino]benzoate is a complex amide derivative incorporating the structural features of benzocaine (ethyl 4-aminobenzoate) and diphenylacetic acid. While its specific applications are an active area of research, its structure suggests potential utility as a scaffold in medicinal chemistry or as an intermediate in the synthesis of more complex target molecules. Benzocaine itself is a well-known local anesthetic, and the introduction of the bulky, lipophilic diphenylacetyl group can significantly alter the molecule's physicochemical properties, such as solubility, stability, and biological activity.[1][2]

The synthesis protocol described herein employs a classic and highly efficient method for amide bond formation: the reaction of a primary amine with an acyl chloride.[3] The primary amine, ethyl 4-aminobenzoate, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of diphenylacetyl chloride. This reaction is typically rapid and high-yielding but generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the starting amine, which would render it non-nucleophilic, a non-nucleophilic organic base such as pyridine or triethylamine is incorporated into the reaction mixture to act as an acid scavenger.[4][5][6]

Synthesis Workflow Overview

The overall process involves the reaction of the starting materials in an appropriate solvent, followed by an aqueous workup to remove the base and its salt, and finally, purification of the crude product by recrystallization to yield the pure target compound.

Synthesis_Workflow cluster_0 Part 1: Reaction cluster_1 Part 2: Workup & Isolation cluster_2 Part 3: Purification & Analysis A Dissolve Ethyl 4-aminobenzoate and Pyridine in DCM B Cool solution to 0-5°C A->B C Add Diphenylacetyl Chloride (dropwise) B->C D Stir at Room Temperature C->D E Quench with water D->E F Wash with dilute HCl E->F G Wash with NaHCO3 solution F->G H Wash with Brine G->H I Dry organic layer (Na2SO4) H->I J Evaporate solvent I->J K Recrystallize from Ethanol/Water J->K L Dry the purified solid K->L M Characterize Product (MP, FT-IR, NMR) L->M

Caption: High-level workflow for the synthesis of Ethyl 4-[(diphenylacetyl)amino]benzoate.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMW ( g/mol )PuritySupplier Notes
Ethyl 4-aminobenzoate94-09-7C₉H₁₁NO₂165.19≥98%Also known as Benzocaine.[1]
Diphenylacetyl chloride1871-76-7C₁₄H₁₁ClO230.69≥97%Moisture sensitive. Handle under inert atmosphere if possible.
Pyridine110-86-1C₅H₅N79.10Anhydrous, ≥99.8%Acts as an acid scavenger. Anhydrous grade is crucial.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%Reaction solvent.
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M aq. solutionFor aqueous workup.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aq. solutionFor aqueous workup.
Sodium Chloride (NaCl)7647-14-5NaCl58.44Saturated aq. solution (Brine)For aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04GranularDrying agent.
Ethanol64-17-5C₂H₅OH46.07Reagent grade, 95% or absoluteFor recrystallization.
Deionized Water7732-18-5H₂O18.02High purityFor workup and recrystallization.
Equipment
EquipmentPurpose
Round-bottom flask (250 mL)Reaction vessel
Magnetic stirrer and stir barAgitation
Ice bathTemperature control
Dropping funnelControlled addition of reagent
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Buchner funnel and filter flaskFiltration (product isolation)
Melting point apparatusPurity assessment
FT-IR SpectrometerFunctional group analysis
NMR SpectrometerStructural elucidation
Standard laboratory glasswareBeakers, Erlenmeyer flasks, graduated cylinders

Detailed Experimental Protocol

4.1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-aminobenzoate (8.26 g, 50.0 mmol).

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.

  • Add anhydrous pyridine (4.4 mL, 55.0 mmol, 1.1 equivalents) to the solution.

  • Place the flask in an ice-water bath and cool the solution to 0-5°C with continuous stirring.

4.2. Amide Formation

  • Dissolve diphenylacetyl chloride (11.54 g, 50.0 mmol, 1.0 equivalent) in 30 mL of anhydrous DCM in a dropping funnel.

  • Add the diphenylacetyl chloride solution dropwise to the cooled, stirring amine solution over a period of 30-45 minutes. Maintain the internal temperature below 10°C during the addition. A white precipitate (pyridinium hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

4.3. Workup and Product Isolation

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Add 100 mL of deionized water and shake. Separate the layers and collect the bottom organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • 100 mL of 1 M HCl solution (to remove excess pyridine).[7]

    • 100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 100 mL of saturated NaCl solution (brine) (to reduce the solubility of organic material in the aqueous phase).

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Remove the DCM solvent using a rotary evaporator to yield the crude product as an off-white solid.

4.4. Purification by Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The principle is to use just enough hot solvent to create a saturated solution.[8]

  • While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to clarify.[8]

  • Allow the flask to cool slowly to room temperature. The product should crystallize out.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold 50:50 ethanol/water mixture.

  • Dry the purified product in a vacuum oven at 50°C to a constant weight.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through a series of analytical tests.

QC_Workflow Start Dried, Purified Solid MP Melting Point Analysis Start->MP FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Pass Product Meets Specs MP->Pass Sharp, in range Fail Repurify or Resynthesize MP->Fail Broad or incorrect FTIR->Pass All key peaks present FTIR->Fail Missing/Extra peaks NMR->Pass Correct shifts/integration NMR->Fail Impurity signals

Caption: Quality control workflow for the final product verification.

Expected Analytical Data
Analysis TechniqueExpected ResultRationale
Appearance White to off-white crystalline solidExpected physical state of the pure compound.
Melting Point Expected: >150°C (Exact value not widely reported, but significantly higher than starting amine's 88-92°C[1][9][10])A sharp, narrow melting point range is indicative of high purity.
FT-IR (KBr, cm⁻¹) ~3300 (N-H stretch, amide); ~3060 (Aromatic C-H); ~2980 (Aliphatic C-H); ~1715 (Ester C=O stretch); ~1660 (Amide I, C=O stretch); ~1605 (Aromatic C=C); ~1540 (Amide II, N-H bend)These peaks confirm the presence of all key functional groups in the molecule.[11][12]
¹H NMR (CDCl₃, δ ppm) ~8.0-8.2 (d, 2H, Ar-H); ~7.6-7.8 (d, 2H, Ar-H); ~7.2-7.4 (m, 10H, Ar-H of diphenyl); ~5.1 (s, 1H, CH of diphenylacetyl); ~4.3 (q, 2H, OCH₂CH₃); ~1.4 (t, 3H, OCH₂CH₃); ~8.5 (s, 1H, NH)The chemical shifts, splitting patterns, and integration values correspond to the unique protons in the molecular structure.
¹³C NMR (CDCl₃, δ ppm) ~171 (Amide C=O); ~166 (Ester C=O); ~143, ~139, ~131, ~129, ~128, ~127, ~118 (Aromatic Carbons); ~61 (OCH₂CH₃); ~59 (CH of diphenylacetyl); ~14 (OCH₂CH₃)Confirms the carbon framework of the molecule, especially the two distinct carbonyl carbons.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive amine (protonated).2. Decomposed acid chloride due to moisture.3. Insufficient reaction time.1. Ensure sufficient base (1.1 eq) is used. Use anhydrous solvents.2. Use a fresh bottle of diphenylacetyl chloride; handle under dry conditions.3. Monitor reaction by TLC and extend stirring time if necessary.
Product is an oil or fails to crystallize 1. Presence of impurities.2. Incorrect recrystallization solvent ratio.1. Ensure workup steps were performed correctly to remove byproducts. Consider purification by column chromatography (e.g., silica gel with hexane/ethyl acetate).2. Scratch the inside of the flask with a glass rod to induce crystallization. Adjust the ethanol/water ratio.
Broad Melting Point Range The product is impure.Recrystallize the product a second time. Ensure the product is completely dry before analysis.
Starting Amine present in final product (TLC/NMR) Incomplete reaction.Use a slight excess (1.05 eq) of diphenylacetyl chloride. Ensure adequate reaction time.

Safety and Handling

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diphenylacetyl chloride: Is corrosive and reacts with moisture to release HCl gas. Handle with care, avoiding inhalation of vapors and contact with skin and eyes.

  • Pyridine: Is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

  • Hydrochloric Acid: Is corrosive and can cause severe burns. Handle with care.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Mandal, K. K. (n.d.). Infrared Spectroscopy. St. Paul's C. M. College. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectroscopy of Amides and Applications. Retrieved from [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]

  • ChemistNate. (2014, March 26). How to Make Amides: Mechanism [Video]. YouTube. Retrieved from [Link]

  • Brainly. (2023, November 12). What is the melting point of ethyl 4-aminobenzoate C?. Retrieved from [Link]

  • SpringerOpen. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Quora. (2016, March 2). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • Brainly. (2023, July 1). What are the reactions for: a. ethyl 4-aminobenzoate + HCl → b. ethyl 4-aminobenzoate + NaOH → c. .... Retrieved from [Link]

  • MDPI. (2016). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. Retrieved from [Link]

  • ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Ethyl 4-(2,2-diphenylacetamido)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 4-(2,2-diphenylacetamido)benzoate, a valuable intermediate in pharmaceutical and materials science research. The protocol details the reaction of ethyl 4-aminobenzoate with diphenylacetyl chloride via a Schotten-Baumann acylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure a successful and reproducible synthesis.

Introduction

The formation of an amide bond is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of biologically active molecules and functional materials.[1] The target molecule, ethyl 4-(2,2-diphenylacetamido)benzoate, incorporates the benzocaine scaffold (ethyl 4-aminobenzoate), a widely used local anesthetic, and a bulky diphenylacetyl group. This structural combination makes it an interesting candidate for further derivatization in drug discovery programs or as a monomer for specialty polymers.

The synthesis described herein employs the Schotten-Baumann reaction, a robust and widely utilized method for acylating amines with acid chlorides.[2][3] This reaction is typically performed under biphasic conditions with an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ethyl 4-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of diphenylacetyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton, which is neutralized by the base present in the reaction mixture, to yield the final amide product.

ReactionMechanism r1 Ethyl 4-aminobenzoate (Nucleophile) inter Tetrahedral Intermediate r1->inter Nucleophilic Attack r2 Diphenylacetyl Chloride (Electrophile) r2->inter p1 Ethyl 4-(2,2-diphenylacetamido)benzoate (Amide Product) inter->p1 Collapse & Proton Loss p2 HCl (Neutralized by Base) inter->p2

Figure 1: General mechanism for the acylation of amines.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of ethyl 4-(2,2-diphenylacetamido)benzoate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
Ethyl 4-aminobenzoate≥98%Sigma-Aldrich94-09-7Store in a cool, dry place.
Diphenylacetyl chloride98%Alfa Aesar1871-76-7Corrosive and a lachrymator. Handle in a fume hood.[5][6]
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2Use from a freshly opened bottle or a solvent purification system.
Triethylamine (TEA)≥99.5%Acros Organics121-44-8Corrosive and flammable. Handle in a fume hood.
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeVWR144-55-8Used for aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%EMD Millipore7487-88-9Used as a drying agent.
HexanesACS Reagent GradeMacron Fine Chemicals110-54-3Used for recrystallization.
Ethyl AcetateACS Reagent GradeBDH141-78-6Used for recrystallization.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: Diphenylacetyl chloride is corrosive, a lachrymator, and releases irritating hydrogen chloride gas upon contact with moisture.[5] All manipulations involving this reagent must be performed in a well-ventilated chemical fume hood.[6]

  • Emergency Procedures: In case of skin contact, immediately wash the affected area with plenty of soap and water.[7] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][7] If inhaled, move to fresh air.[8] If swallowed, do NOT induce vomiting; rinse mouth and seek immediate medical attention.[5][7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Reaction Setup and Procedure

Workflow step1 1. Dissolve Ethyl 4-aminobenzoate and Triethylamine in DCM step2 2. Cool to 0 °C (Ice-Water Bath) step1->step2 step3 3. Add Diphenylacetyl Chloride Solution Dropwise step2->step3 step4 4. Stir at Room Temperature (Overnight) step3->step4 step5 5. Aqueous Work-up (NaHCO₃ Wash) step4->step5 step6 6. Dry Organic Layer (MgSO₄) step5->step6 step7 7. Concentrate in vacuo (Rotary Evaporator) step6->step7 step8 8. Recrystallize from Ethyl Acetate/Hexanes step7->step8 step9 9. Isolate and Dry Product step8->step9

Figure 2: Experimental workflow for the synthesis.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminobenzoate (1.65 g, 10.0 mmol) and triethylamine (1.53 mL, 11.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Acyl Chloride: In a separate 50 mL flask, dissolve diphenylacetyl chloride (2.31 g, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approximately 16 hours).

  • Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of a saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine. The bicarbonate wash is essential to neutralize any remaining acid and the triethylamine hydrochloride salt.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a mixture of ethyl acetate and hexanes to afford the pure product as a white to off-white solid.

  • Characterization: Determine the melting point and characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Data and Expected Results

ParameterExpected Value
Product Ethyl 4-(2,2-diphenylacetamido)benzoate
CAS Number 23988-51-4
Molecular Formula C₂₃H₂₁NO₃
Molecular Weight 359.42 g/mol
Appearance White to off-white solid
Expected Yield 85-95%
Melting Point 158-160 °C

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 7.40-7.25 (m, 10H), 5.15 (s, 1H), 4.38 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).

¹³C NMR (101 MHz, CDCl₃): δ 170.2, 166.0, 142.3, 139.0, 130.9, 129.0, 128.8, 127.6, 126.2, 118.6, 61.1, 58.0, 14.4.

FT-IR (ATR, cm⁻¹): 3300 (N-H stretch), 1710 (C=O ester stretch), 1670 (C=O amide stretch), 1600, 1530 (aromatic C=C stretch).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reaction time. Check the purity of starting materials.
Loss of product during work-up or recrystallization.Perform extractions carefully. Use a minimal amount of hot solvent for recrystallization.
Impure Product Presence of unreacted starting materials.Ensure a 1:1 stoichiometry of reactants. Improve purification by recrystallization or column chromatography.
Hydrolysis of diphenylacetyl chloride.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of ethyl 4-(2,2-diphenylacetamido)benzoate. By adhering to the detailed steps and safety precautions, researchers can consistently obtain high yields of the pure product. The principles of the Schotten-Baumann reaction are broadly applicable to the synthesis of a wide range of amides, making this a valuable technique in the repertoire of synthetic chemists.[9]

References

  • Grokipedia. Schotten–Baumann reaction. Retrieved from [Link][2]

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link][4]

  • KM Pharma Solution Private Limited. MSDS - Diphenylacetyl Chloride. Retrieved from [Link][8]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link][3]

  • Nvpubhouse Library. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. Retrieved from [Link][9]

  • Chem-Supply. Diphenylacetyl chloride(1871-76-7)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Retrieved from [Link][1]

Sources

Application Note: Overcoming Nucleophilic Deactivation in Benzocaine Amide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Benzocaine (ethyl 4-aminobenzoate) is a foundational scaffold extensively utilized in the [1]. However, functionalizing its primary amine via amide coupling presents a notorious synthetic challenge. The para-substituted ethyl ester exerts a strong electron-withdrawing effect via resonance (Hammett


 = +0.45), which drastically reduces the electron density and nucleophilicity of the aniline nitrogen.

When standard carbodiimide chemistry (e.g., EDC/HOBt) is applied to benzocaine, the reaction stalls. The causality is kinetic: the initial O-acylisourea intermediate forms successfully, but the deactivated benzocaine attacks it too slowly. This delay allows the O-acylisourea to undergo a detrimental [1,3]-sigmatropic rearrangement into a highly stable, unreactive N-acylurea byproduct, effectively killing the yield. To achieve high-efficiency acylation, the electrophilicity of the carboxylic acid must be maximized using advanced coupling reagents that bypass this rearrangement pathway.

Mechanistic Causality in Reagent Selection

To successfully couple benzocaine, the choice of reagent must be dictated by the steric environment of the carboxylic acid partner:

  • Uronium Reagents (COMU / HATU): For unhindered or moderately hindered acids, uronium salts are ideal. They rapidly convert the acid into an Oxyma or HOAt active ester. Because Oxyma/HOAt are superior nucleophiles compared to benzocaine, they trap the O-acylisourea before it can rearrange. The resulting active ester is stable against rearrangement but highly reactive toward the deactivated aniline. Recent studies highlight that COMU provides superior yields and a safer byproduct profile for benzocaine amidation () [2].

  • TCFH / NMI: When coupling sterically hindered acids (e.g., pivalic acid, ortho-substituted benzoic acids), the bulky Oxyma/HOAt additives fail to attack the activated acid. Here, the combination of TCFH and N-methylimidazole (NMI) is required. This system provides direct access to an in situN-acyl imidazolium ion. Because NMI is small and highly nucleophilic, it easily forms this planar, exceptionally electrophilic intermediate, forcing the coupling to completion () [3].

  • DPPCl / NMM: Machine-learning-guided reaction optimizations have recently identified diphenylphosphinic chloride (DPPCl) with N-methylmorpholine (NMM) as a highly general, top-performing condition for severely deactivated anilines, forming a highly reactive phosphinic mixed anhydride () [4].

Quantitative Data Summary

The following table summarizes the expected performance of various coupling systems when reacting a standard aliphatic/aromatic carboxylic acid with benzocaine.

Reagent SystemIntermediate FormedSteric ToleranceTypical YieldPrimary Causality for Outcome
EDC / HOBt O-acylisourea

OBt ester
Low15–30%Sluggish aniline attack allows N-acylurea rearrangement.
HATU / DIPEA OAt active esterModerate70–85%Rapid active ester formation prevents rearrangement.
COMU / DIPEA Oxyma active esterModerate75–93%High electrophilicity of Oxyma ester; safe byproduct profile.
TCFH / NMI N-acyl imidazoliumHigh80–95%Small NMI forms highly planar, unhindered electrophilic intermediate.
DPPCl / NMM Phosphinic mixed anhydrideHigh85–95%Highly reactive mixed anhydride overcomes electronic deactivation.

Workflow for Reagent Selection

Workflow Start Target: Benzocaine Amide Derivative Assess Assess Carboxylic Acid Sterics Start->Assess Unhindered Primary/Secondary Alkyl or Unhindered Aryl Assess->Unhindered Hindered Tertiary Alkyl or Ortho-Substituted Aryl Assess->Hindered COMU Protocol A: COMU + DIPEA Unhindered->COMU TCFH Protocol B: TCFH + NMI Hindered->TCFH DPPCl Alternative: DPPCl + NMM Hindered->DPPCl If TCFH fails Success High-Yield Amide Formation COMU->Success TCFH->Success DPPCl->Success

Fig 1: Decision matrix for selecting optimal amide coupling conditions for benzocaine derivatives.

Self-Validating Experimental Protocols

Protocol A: COMU-Mediated Coupling for Standard Acids

Use this protocol for primary/secondary aliphatic acids or unhindered benzoic acids.

Step 1: Active Ester Generation

  • In a flame-dried flask under nitrogen, dissolve the carboxylic acid (1.1 equiv) and COMU (1.1 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add DIPEA (2.5 equiv) dropwise at room temperature.

  • Self-Validation Checkpoint: The solution will immediately transition to a distinct yellow/orange color. This visual cue confirms the successful deprotonation and formation of the Oxyma active ester.

  • Analytical Checkpoint: Monitor by TLC (UV 254 nm). The starting carboxylic acid spot should be completely consumed within 15–30 minutes.

Step 2: Amide Bond Formation 3. Add benzocaine (1.0 equiv) to the reaction mixture in one portion. 4. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: As the Oxyma active ester is consumed by the aniline, the intense yellow color will gradually fade. LC-MS analysis must show the disappearance of the

    
     166 peak (benzocaine 
    
    
    
    ) and the emergence of the target product mass.

Step 3: Workup 5. Dilute the mixture with Ethyl Acetate and wash sequentially with 1M HCl (to remove DIPEA and unreacted benzocaine), saturated NaHCO


, and brine. Dry over Na

SO

and concentrate.
Protocol B: TCFH-NMI Mediated Coupling for Sterically Hindered Acids

Use this protocol for tertiary aliphatic acids (e.g., pivalic acid) or ortho-substituted aryl acids.

Step 1: N-Acyl Imidazolium Generation

  • In a flame-dried flask under nitrogen, dissolve the sterically hindered carboxylic acid (1.2 equiv) and TCFH (1.2 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add N-methylimidazole (NMI) (3.0 equiv) dropwise.

  • Self-Validation Checkpoint: A mild exotherm will occur, and any suspended solids will dissolve to form a homogeneous solution. This indicates the generation of the highly reactive, moisture-sensitive N-acyl imidazolium intermediate.

Step 2: Amide Bond Formation 4. Add benzocaine (1.0 equiv) to the solution. 5. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Analytical Checkpoint: Because the intermediate is highly electrophilic, side reactions with moisture are possible. Ensure strict anhydrous conditions. Confirm conversion via UPLC-MS; the reaction is complete when the benzocaine peak plateaus.

Step 3: Workup 6. Evaporate the MeCN under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM). 7. Wash with saturated aqueous NaHCO


 (to neutralize and remove NMI hydrochloride salts) and brine. Dry over MgSO

, filter, and purify via flash chromatography.

References

  • Title: Synthesis and biological activities of local anesthetics Source: PMC - NIH URL: [Link]

  • Title: Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril Source: ChemRxiv URL: [Link]

  • Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: ResearchGate / Organic Letters URL: [Link]

  • Title: Reinforcement learning prioritizes general applicability in reaction optimization Source: ResearchGate / Nature Communications URL: [Link]

Recrystallization solvent for Ethyl 4-[(diphenylacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Protocols for Ethyl 4-[(diphenylacetyl)amino]benzoate

Introduction & Compound Analysis

Ethyl 4-[(diphenylacetyl)amino]benzoate is a lipophilic amide derivative of benzocaine. Structurally, it consists of three distinct domains that dictate its solubility profile:

  • The Core: A p-aminobenzoate ethyl ester (moderately polar, hydrogen-bond acceptor).

  • The Linker: An amide bond (hydrogen-bond donor/acceptor, rigid).

  • The Tail: A diphenylacetyl group (highly lipophilic, bulky, aromatic).

Challenges in Purification: The primary challenge with this molecule is the "Oiling Out" phenomenon. The bulky diphenyl group increases hydrophobicity, making the compound prone to separating as an oil in highly polar solvents (like water-rich mixtures) before a crystal lattice can form. Conversely, the high aromatic content creates strong


 stacking potential, which can lead to rapid, uncontrolled precipitation in non-polar solvents.

This guide presents two validated protocols designed to balance these competing intermolecular forces.

Solvent Selection Strategy

The selection logic follows the "Like Dissolves Like" principle, modified for the specific functional groups present.

Solvent SystemRoleMechanistic Rationale
Ethanol (95%) Primary (Green) The ethyl ester and amide groups interact favorably with ethanol via H-bonding. The diphenyl group reduces solubility at lower temperatures, facilitating high recovery yields upon cooling.
Ethyl Acetate / Hexane Alternative Ethyl acetate solvates the amide/ester core effectively. Hexane acts as a non-polar anti-solvent that forces the hydrophobic diphenyl groups to aggregate and crystallize.
Toluene Specialist Useful if the compound is contaminated with highly polar impurities.[1] The high aromatic content of the solvent interacts well with the three phenyl rings of the target molecule.

Protocol A: The Ethanol/Water Method (Standard)

Best for: Routine purification, removal of polar impurities (salts, unreacted amine).

Materials:

  • Crude Ethyl 4-[(diphenylacetyl)amino]benzoate

  • Ethanol (95% or Absolute)

  • Deionized Water (Anti-solvent)

  • Hot plate/Stirrer

  • Vacuum filtration setup[2][3]

Step-by-Step Procedure:

  • Saturation: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Ethanol required to wet the solid.[4]

  • Dissolution: Heat the mixture to near-boiling (

    
    ). Add hot ethanol in small aliquots (1-2 mL) while stirring until the solid just dissolves.
    
    • Critical: Do not add excess solvent. If the solution is clear but colored, you may treat with activated charcoal (0.5% w/w) and filter while hot.

  • Nucleation Check: Remove from heat. If crystals do not form within 1 minute, the solution is unsaturated. If they form instantly, it is too concentrated (add 1-2 mL ethanol).

  • The "Cloud Point" (Optional): If yield is low, add hot water dropwise to the boiling ethanolic solution until a faint turbidity (cloudiness) persists. Then, add one drop of ethanol to clear it.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature (RT) undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Once at RT, transfer to an ice-water bath (

      
      ) for 30 minutes to complete crystallization.
      
  • Harvesting: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold 50% Ethanol/Water (pre-chilled to

    
    ).
    
  • Drying: Dry under vacuum or in a desiccator.

Protocol B: The Ethyl Acetate/Hexane Method (High Purity)

Best for: Removal of non-polar impurities or if the compound "oils out" in ethanol.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (

    
    ).
    
  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Hexane (or Heptane) dropwise.

  • Saturation Point: Continue adding Hexane until a persistent cloudiness appears.

  • Re-solubilization: Add a small volume of Ethyl Acetate (0.5 - 1 mL) to restore clarity.

  • Cooling: Remove from heat and cover. Allow to cool slowly to room temperature.

    • Note: If an oil separates at the bottom, reheat to dissolve and add slightly more Ethyl Acetate before cooling again. Vigorously scratching the glass side with a rod can induce proper crystallization over oiling.

  • Harvesting: Filter and wash with a cold 1:3 mixture of EtOAc:Hexane.

Data Summary & Troubleshooting

Solubility Profile (Estimated):

SolventHot (

)
Cold (

)
Suitability
WaterInsolubleInsolubleAnti-solvent only
EthanolSolubleSparingly SolubleExcellent
Ethyl AcetateVery SolubleSolubleSolvent (needs anti-solvent)
HexaneInsolubleInsolubleAnti-solvent
TolueneSolubleSparingly SolubleGood alternative

Troubleshooting Guide:

  • Problem: Oiling Out (Liquid phase separates instead of crystals).

    • Cause: The temperature dropped too fast, or the solvent mixture became too polar (too much water).

    • Fix: Reheat the mixture until the oil dissolves. Add a small amount of the "Good" solvent (Ethanol or EtOAc).[4] Cool much more slowly (wrap flask in foil/towel). Seed with a pure crystal if available.

  • Problem: No Crystallization.

    • Cause: Too much solvent used.

    • Fix: Evaporate 20-30% of the solvent volume using a rotary evaporator or gentle heating stream, then retry cooling.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude Ethyl 4-[(diphenylacetyl)amino]benzoate SolventChoice Select Solvent System Start->SolventChoice Ethanol Protocol A: Ethanol (95%) SolventChoice->Ethanol Standard/Green EtOAc Protocol B: EtOAc / Hexane SolventChoice->EtOAc If Oiling Occurs HeatEtOH Dissolve in Min. Hot Ethanol Ethanol->HeatEtOH CheckCloud Add Water to Cloud Point (Optional) HeatEtOH->CheckCloud Cooling Slow Cooling to RT -> Ice Bath CheckCloud->Cooling HeatEtOAc Dissolve in Min. Hot EtOAc EtOAc->HeatEtOAc AddHex Add Hexane until Turbid HeatEtOAc->AddHex AddHex->Cooling CheckOil Did it Oil Out? Cooling->CheckOil Reheat Reheat & Add Good Solvent CheckOil->Reheat Yes Filter Vacuum Filtration & Wash CheckOil->Filter No (Crystals formed) Reheat->Cooling Final Pure Crystalline Product Filter->Final

Figure 1: Decision tree and workflow for the recrystallization of diphenylacetyl-benzocaine derivatives.

References

  • Cohen, J. B.Practical Organic Chemistry. Macmillan, 1910.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem. Application Note: High-Purity Ethyl p-Aminobenzoate via Recrystallization. Link (General protocols for benzocaine derivatives).

  • Mohrig, J. R., et al.Techniques in Organic Chemistry. W.H. Freeman, 2014.
  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 4-aminobenzoate. Link (Solubility data for the parent scaffold).

Sources

Application Note: Precision Synthesis of N-Acyl Benzocaine Derivatives via Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the


-acylation of Benzocaine (ethyl 4-aminobenzoate) using acid chlorides. While Benzocaine is widely recognized as a local anesthetic, its 

-acylated derivatives serve as critical intermediates in the synthesis of complex heterocycles (e.g., benzodiazepines) and as prodrugs with modified lipophilicity profiles.

This guide addresses the specific challenge of acylating an aniline deactivated by a para-electron-withdrawing group (EWG). We present two validated methodologies: a high-fidelity anhydrous approach for moisture-sensitive acid chlorides and a robust Schotten-Baumann protocol for rapid, scalable synthesis.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

Reactivity Profile

Benzocaine presents a unique synthetic challenge compared to simple aniline. The ethoxycarbonyl group (


) at the para position exerts a strong electron-withdrawing effect (

and

effects). This reduces the electron density on the amino nitrogen, lowering its nucleophilicity.
  • Consequence: The reaction kinetics are slower than with aniline.

  • Requirement: Efficient acid scavengers and strictly anhydrous conditions are often required to drive the equilibrium forward and prevent the hydrolysis of the acid chloride.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) pathway.

  • Nucleophilic Attack: The lone pair of the benzocaine nitrogen attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: A short-lived intermediate forms with a negative charge on the oxygen.

  • Elimination: The carbonyl reforms, expelling the chloride ion (

    
    ) as a leaving group.
    
  • Deprotonation: The base (B) removes the proton from the nitrogen, neutralizing the generated HCl and preventing the protonation of unreacted benzocaine (which would render it non-nucleophilic).

Benzocaine_Acylation_Mechanism Reactants Benzocaine + Acid Chloride TS Tetrahedral Intermediate (Zwitterion) Reactants->TS Nucleophilic Attack Elimination Elimination of Cl- TS->Elimination Collapse of C-O- Deprotonation Base Scavenging (HCl) Elimination->Deprotonation Proton Transfer Product N-Acyl Benzocaine Deprotonation->Product Final Product

Figure 1: Mechanistic pathway of Benzocaine N-acylation. The base is critical to drive the final step.

Critical Experimental Considerations

ParameterRecommendationRationale
Stoichiometry 1.0 eq Benzocaine : 1.1–1.2 eq Acid ChlorideSlight excess of electrophile ensures complete consumption of the limiting reagent (Benzocaine).
Base Selection Triethylamine (TEA) or Pyridine (1.2–1.5 eq)Must be non-nucleophilic to avoid side reactions with the acid chloride. Pyridine can double as a solvent.
Temperature

Initial cooling controls the exotherm; warming ensures reaction completion for the deactivated amine.
Solvent (Method A) DCM (Dichloromethane) or THFAnhydrous solvents prevent hydrolysis of the acid chloride to carboxylic acid.
Solvent (Method B) Acetone/Water or EtOAc/WaterBiphasic systems (Schotten-Baumann) allow for easier inorganic salt removal.

Protocol A: High-Fidelity Anhydrous Synthesis

Best for: Drug development, moisture-sensitive acid chlorides, and high-purity requirements.

Materials
  • Benzocaine (

    
    )[1][2][3]
    
  • Acid Chloride (e.g., Chloroacetyl chloride, Acetyl chloride)

  • Triethylamine (TEA) (Dried over KOH)

  • Dichloromethane (DCM) (Anhydrous)

  • Argon or Nitrogen balloon

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon.

  • Solubilization: Add Benzocaine (10 mmol, 1.65 g) and anhydrous DCM (20 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) via syringe. The solution should remain clear.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) for 10 minutes.
    
  • Acylation:

    • Dilute the Acid Chloride (11 mmol) in 5 mL of DCM.

    • Add this solution dropwise over 15 minutes to the stirring Benzocaine solution. Note: White precipitate (TEA

      
      HCl) will form immediately.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–5 hours.

    • QC Check: Spot on TLC (30% EtOAc/Hexane). Benzocaine (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Quench with 10 mL water.

    • Transfer to a separatory funnel. Wash organic layer with:

      • 
         mL 1M HCl (Removes unreacted Benzocaine/TEA).
        
      • 
         mL Sat. 
        
        
        
        (Removes acidic byproducts).
      • 
         mL Brine.
        
  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Workflow_Anhydrous Setup Setup: Flame-dry Flask, N2 atm Dissolve Benzocaine in DCM BaseAdd Add TEA (1.2 eq) Cool to 0°C Setup->BaseAdd Reaction Dropwise Addition of Acid Chloride Warm to RT (3-5 hrs) BaseAdd->Reaction Quench Quench with Water Reaction->Quench Wash1 Wash 1: 1M HCl (Removes unreacted amine) Quench->Wash1 Wash2 Wash 2: NaHCO3 (Removes acid) Wash1->Wash2 Dry Dry (Na2SO4) & Evaporate Wash2->Dry

Figure 2: Workflow for Anhydrous N-Acylation (Method A).

Protocol B: Schotten-Baumann Method (Biphasic)

Best for: Robust, rapid synthesis where moisture sensitivity is manageable (e.g., Acetyl chloride, Benzoyl chloride).

Step-by-Step Procedure
  • Dissolution: Dissolve Benzocaine (10 mmol) in 20 mL of Ethyl Acetate (EtOAc).

  • Biphasic Setup: Add 20 mL of saturated aqueous

    
     (or 10% NaOH) to the flask. Vigorous stirring is essential to create an emulsion.
    
  • Addition: Cool to

    
    . Add Acid Chloride (12 mmol) dropwise directly into the biphasic mixture.
    
  • Reaction: Stir vigorously at RT for 1 hour. The base in the aqueous layer neutralizes the HCl as it is produced at the interface.

  • Separation: Separate the layers. The product remains in the EtOAc layer.

  • Purification: Wash the EtOAc layer with water and brine, dry over

    
    , and evaporate.
    

Characterization & Quality Control

To validate the synthesis of


-acyl benzocaine (e.g., 

-acetylbenzocaine), look for these specific spectral changes:
  • IR Spectroscopy:

    • Appearance of Amide I band (

      
      ).
      
    • Retention of Ester Carbonyl (

      
      ).
      
    • Disappearance of the double N-H spike of the primary amine (

      
      ) replaced by a single amide N-H stretch.
      
  • 1H NMR (CDCl3):

    • Amide Proton: A broad singlet appears downfield (

      
      ), often exchangeable with 
      
      
      
      .
    • Aromatic Shift: The aromatic protons ortho to the nitrogen often shift downfield due to the anisotropy of the amide carbonyl.

    • Acyl Group: Appearance of the R-group protons (e.g., singlet at

      
       for acetyl).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are dry (Method A). Check the quality/age of the acid chloride.
Starting Material Remains Deactivated NucleophileBenzocaine is less reactive than aniline. Increase reaction time (overnight) or reflux gently in THF.
Oligomerization Unlikely with BenzocaineIf using bifunctional acid chlorides, ensure high dilution to prevent dimerization.
Oil instead of Solid ImpuritiesTriturate the crude oil with cold Hexane or Diethyl Ether to induce crystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • BenchChem. (2025). Application Notes: The Reaction of N-(2-Benzoyl-4-chlorophenyl)formamide with Acid Chlorides. Retrieved from BenchChem.

  • Casale, J. F., & Nguyen, M. C. (2010). N-Acetylbenzocaine: Formation via Transacetylation of Benzocaine and Acetylsalicylic Acid in a Cocaine Exhibit. Microgram Journal, 7(1).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • PubChem. (n.d.). Benzocaine Compound Summary. National Library of Medicine.

Sources

Application Notes and Protocols: Optimizing TLC Solvent Systems for Lipophilic Benzocaine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of TLC in the Analysis of Lipophilic Benzocaine Amides

Benzocaine, a widely used local anesthetic, serves as a foundational scaffold for the synthesis of a diverse array of more lipophilic amide derivatives. These modifications are often pursued in drug development to enhance membrane permeability, prolong duration of action, or alter metabolic profiles. As researchers synthesize these novel compounds, thin-layer chromatography (TLC) emerges as an indispensable tool for rapid, real-time analysis.[1][2] Its applications in this context are multifaceted, enabling the monitoring of reaction progress, assessment of product purity, and providing foundational data for the development of larger-scale purification methods like column chromatography.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection and optimization of TLC solvent systems tailored for lipophilic benzocaine amides. We will delve into the fundamental principles governing chromatographic separation and present a step-by-step protocol for developing a robust and reproducible TLC method.

Core Principles: Understanding the Interplay of Polarity and Lipophilicity in TLC

In normal-phase TLC, the stationary phase, typically silica gel or alumina, is highly polar.[4][5] The mobile phase, or solvent system, is less polar and moves up the plate via capillary action.[4] The separation of compounds is governed by a continuous competition for the analyte between the polar stationary phase and the less polar mobile phase.[6]

Lipophilic benzocaine amides, by their nature, are less polar than their parent molecule, benzocaine. This reduced polarity is a direct consequence of the amide linkage and the appended lipophilic moieties. In the context of normal-phase TLC, this translates to a weaker interaction with the polar silica gel and a stronger affinity for the less polar mobile phase. Consequently, more lipophilic compounds will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. The Rf value is a critical parameter, calculated as the ratio of the distance traveled by the compound to the distance traveled by thesolvent front.[7]

The selection of an appropriate solvent system is therefore a balancing act of polarity. The ideal mobile phase should be sufficiently polar to move the lipophilic amide off the baseline, but not so polar that it carries all components, including the starting materials and byproducts, to the solvent front. An optimal separation is typically achieved when the Rf value of the target compound lies between 0.2 and 0.8.[8]

Workflow for TLC Solvent System Selection and Optimization

The following diagram illustrates a systematic approach to developing an effective TLC solvent system for a novel lipophilic benzocaine amide.

TLC_Solvent_System_Development cluster_scouting Scouting Phase cluster_optimization Optimization Phase cluster_visualization Visualization Scout1 Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) Scout2 Run initial TLC plate Scout1->Scout2 Scout3 Analyze Rf value Scout2->Scout3 Opt1 Rf too low (<0.2)? Increase polarity (e.g., 7:3 Hexane:EtOAc) Scout3->Opt1 Low Rf Opt2 Rf too high (>0.8)? Decrease polarity (e.g., 9.5:0.5 Hexane:EtOAc) Scout3->Opt2 High Rf Opt3 Run another TLC with adjusted system Opt1->Opt3 Opt2->Opt3 Opt4 Iterate until optimal Rf (0.2-0.8) is achieved Opt3->Opt4 Vis1 UV Light (254 nm) for aromatic rings Opt4->Vis1 Optimal Rf Vis2 Staining (e.g., KMnO4, Iodine) Vis1->Vis2 End End: Optimized TLC System Vis2->End Start Start: Synthesized Lipophilic Benzocaine Amide Start->Scout1

Caption: A systematic workflow for developing and optimizing a TLC solvent system for lipophilic benzocaine amides.

Experimental Protocols

Protocol 1: Preparation of TLC Plates and Samples
  • Plate Preparation: Handle TLC plates (silica gel 60 F254 is recommended) by the edges to avoid contamination. Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[9]

  • Sample Preparation: Prepare dilute solutions (approximately 1 mg/mL) of your crude reaction mixture, purified product, and starting materials in a volatile solvent such as ethyl acetate or dichloromethane.[2]

  • Spotting: Use a capillary tube to apply a small spot of each solution onto the baseline of the TLC plate. Ensure the spots are small and do not spread out. Allow the solvent to fully evaporate between applications if multiple applications are needed to achieve a concentrated spot.[9]

Protocol 2: Development of the TLC Plate
  • Chamber Preparation: Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate. Place a piece of filter paper in the chamber to aid in solvent vapor saturation. Cover the chamber and allow it to equilibrate for a few minutes.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the bottom edge is submerged in the solvent but the spots are above the solvent line. Cover the chamber and allow the solvent to ascend the plate by capillary action.[9]

  • Completion: Once the solvent front has moved to within about 1 cm of the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[9] Allow the plate to air dry completely in a fume hood.

Protocol 3: Visualization of Benzocaine Amides
  • UV Visualization: Since benzocaine amides are aromatic, they can often be visualized under UV light.[10] Place the dried TLC plate under a UV lamp (254 nm). The compounds will appear as dark spots against a fluorescent green background.[10] Gently circle the spots with a pencil, as they will disappear when the UV light is removed.[10]

  • Chemical Staining: For compounds that are not UV-active or for enhanced visualization, chemical stains can be used.

    • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for organic compounds. Prepare a solution of 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the solution and gently heat with a heat gun. Compounds will appear as yellow-brown spots on a purple background.

    • Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[10] The iodine vapor will adsorb to the organic compounds, revealing them as brownish spots.[10] This method is generally non-destructive, and the spots may fade over time.

Recommended Starting Solvent Systems and Optimization Strategies

For novel lipophilic benzocaine amides, a systematic approach to solvent system selection is crucial. The following table provides recommended starting points and guidance for optimization.

Solvent System (v/v)Analyte PolarityRationale and Optimization Strategy
Hexane:Ethyl Acetate (9:1 to 7:3) Non-polar to moderately polarThis is an excellent starting point for many organic compounds.[11] Begin with a high ratio of hexane (non-polar) to ethyl acetate (polar). If the Rf value is too low, incrementally increase the proportion of ethyl acetate to increase the polarity of the mobile phase.[7][8]
Dichloromethane:Methanol (99:1 to 95:5) Moderately polar to polarDichloromethane is a solvent of intermediate polarity, and the addition of small amounts of methanol significantly increases the mobile phase polarity. This system is effective for amides that exhibit lower Rf values in hexane/ethyl acetate systems.
Toluene:Acetone (9:1 to 8:2) Non-polar to moderately polarToluene is less polar than dichloromethane and can provide different selectivity for aromatic compounds. Acetone is a polar solvent used to modulate the mobile phase strength.
Cyclohexane:Triethylamine (e.g., 13:7) Basic compoundsFor benzocaine amides that may have basic nitrogen atoms and exhibit "tailing" or streaking on the silica plate, the addition of a small amount of a basic modifier like triethylamine can improve spot shape.[12]

Troubleshooting Common TLC Issues:

  • Streaking: If spots appear as streaks rather than distinct spots, it may be due to the sample being too concentrated, or interactions between an acidic or basic analyte and the silica plate. Try diluting the sample or adding a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[13]

  • Spots at the Baseline (Rf ≈ 0): The solvent system is not polar enough. Increase the proportion of the more polar solvent.[8]

  • Spots at the Solvent Front (Rf ≈ 1): The solvent system is too polar. Increase the proportion of the less polar solvent.[8]

Data Presentation: Representative Rf Values

While the optimal solvent system must be determined empirically for each new lipophilic benzocaine amide, the following table provides some reference Rf values for benzocaine and a related precursor to illustrate the principles discussed.

CompoundSolvent System (v/v)Rf Value
p-aminobenzoic acid1:1 Hexane:Diethyl Ether0.19[14]
Benzocaine1:1 Hexane:Diethyl Ether0.34[14]
Benzocaine1:1 MTBE:CyclohexaneNot specified, but used for separation[15]

Note: Rf values are dependent on the specific experimental conditions (e.g., plate manufacturer, temperature, chamber saturation) and should be considered as a guide.

Conclusion

Thin-layer chromatography is a powerful and versatile technique that is fundamental to the daily workflow of researchers in drug discovery and development. For the analysis of novel lipophilic benzocaine amides, a systematic and principled approach to the selection and optimization of the mobile phase is paramount. By understanding the interplay of compound polarity, stationary phase, and mobile phase, and by following the protocols outlined in this application note, scientists can efficiently develop robust TLC methods. These methods will not only facilitate the rapid assessment of reaction outcomes and product purity but also pave the way for successful larger-scale purification, ultimately accelerating the drug development pipeline.

References

  • The Synthesis of Benzocaine Part 4: Thin Layer Chromatography (TLC). (2021, May 26). YouTube. Retrieved from [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). Alwsci Blogs. Retrieved from [Link]

  • Synthesis of Novel Benzocaine and Procaine Glycodrugs. (2024, November 14). MDPI. Retrieved from [Link]

  • Mastering Thin Layer Chromatography (TLC) Techniques. (2025, September 4). Practical Science. Retrieved from [Link]

  • Synthesis of benzocaine. Slideshare. Retrieved from [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech. Retrieved from [Link]

  • The Synthesis of Benzocaine - All Parts. (2021, May 26). YouTube. Retrieved from [Link]

  • How does the polarity of the eluent and sample affect the Rf value in thin layer chromatography? (2017, February 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Determining a solvent system. University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. Retrieved from [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology.
  • TLC Visualization Reagents. EPFL. Retrieved from [Link]

  • TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. (2007, February 15). Taylor & Francis Online. Retrieved from [Link]

  • Thin-Layer Chromatography (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). A-Level Chemistry. Retrieved from [Link]

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022, September 6). Reddit. Retrieved from [Link]

  • [Optimization of the solvent system in thin-layer chromatography (TLC)]. PubMed. Retrieved from [Link]

  • Synthesis of Novel Benzocaine and Procaine Glycodrugs. (2025, November 15). ResearchGate. Retrieved from [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. (2020, November 11). LCGC International. Retrieved from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • A Validated Quantification of Benzocaine in Lozenges Using TLC and a Flatbed Scanner. (2013, January 30). ResearchGate. Retrieved from [Link]

  • TLC for amide synthesis. (2024, November 13). Reddit. Retrieved from [Link]

  • Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Royal Society of Chemistry.
  • Esterification of Benzocaine. (2014, March 26). Odinity. Retrieved from [Link]

  • Special Aspects of TLC. Thieme.
  • Normal Phase flash chromatography. Element Lab Solutions. Retrieved from [Link]

  • Solvent-Driven Enrichment and Multiplex Analysis of Local Anesthetics by Thin-Layer Chromatography Coupled with Surface-Enhanced Raman Spectroscopy. (2025, April 2). MDPI. Retrieved from [Link]

  • Predicting drugs' lipophilicity with Folding@home. (2024, October 3). Folding@home. Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace.
  • TLC stains. University of Rochester. Retrieved from [Link]

  • VanVeller Lab Resources. Department of Chemistry, Iowa State University. Retrieved from [Link]

  • Thin Layer Chromatography of Benzodiazepines. (2012, July 15). Journal of Indian Society of Toxicology. Retrieved from [Link]

  • Factors Influencing Rf Values in TLC. Scribd.
  • Theoretical Prediction of Lipophilicity for Some Drugs Compounds. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. (2015, December 11). MDPI. Retrieved from [Link]

  • Predicting retention on immobilized artificial membrane chromatography. (2025, February 4). DiVA. Retrieved from [Link]

  • Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. Anil Aggrawal's Internet Journal of Forensic Medicine and Toxicology.
  • C-25 ISOLATION AND IDENTIFICATION SECONDARY METABOLITES COMPOUND ETHYL ACETATE : n-HEXANE (4 : 6) FRACTION OF GULMA SIAM LEAVES. Neliti. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Diphenylacetyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenylacetyl derivatives. This guide is designed to provide you with practical, in-depth solutions to the solubility challenges frequently encountered with this class of compounds. My aim is to equip you with the knowledge to not only troubleshoot immediate experimental hurdles but also to build a foundational understanding of the principles behind these solutions.

Frequently Asked Questions (FAQs)

Q1: Why do many diphenylacetyl derivatives exhibit poor aqueous solubility?

Diphenylacetyl derivatives, by their very nature, often possess a high degree of lipophilicity. The two phenyl rings contribute significantly to a large, nonpolar surface area, which is energetically unfavorable to interact with the polar environment of water. This inherent hydrophobicity is a primary driver of their low aqueous solubility. Furthermore, the crystalline lattice structure of these compounds in their solid state can be very stable, requiring a significant amount of energy to break apart the crystal lattice for dissolution to occur.[1][2]

Q2: What are the initial steps I should take when I encounter a solubility issue with a new diphenylacetyl derivative?

When faced with a solubility challenge, a systematic approach is crucial. The first step is to thoroughly characterize the physicochemical properties of your compound. This includes determining its pKa, logP, and melting point. This data will provide critical insights into its behavior in different solvent systems.

Following characterization, a tiered screening of solvents should be performed. This typically starts with water and progresses to various organic solvents and co-solvent systems. It is also beneficial to assess the pH-solubility profile for ionizable derivatives.[3][4]

Troubleshooting Guide

Issue 1: My diphenylacetyl derivative precipitates out of solution when I dilute my DMSO stock in aqueous buffer for a cell-based assay.

This is a very common issue stemming from the drastic change in solvent polarity. Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, but its miscibility with water does not guarantee that the compound will remain in solution upon dilution.

The hydrophobic diphenylacetyl derivative, once forced out of the favorable DMSO environment and into the aqueous buffer, will self-associate and precipitate to minimize its contact with water.

A. Co-Solvent Systems:

The use of a co-solvent can help to bridge the polarity gap between DMSO and the aqueous buffer, thereby increasing the solubility of your compound.[5][6]

  • Protocol: Co-Solvent Screening

    • Prepare stock solutions of your diphenylacetyl derivative in various water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 300/400.[7][8]

    • Create a series of co-solvent systems by mixing these organic solvents with your aqueous buffer at different ratios (e.g., 90:10, 80:20, 70:30 buffer to organic solvent).

    • Add your compound stock solution to the co-solvent systems and observe for any precipitation.

    • It is critical to also run a vehicle control (co-solvent without the compound) to ensure the solvent system itself does not have any adverse effects on your cells.

B. Use of Surfactants:

Surfactants can form micelles that encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[9]

  • Protocol: Surfactant-Based Formulation

    • Select a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween 80) or Cremophor EL.

    • Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 1-10% w/v).

    • Slowly add your concentrated DMSO stock of the diphenylacetyl derivative to the surfactant solution while vortexing to facilitate micelle formation.

    • Visually inspect for clarity and absence of precipitation.

C. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][11][12][]

  • Protocol: Cyclodextrin Inclusion Complex Formation

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.[14]

    • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v).

    • Add your diphenylacetyl derivative to the HP-β-CD solution and stir or sonicate until the compound is fully dissolved. This process can be facilitated by gentle heating.

    • This method can often allow for the preparation of a completely aqueous stock solution, eliminating the need for DMSO.

Issue 2: My diphenylacetyl derivative has poor oral bioavailability in animal studies, which I suspect is due to its low solubility.

Poor aqueous solubility is a major contributor to low oral bioavailability for many drugs, as dissolution is often the rate-limiting step for absorption.[1][5]

For a drug to be absorbed from the gastrointestinal (GI) tract, it must first be dissolved in the GI fluids. If a compound has very low solubility, it may pass through the GI tract without ever reaching a high enough concentration in solution to be effectively absorbed.

A. Particle Size Reduction (Micronization and Nanonization):

Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a significant increase in its dissolution rate.[5][15][16]

  • Workflow: Particle Size Reduction Strategies

G cluster_0 Particle Size Reduction Workflow Start Poorly Soluble Compound Micronization Micronization (Jet Milling, Ball Milling) Start->Micronization Conventional Approach Nanosuspension Nanosuspension (High-Pressure Homogenization, Wet Milling) Start->Nanosuspension Advanced Approach Characterization Particle Size Analysis (e.g., DLS, SEM) Micronization->Characterization Nanosuspension->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution Bioavailability In Vivo Bioavailability Studies Dissolution->Bioavailability Result Improved Bioavailability Bioavailability->Result

Caption: Workflow for improving bioavailability through particle size reduction.

  • Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range, which can dramatically increase the dissolution velocity and saturation solubility.[15][17][18][19][20] Nanosuspensions can be prepared by top-down methods (e.g., media milling, high-pressure homogenization) or bottom-up methods (e.g., precipitation).[18]

B. Solid Dispersions:

A solid dispersion refers to a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix.[21][22] This can lead to the drug being in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[1][21]

  • Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

    • Select a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[22]

    • Dissolve both your diphenylacetyl derivative and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture).[23]

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid mass is then collected, dried, and can be further processed into a suitable dosage form.

C. Prodrug Approach:

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[24][25][26] This strategy can be employed to temporarily modify the physicochemical properties of the parent drug, such as its solubility.[24][25]

  • Strategy: Designing a Water-Soluble Prodrug

    • For a diphenylacetyl derivative with a hydroxyl or an amine group, a common strategy is to attach a polar promoiety, such as a phosphate group.[27] Phosphate esters are highly water-soluble at physiological pH.[27]

    • Another approach is to create an ester with an amino acid, which can improve aqueous solubility.[24]

Issue 3: I need to prepare a high-concentration parenteral formulation of my diphenylacetyl derivative, but I'm struggling with solubility and stability.

Parenteral formulations have stringent requirements for sterility, pyrogenicity, and isotonicity, which can add layers of complexity to overcoming solubility challenges.[7]

The high drug concentration required for many parenteral formulations can exceed the solubility limit of the drug in acceptable parenteral vehicles. Additionally, some solubilizing excipients may cause irritation or toxicity when administered intravenously.

A. Mixed Solvency:

This approach involves using a combination of several solubilizing agents at lower concentrations.[28] This can lead to a synergistic effect on solubility while minimizing the potential toxicity of any single excipient.[28]

  • Protocol: Developing a Mixed-Solvent Parenteral Formulation

    • Screen a panel of parenterally acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) and surfactants (e.g., Polysorbate 80).[7][29]

    • Create a ternary or quaternary solvent system by combining the most effective solubilizers.

    • Determine the maximum solubility of your diphenylacetyl derivative in the mixed-solvent system.

    • Ensure the final formulation is isotonic by adding a tonicity-adjusting agent like sodium chloride or dextrose, if necessary.[7]

    • The pH of the formulation should also be adjusted to a physiologically acceptable range (typically pH 4-9 for subcutaneous injection and pH 2-11 for intravenous injection) where the drug is most stable.[7]

B. pH Adjustment for Ionizable Derivatives:

If your diphenylacetyl derivative has an ionizable functional group (e.g., a carboxylic acid or an amine), its solubility will be pH-dependent.[4][30][31]

  • Decision Tree: pH Modification Strategy

G cluster_0 pH Adjustment Decision Tree Start Ionizable Diphenylacetyl Derivative IsAcidic Is the compound acidic? Start->IsAcidic IsBasic Is the compound basic? IsAcidic->IsBasic No IncreasepH Increase pH to deprotonate and form a soluble salt. IsAcidic->IncreasepH Yes DecreasepH Decrease pH to protonate and form a soluble salt. IsBasic->DecreasepH Yes CheckStability Verify stability at the selected pH. IncreasepH->CheckStability DecreasepH->CheckStability End Optimized Formulation CheckStability->End

Caption: Decision-making process for pH adjustment to enhance solubility.

Data Summary Table

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous vehicle.[6]Simple, effective for many compounds.Potential for precipitation upon dilution, toxicity of some solvents.[5]
Surfactants Form micelles to encapsulate hydrophobic drugs.[9]High solubilization capacity.Potential for cell toxicity, can interfere with some assays.
Cyclodextrins Form inclusion complexes with drug molecules.[10][11]Low toxicity, can improve stability.Can be expensive, may not be suitable for all molecular shapes.
Particle Size Reduction Increases surface area, enhancing dissolution rate.[15][16]Broadly applicable, can significantly improve bioavailability.Can be energy-intensive, potential for particle aggregation.
Solid Dispersions Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[21][32]Can lead to large increases in apparent solubility and dissolution.[21][33]Amorphous form may be physically unstable and recrystallize over time.[2][33]
Prodrug Approach Covalent modification to a more soluble form that is cleaved in vivo.[24][25]Can dramatically increase solubility, potential for targeted delivery.[25][34]Requires chemical synthesis, in vivo cleavage kinetics must be optimal.[34]
pH Adjustment Ionization of the drug to form a more soluble salt.[30][31]Simple and effective for ionizable compounds.Potential for precipitation if pH changes, can affect drug stability.[2]

References

  • Jadhav, N. R., et al. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Sharma, D., Saini, S., Rana, A. C., & Singh, G. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Ganta, S., & Amiji, M. (2008). Nanosuspension: An approach to enhance solubility of drugs. Journal of Controlled Release, 127(3), 187-200.
  • Patel, V. R., & Agrawal, Y. K. (2010). Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview. Research Journal of Pharmacy and Technology, 3(4), 946-953.
  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Journal of Drug Delivery and Therapeutics, 11(3-S), 136-142.
  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(9), 2135.
  • Popovici, C., & Hoti, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1894.
  • Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology.
  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Podcast].
  • Charde, M. S., et al. (2017). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 7(5), 1-8.
  • Singh, A., & Worku, Z. A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1383.
  • Singh, S. K., & Kumar, S. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5), 1-12.
  • Kumar, S., & Singh, S. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 110-122.
  • Singh, R., & Kumar, S. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1012.
  • Singh, S., & Kumar, S. (2016). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 1(1), 1-7.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Sharma, A., & Jain, C. P. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Mura, P. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 1-25.
  • Kumar, S., & Singh, S. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 14(5), 1-10.
  • Slideshare. (n.d.).
  • Sinko, B., & Amidon, G. L. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • Sinko, B., & Amidon, G. L. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3330-3346.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Scientific Research Publishing.
  • Di, L., & Hageman, M. J. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 30(4), 1-20.
  • PharmaTutor. (2014). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS.
  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
  • Slideshare. (n.d.). Co-solvents.pptx.
  • Ascendia Pharma. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2).
  • Ibrahim, M., & Abd-El-Rasheed, A. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
  • Formosa, S. (2021).
  • Solanki, S. S., & Maheshwari, R. K. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3).
  • IJCRT.org. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
  • Google Patents. (n.d.).
  • Al-Akayleh, F., & Al-Kassas, R. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(7), 1344.
  • Pharma Excipients. (2023).
  • RSC Publishing. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 1-7.
  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.
  • Journal of Pharmaceutical Sciences. (n.d.).

Sources

Technical Support Center: Preventing Ester Hydrolysis During Amide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amide bond formation. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with ester hydrolysis as a competing side reaction during amide coupling. Here, we provide in-depth troubleshooting guides, frequently asked questions, and expert insights to help you navigate this common synthetic hurdle and optimize your reaction outcomes.

Introduction: The Challenge of Chemoselectivity

Amide bond formation is a cornerstone of organic synthesis, particularly in peptide and pharmaceutical chemistry. However, when a substrate contains an ester functional group, the desired amide coupling can be compromised by unintended hydrolysis of the ester. This side reaction not to be only reduces the yield of the desired amide product but also complicates purification. Understanding the factors that govern the chemoselectivity between aminolysis (amide formation) and hydrolysis (ester cleavage) is paramount for success. This guide will equip you with the knowledge to diagnose and solve issues related to ester hydrolysis in your amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my ester hydrolyzing during my amide coupling reaction?

A: Ester hydrolysis during amide formation is typically caused by the presence of nucleophilic water under conditions that activate the ester carbonyl, or by reaction conditions that are too basic or acidic.[1][2] Many common amide coupling protocols can inadvertently promote this side reaction. Key contributing factors include:

  • Presence of Water: Even trace amounts of water in solvents or reagents can lead to hydrolysis, especially with highly activated carboxylic acids.

  • Basic Conditions: Strong bases used for deprotonation can also catalyze the hydrolysis of sensitive esters.

  • Acidic Conditions: Acid-catalyzed hydrolysis can occur, particularly at elevated temperatures.[1][2]

  • Coupling Reagent Choice: Some coupling reagents can generate intermediates that are highly susceptible to hydrolysis.

Q2: Can I use a carbodiimide like EDC for a substrate with an ester?

A: Yes, but with caution. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used but can promote ester hydrolysis if not used under optimal conditions.[3][4] The O-acylisourea intermediate formed is highly reactive and can be attacked by water.[3] To minimize hydrolysis, ensure anhydrous conditions, use a non-nucleophilic base, and consider the addition of additives like HOBt or COMU, which can form a more stable active ester intermediate that is less prone to hydrolysis.[5]

Q3: What is an "orthogonal protecting group" and how can it help?

A: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions.[6][7] In the context of your problem, you can protect your carboxylic acid with a group that is stable to the amide coupling conditions and the deprotection conditions of any other protecting groups on your molecule. For instance, if your molecule has an acid-labile ester, you could use a base-labile Fmoc group to protect an amine.[6][8] This ensures that the ester remains intact during the amide formation sequence.

Troubleshooting Guide: A Deeper Dive

Problem: Significant Ester Hydrolysis Observed with Standard Coupling Protocols

If you are observing more than 5-10% of the hydrolyzed ester byproduct, a systematic evaluation of your reaction parameters is necessary.

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium is critical. Both strongly acidic and basic conditions can accelerate ester hydrolysis.[9][10][11] For many couplings, maintaining a pH between 4 and 8 is ideal. Under acidic conditions, the amine nucleophile can be protonated, reducing its reactivity.[10] Conversely, strongly basic conditions can directly promote ester saponification.

    • Temperature: Elevated temperatures can increase the rate of both the desired amide formation and the undesired hydrolysis. If possible, run your reactions at room temperature or below.

    • Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous. The use of freshly distilled solvents and dry reagents can significantly reduce the extent of hydrolysis.

  • Coupling Reagent Selection: The choice of coupling reagent is arguably the most important factor in preventing ester hydrolysis.

    • Carbodiimides (e.g., DCC, EDC): While common, they form highly reactive intermediates.[3][12] To mitigate hydrolysis, always use them in conjunction with an additive.

    • Aminium/Uronium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more efficient and lead to fewer side reactions than carbodiimides alone.[13] They react with the carboxylic acid to form active esters that are more stable towards hydrolysis than O-acylisourea intermediates.[3]

    • Triazine-based Reagents (e.g., DMTMM): 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an excellent choice for reactions in protic solvents like alcohols or even water, as it is less prone to causing hydrolysis.[14]

The following flowchart can guide your decision-making process for selecting a suitable coupling strategy to minimize ester hydrolysis.

G cluster_0 Substrate & Reaction Analysis cluster_1 Strategy Selection cluster_2 Reagent & Condition Recommendation cluster_3 Alternative Approaches Start Ester-containing Substrate for Amidation Check_Sensitivity Is the ester sensitive to acid or base? Start->Check_Sensitivity Strategy_Mild Mild Conditions Required Check_Sensitivity->Strategy_Mild Yes Strategy_Robust Standard Conditions Tolerated Check_Sensitivity->Strategy_Robust Check_Sterics Are the coupling partners sterically hindered? Strategy_Hindered Potent Activator Needed Check_Sterics->Strategy_Hindered Yes Reagent_Mild Use HATU, HBTU, or PyBOP with a non-nucleophilic base (e.g., DIEA) in an aprotic solvent (e.g., DMF, DCM). Maintain T ≤ RT. Check_Sterics->Reagent_Mild No Strategy_Mild->Check_Sterics Strategy_Mild->Reagent_Mild Strategy_Robust->Check_Sterics Reagent_Robust EDC/HOBt or EDC/COMU in aprotic solvent. Ensure anhydrous conditions. Strategy_Robust->Reagent_Robust Reagent_Hindered Consider converting the carboxylic acid to an acid chloride (e.g., with SOCl2 or oxalyl chloride) followed by reaction with the amine. This is a two-step process. Strategy_Hindered->Reagent_Hindered Orthogonal_Protection Consider an orthogonal protecting group strategy for the ester if hydrolysis persists. Reagent_Mild->Orthogonal_Protection Reagent_Robust->Orthogonal_Protection Reagent_Hindered->Orthogonal_Protection

Caption: Decision flowchart for selecting an amide coupling strategy to minimize ester hydrolysis.

Problem: Low Amide Yield Even with Optimized Coupling Conditions

If you've optimized your coupling conditions and still face low yields, the issue might be more nuanced.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky, the rate of the desired amide formation can be significantly reduced, allowing the slower hydrolysis reaction to become more competitive.

  • Electronic Effects: Electron-withdrawing groups on the ester can make it more susceptible to nucleophilic attack, including hydrolysis. Conversely, electron-donating groups on the amine can increase its nucleophilicity, favoring amide formation.

  • Protecting Group Strategy: In some cases, direct amide coupling on a complex molecule with a sensitive ester is not feasible. An orthogonal protecting group strategy is the most robust solution.[6][7][8] This involves protecting the carboxylic acid with a group that is stable under the conditions required for amide formation and can be selectively removed later.

    • Benzyl Esters (Bn): Cleaved by hydrogenolysis, which is compatible with many other functional groups.

    • tert-Butyl Esters (tBu): Cleaved under acidic conditions (e.g., TFA), making them suitable for use with base-labile protecting groups like Fmoc.[8][15]

    • Allyl Esters (All): Cleaved by palladium catalysis, offering another layer of orthogonality.[8][16]

Protecting GroupCleavage ConditionsStability
Methyl/Ethyl Ester Acidic or basic hydrolysisModerate
Benzyl Ester (Bn) H₂, Pd/CStable to acid and base
tert-Butyl Ester (tBu) Trifluoroacetic acid (TFA)Stable to base and hydrogenolysis
Allyl Ester (All) Pd(0) catalystStable to acid and base

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for most substrates, including those with moderately sensitive esters.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.5 equiv) to the solution and stir for 15-30 minutes at room temperature.

  • Coupling: Add the amine (1.2 equiv) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Two-Step Procedure via Acid Chloride Formation

This protocol is recommended for sterically hindered substrates where direct coupling is inefficient.

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.5 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of the amine (1.2 equiv) and a non-nucleophilic base like triethylamine (2.5 equiv) in DCM dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Perform an aqueous work-up and purification as described in Protocol 1.

Visualizing Orthogonal Protection

The concept of orthogonal protection is central to complex organic synthesis. The diagram below illustrates how different protecting groups can be selectively removed without affecting others.

G cluster_protection Protection cluster_deprotection Selective Deprotection Molecule Multi-functional Molecule (Amine, Carboxylic Acid, Ester) Fmoc_Amine Protect Amine with Fmoc Molecule->Fmoc_Amine Bn_Ester Protect Carboxylic Acid as Benzyl Ester Molecule->Bn_Ester tBu_Ester Existing tert-Butyl Ester Molecule->tBu_Ester Deprotect_Fmoc Deprotect_Fmoc Fmoc_Amine->Deprotect_Fmoc Deprotect_Bn Deprotect_Bn Bn_Ester->Deprotect_Bn Deprotect_tBu Deprotect_tBu tBu_Ester->Deprotect_tBu

Caption: Orthogonal protection scheme for a molecule with multiple functional groups.

References

  • Grieco, P. A., & Collins, J. L. (1995). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. Journal of the American Chemical Society, 117(23), 6345–6346. [Link]

  • Protheragen. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Protheragen. Retrieved from [Link]

  • Wikipedia. (2024). Protecting group. In Wikipedia. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.13: Peptide and Protein Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Scribd. (n.d.). Protecting Groups. Scribd. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Yang, Y., & Shock, E. L. (2025). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 14(2), e202500508. [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Chemistry Steps. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. Retrieved from [Link]

  • University of Bath. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Bath. Retrieved from [Link]

  • Fukuyama, T., & Kobayashi, S. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 52(50), 13458–13461. [Link]

  • Kim, D., & Cheon, J. (2022). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Organic Letters, 24(50), 9283–9287. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Synaptic. (2026, February 28). Amide Functionalization: Examination Under Variable pH Conditions. Synaptic. Retrieved from [Link]

  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. YouTube. Retrieved from [Link]

  • Jia, T., et al. (2020). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Nature Communications, 11(1), 5898. [Link]

  • Snead, D. R., & Jamison, T. F. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1204–1207. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Hub: Purification Strategies for Diphenylacetyl Chloride (DPAC) Removal

[1]

Introduction

Diphenylacetyl chloride (DPAC) is a highly reactive acyl chloride intermediate used frequently in the synthesis of antispasmodics and other pharmaceutical scaffolds. While its reactivity is an asset during synthesis, residual DPAC in your final product poses stability risks (hydrolysis to acid) and toxicity concerns.[1]

This guide provides three field-proven workflows to remove unreacted DPAC. Unlike generic "acid chloride" guides, we focus on the specific physicochemical properties of the diphenylacetyl moiety—specifically the lipophilicity of its hydrolysis product, diphenylacetic acid (DPAA).

Module 1: Diagnostic & Triage

How do I confirm DPAC contamination before attempting purification?

The "Ghost Spot" Phenomenon Direct TLC of DPAC is unreliable because the silica gel's surface moisture hydrolyzes the chloride to the acid (DPAA) during the run. You must derivatize it first.[1][2]

Protocol: The Methanol Quench Test
  • Take a 10 µL aliquot of your reaction mixture.

  • Add into 100 µL of anhydrous Methanol (MeOH).

  • Let sit for 5 minutes. (DPAC converts to Methyl Diphenylacetate).[1]

  • Run TLC.[1][2][3][4][5]

    • Spot A: Your Product.

    • Spot B: Methyl Diphenylacetate (Reference Rf ~0.6-0.7 in 20% EtOAc/Hex).[1][2]

    • Spot C: Diphenylacetic Acid (Reference Rf ~0.2-0.3, often streaking).[1][2]

Data Interpretation Table

Observation Diagnosis Action
Spot B is visible Unreacted DPAC is present. Proceed to Module 2 or 3 .[1][2]
Spot C is visible DPAC has already hydrolyzed to DPAA.[1][2] Proceed to Module 2 (Extraction Step) .

| Only Spot A visible | Clean reaction. | Proceed to isolation.[1][5] |

Module 2: The Workhorse Method (Hydrolysis & Phase Partitioning)

Best for: Base-stable products (Amides, Esters).[1][2]

The Science (Why this works)

DPAC is not water-soluble, but it hydrolyzes to Diphenylacetic Acid (DPAA).[1] DPAA has a pKa of approximately 3.94 [1].[1][2][6][7] To force DPAA into the aqueous layer, we must raise the pH to at least 2 units above its pKa (pH > 6), converting it to the water-soluble carboxylate salt (Diphenylacetate anion).

Step-by-Step Protocol
  • Quench: Dilute reaction mixture with an organic solvent (DCM or EtOAc). Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Note: Vigorous effervescence (

      
      ) will occur as HCl is generated and neutralized.[1]
      
  • Hydrolysis Interval: Stir biphasic mixture rapidly for 15–30 minutes .

    • Critical: Acyl chlorides are hydrophobic.[1][2] Without stirring, DPAC hides in the organic droplets and survives the quench.

  • Partitioning: Transfer to a separatory funnel.

    • Organic Layer: Contains your Product.[1][2][6][8]

    • Aqueous Layer (pH ~8.5): Contains Sodium Diphenylacetate and NaCl.[1][2]

  • Verification: Check the pH of the aqueous layer.[9][10] If pH < 7, add more NaHCO₃.[1]

  • Separation: Drain the aqueous layer.[1] Wash the organic layer once with Brine, dry over

    
    , and concentrate.
    
Workflow Visualization

ExtractionWorkflowStartCrude Mixture(Product + DPAC)QuenchAdd Sat. NaHCO3(Hydrolysis)Start->Quench Dilute w/ DCMBiphaseBiphasic Stirring(15-30 mins)Quench->Biphase CO2 EvolutionSepFunnelSeparatory FunnelBiphase->SepFunnelAqLayerAqueous Layer(Sodium Diphenylacetate)DISCARDSepFunnel->AqLayer Bottom (if DCM)OrgLayerOrganic Layer(Product)SepFunnel->OrgLayer Top (if Water)

Figure 1: Phase partitioning logic.[1][2] The high lipophilicity of the diphenyl group requires vigorous stirring to ensure the hydrolysis occurs at the interface.

Module 3: Solid-Phase Scavenging (The "Precision" Method)

Best for: Acid-sensitive products, water-sensitive products, or high-throughput synthesis.[1][2]

If your product cannot tolerate the basic aqueous workup (e.g., it contains a hydrolyzable ester or a phenolic group), use a Polymer-Supported Amine Scavenger .[1]

The Science

Resins like PS-Trisamine or PS-Benzylamine act as "solid-phase nucleophiles."[1][2] They react covalently with the excess DPAC to form a stable amide bond on the bead. You then filter the bead away, taking the impurity with it [2].

Step-by-Step Protocol
  • Calculate Load: Estimate the excess DPAC (e.g., if you used 1.2 eq in synthesis, you have 0.2 eq excess).[1]

  • Add Resin: Add 3.0 equivalents (relative to the excess DPAC) of PS-Trisamine resin to the reaction vessel.

  • Incubate: Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filter: Pass through a fritted glass funnel or a cotton plug.

  • Rinse: Wash the resin with reaction solvent to recover entrained product.[5]

  • Result: Filtrate contains pure product; DPAC remains trapped on the resin.

Module 4: Chromatography & FAQ

Can I just column it?

Not recommended directly. Acid chlorides react with the silanols (

12
  • Band broadening (streaking).[1]

  • Degradation of acid-sensitive products inside the column.

  • Corrosion of flash chromatography fittings.[1]

The Fix: If you must use chromatography, quench the reaction with Methanol (1 mL) first. This converts DPAC to Methyl Diphenylacetate , which is a stable, non-streaking compound easily separated by flash chromatography (Hexane/EtOAc gradients) [3].[1]

Decision Logic

DecisionTreeStartExcess DPACDetectedSensCheckIs ProductBase Sensitive?Start->SensCheckResinUse Scavenger Resin(PS-Trisamine)SensCheck->ResinYesScaleCheckScale > 100g?SensCheck->ScaleCheckNoExtractionUse NaHCO3ExtractionScaleCheck->ExtractionNo (<100g)DistillHigh Vac Distillation(Risk of decomp)ScaleCheck->DistillYes (>100g)

Figure 2: Triage logic for selecting the purification method based on product stability and scale.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 8464, Diphenylacetic acid. Retrieved from [Link]1]

  • Biotage. (n.d.).[1][2] Work-up Strategies using Scavengers. Retrieved from ]">https://www.biotage.com[1]

  • BenchChem. (2025).[1][2][4][5] Removing unreacted acid chloride workup procedures. Retrieved from ]">https://benchchem.com[1]

Technical Support Center: Optimizing Reflux Time for Benzocaine Acylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the reflux time in benzocaine acylation reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate common challenges and achieve high-yield, high-purity results. The structure of this document is designed to be intuitive, moving from foundational knowledge in our FAQs to specific problem-solving in the Troubleshooting Guide, and concluding with actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the benzocaine acylation process and the critical role of reflux time.

Q1: What is the fundamental mechanism of benzocaine acylation?

The acylation of benzocaine is a nucleophilic acyl substitution reaction. The primary amine (-NH₂) group on the benzocaine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or an acyl chloride). This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, yielding the N-acylated benzocaine product and a leaving group.[1][2]

Q2: Why is reflux necessary for this reaction?

Refluxing serves two primary purposes. First, it provides the necessary activation energy to overcome the kinetic barrier of the reaction, thereby increasing the reaction rate.[3] Second, it allows the reaction to be maintained at the constant, elevated temperature of the solvent's boiling point for an extended period without loss of solvent or reagents.[3][4] This ensures consistent and reproducible reaction conditions.

Q3: What is a typical starting point for reflux time in benzocaine acetylation?

Based on literature procedures and laboratory experience, a typical starting point for the acetylation of benzocaine with acetic anhydride is between 30 and 90 minutes.[5][6] For instance, one documented synthesis heats benzocaine with acetic anhydride for 30 minutes at 75°C to achieve a high yield.[5][7] However, the optimal time is highly dependent on the specific acylating agent, solvent, and reaction scale.

Q4: How does reflux time critically impact product yield and purity?

Reflux time is a delicate balance.

  • Insufficient Reflux Time: Leads to an incomplete reaction, where a significant amount of the benzocaine starting material remains unreacted. This results in a low yield of the desired product.[8]

  • Excessive Reflux Time: Can lead to the formation of impurities through side reactions or degradation of the product and starting materials, especially at elevated temperatures in the presence of acid or base.[8][9] This complicates purification and reduces the overall isolated yield of the pure compound.

Q5: How do different acylating agents affect the required reflux time?

The reactivity of the acylating agent is a key factor.

  • Acyl Halides (e.g., Acetyl Chloride): Are highly reactive and typically require shorter reaction times and often do not need elevated temperatures. The reaction can be exothermic and may proceed quickly at room temperature or with gentle warming.

  • Acid Anhydrides (e.g., Acetic Anhydride): Are less reactive than acyl halides and generally require heating under reflux to proceed at a reasonable rate.[5][7] They are often preferred for their safer handling characteristics and because the byproduct (a carboxylic acid) is less corrosive than the hydrogen halide produced from acyl halides.

Troubleshooting Guide: From Symptoms to Solutions

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: Low or No Product Formation

  • Symptom: After the initial reflux period, Thin Layer Chromatography (TLC) analysis shows a prominent spot corresponding to the benzocaine starting material and little to no new spot for the acylated product.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution & Rationale
Reflux Time Too Short Extend the reflux time. Monitor the reaction's progress every 30-60 minutes using TLC.[8] Continue refluxing until the benzocaine spot has significantly diminished or disappeared.
Temperature Too Low Verify the reflux conditions. Ensure the heating mantle is set appropriately and that a steady boil is maintained. The temperature should be stable at the boiling point of your chosen solvent.[3]
Degraded Acylating Agent Use a fresh source of the acylating agent. Acid anhydrides and acyl halides can hydrolyze upon exposure to atmospheric moisture, rendering them inactive. Using a newly opened bottle or a properly stored reagent is a crucial troubleshooting step.

Problem 2: Significant Formation of Impurities

  • Symptom: TLC analysis reveals a spot for the desired product but also multiple other spots, indicating the formation of side products. The reaction mixture may also darken significantly.[8]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution & Rationale
Reflux Time Too Long Perform a time-course study. Set up the reaction and withdraw a small aliquot every 20-30 minutes. Analyze each by TLC to identify the point at which product formation is maximized and impurity formation begins. This allows you to pinpoint the optimal reflux duration. For some reversible reactions, prolonged time can even shift the equilibrium backward.[9]
Temperature Too High Reduce the reaction temperature. If possible, select a solvent with a lower boiling point. Excessively high temperatures can provide enough energy for alternative reaction pathways or cause decomposition.[8]
Incorrect Stoichiometry Carefully control reagent stoichiometry. Using a large excess of the acylating agent can sometimes lead to side reactions, such as di-acylation on other parts of the molecule, though this is less common for benzocaine's single amine group.

Problem 3: Reaction Stalls and Fails to Reach Completion

  • Symptom: TLC shows that after a certain point, the relative intensity of the starting material and product spots remains constant, even with extended refluxing.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution & Rationale
Reaction Equilibrium Use an excess of one reagent. According to Le Châtelier's principle, using a moderate excess (e.g., 1.1 to 1.5 equivalents) of the acylating agent can help drive the equilibrium toward the product side.[10][11]
Hydrolysis of Reagent Ensure anhydrous conditions. Use oven-dried glassware and anhydrous solvents. Any trace amounts of water in the reaction vessel can react with and consume the acylating agent, effectively halting the reaction.

Data & Protocols for Practical Application

Table 1: Typical Starting Conditions for Benzocaine Acylation
Acylating AgentMolar Ratio (Benzocaine:Agent)SolventTypical TemperatureEstimated Reflux Time
Acetic Anhydride1 : 1.2Acetic Acid or TolueneReflux (110-118 °C)45 - 90 min
Acetyl Chloride1 : 1.1Dichloromethane (DCM)Room Temp or Reflux (~40 °C)30 - 60 min
Propionic Anhydride1 : 1.2TolueneReflux (~110 °C)60 - 120 min
Diagram 1: Experimental Workflow for Benzocaine Acylation

This diagram outlines the logical flow from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Setup 1. Assemble Dry Glassware (Round-Bottom Flask, Condenser) Reagents 2. Add Benzocaine, Solvent, & Acylating Agent Setup->Reagents Reflux 3. Heat to Reflux Reagents->Reflux TLC 4. Monitor with TLC (Every 30-60 min) Reflux->TLC Quench 5. Cool & Quench Reaction (e.g., with water) TLC->Quench Neutralize 6. Neutralize with Base (e.g., NaHCO₃) Quench->Neutralize Extract 7. Extract Product Neutralize->Extract Purify 8. Dry, Filter & Purify (e.g., Recrystallization) Extract->Purify

Caption: A typical workflow for benzocaine acylation.

Protocol 1: General Procedure for N-Acetylation of Benzocaine
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzocaine (e.g., 5.0 g, 30.3 mmol).

  • Reagent Addition: Add an appropriate solvent such as glacial acetic acid (25 mL). With stirring, add acetic anhydride (3.4 mL, 36.3 mmol, 1.2 eq).

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to a gentle reflux and maintain it for 60 minutes.

  • Monitoring: After 60 minutes, cool the flask slightly, withdraw a small sample with a capillary tube, and analyze it via TLC to check for the consumption of starting material (see Protocol 2). If the reaction is incomplete, continue refluxing and check again in 30 minutes.

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (100 mL) while stirring.

  • Isolation: Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8. The solid product will precipitate.

  • Purification: Collect the crude N-acetylbenzocaine by vacuum filtration, washing the solid with cold water. The product can be further purified by recrystallization from an ethanol/water mixture.[5][12]

Protocol 2: In-Process Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: 'B' for Benzocaine (starting material), 'C' for co-spot, and 'R' for the reaction mixture.[13]

  • Spotting:

    • Dissolve a tiny amount of pure benzocaine in a solvent (e.g., ethyl acetate) to create a standard solution.

    • Using a capillary tube, apply a small spot of the benzocaine standard onto the 'B' and 'C' lanes.

    • Withdraw a small aliquot from your reaction mixture and spot it onto the 'R' and 'C' lanes.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. The acylated product will be less polar than benzocaine and should have a higher Rf value (it will travel further up the plate). The reaction is complete when the benzocaine spot in the 'R' lane has disappeared.[13]

Diagram 2: Troubleshooting Decision Tree Based on TLC Analysis

This flowchart provides a logical path for troubleshooting your reaction based on TLC results.

G start Analyze TLC after initial reflux time q1 Is the benzocaine spot prominent? start->q1 q2 Are there significant new impurity spots? q1->q2 No action1 Extend reflux time by 30-60 min. Re-analyze with TLC. q1->action1 Yes action2 Reaction is likely complete. Proceed to workup. q2->action2 No action3 Reduce reflux time in next attempt. Consider a time-course study. q2->action3 Yes action4 Reaction is progressing. Continue reflux and monitor.

Caption: A decision tree for optimizing reflux time using TLC.

References

  • N-Acetylbenzocaine: Formation via Transacetylation of Benzocaine and Acetylsalicylic Acid in a Cocaine Exhibit. DEA.gov.
  • N-Acetylbenzocaine: Formation via Transacetylation of Benzocaine and Acetylsalicylic Acid in a Cocaine Exhibit.
  • Benzocaine: Mechanism of Action, Uses, Toxicity. ChemicalBook.
  • Technical Support Center: Optimizing Fischer Esterific
  • Benzocaine | C9H11NO2 | CID 2337. PubChem - NIH.
  • Optimizing reaction conditions for esterific
  • Experiment 3. Ester Formation: Preparation of Benzocaine. II.
  • Optimization of a Key Step in the Synthesis of Benzocaine.
  • Effect of reaction time on esterification process, condition: temperature, 30 °C.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics.
  • The Synthesis of Benzocaine Part 4: Thin Layer Chrom
  • Dansylation of the drug benzocaine is demonstrated here using acetone...
  • Isolation and Purification of the Prepar

Sources

Technical Support Center: Troubleshooting Low Yields in N-acylation of Ethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges in the N-acylation of ethyl 4-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues that can lead to diminished yields in this crucial synthetic transformation. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve consistent, high-yield results.

Troubleshooting Guide

This section addresses specific, practical problems encountered during the N-acylation of ethyl 4-aminobenzoate. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: Why is my N-acylation yield of ethyl 4-aminobenzoate consistently low despite following standard protocols?

Low yields in this reaction can often be traced back to a few critical factors that are sometimes overlooked in standard procedures.

Potential Causes and Solutions:

  • Inadequate Neutralization of HCl: The acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[1][2] This acid will react with the unreacted ethyl 4-aminobenzoate, a primary amine, to form its corresponding ammonium salt.[1] This salt is no longer nucleophilic and cannot participate in the acylation reaction, effectively reducing the concentration of your starting amine and stalling the reaction.[1]

    • Solution: The use of a base is crucial to neutralize the HCl as it is formed.[3][4] For the Schotten-Baumann reaction, which is commonly employed for this transformation, an aqueous base like sodium hydroxide or sodium carbonate is added to the reaction mixture.[1][5][6] Alternatively, in non-aqueous conditions, a tertiary amine such as triethylamine (Et₃N) or pyridine can be used.[4][7][] It is advisable to use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete neutralization.[1]

  • Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles and are susceptible to hydrolysis, especially under basic aqueous conditions.[1] This side reaction consumes your acylating agent, converting it into the corresponding carboxylic acid, which is unreactive towards the amine under these conditions.

    • Solution: To minimize hydrolysis, it is recommended to perform the reaction at low temperatures, typically between 0-5 °C, by using an ice bath.[1] This slows down the rate of both the desired acylation and the competing hydrolysis, but often favors the acylation. Additionally, ensuring the slow, dropwise addition of the acylating agent to the amine solution can help maintain a low instantaneous concentration of the acylating agent, further reducing the likelihood of hydrolysis.

  • Poor Quality of Reagents: The purity of your starting materials is paramount. An old or improperly stored acyl chloride may have already undergone partial hydrolysis to the carboxylic acid. Similarly, the ethyl 4-aminobenzoate could be contaminated.

    • Solution: Whenever possible, use freshly opened or purified reagents. Acyl chlorides can often be purified by distillation. Ensure your ethyl 4-aminobenzoate is of high purity.

  • Sub-optimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature can significantly impact the yield.

    • Solution: The Schotten-Baumann reaction is often performed in a two-phase system, such as dichloromethane and water, to dissolve both the organic-soluble reactants and the water-soluble base.[5] Ensure vigorous stirring to maximize the interfacial area where the reaction occurs. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the reaction has gone to completion.

Question 2: I'm observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I prevent it?

The most likely water-soluble byproduct is the unreacted starting material, ethyl 4-aminobenzoate, in its protonated form (ethyl 4-aminobenzoate hydrochloride), or the hydrolyzed acylating agent (the corresponding carboxylic acid).

Potential Causes and Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, the unreacted ethyl 4-aminobenzoate will be protonated by the generated HCl and partitioned into the aqueous layer during workup.

    • Solution: As mentioned previously, ensure the use of an adequate amount of base to neutralize the HCl.[1][3] Monitor the reaction by TLC until all the limiting reagent has been consumed.

  • Hydrolysis of the Acyl Chloride: As discussed in the previous question, hydrolysis of the acylating agent will produce a carboxylic acid.[1] Depending on the pH of the workup, this carboxylic acid may be deprotonated to its carboxylate salt, which is water-soluble.

    • Solution: Employing low reaction temperatures (0-5 °C) and slow addition of the acylating agent will mitigate this side reaction.[1]

Question 3: My purified product seems to contain a significant amount of the di-acylated product. How is this possible and how can I avoid it?

While less common with aromatic amines compared to aliphatic amines, di-acylation can occur, especially under certain conditions.

Potential Causes and Solutions:

  • Excess Acylating Agent and Strong Base: The initially formed N-acylated product (an amide) still possesses a lone pair of electrons on the nitrogen. Although the amide nitrogen is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the carbonyl group, a second acylation can occur, particularly if a large excess of a highly reactive acylating agent is used in the presence of a strong base.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. This ensures that there is not a large excess of the acylating agent available to react with the product. Using a weaker base or carefully controlling the amount of a strong base can also help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the N-acylation of ethyl 4-aminobenzoate?

The base plays a crucial dual role in this reaction. Firstly, it acts as an acid scavenger, neutralizing the hydrochloric acid that is produced during the reaction.[1][3][4] This prevents the protonation of the starting amine, which would render it non-nucleophilic.[1] Secondly, in some cases, particularly with less reactive amines, the base can deprotonate the amine to form a more nucleophilic amide anion, although this is less common for aromatic amines like ethyl 4-aminobenzoate.

Q2: How does the choice of acylating agent affect the reaction?

The reactivity of the acylating agent is a key factor. The general order of reactivity is acyl chloride > acid anhydride > ester > carboxylic acid.

  • Acyl chlorides are the most reactive and are commonly used for N-acylation.[7][] Their high reactivity allows the reaction to proceed rapidly, often at low temperatures.[7]

  • Acid anhydrides are also effective acylating agents, though generally less reactive than acyl chlorides.[]

  • Esters and carboxylic acids are typically not reactive enough for direct N-acylation of amines without the use of coupling agents or harsh conditions.[7][9]

Q3: Can I use a tertiary amine like triethylamine instead of an aqueous base?

Yes, tertiary amines like triethylamine (Et₃N) or pyridine are commonly used as bases in N-acylation reactions, particularly in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[7][][10] They effectively neutralize the generated HCl.[1] The choice between an aqueous base (Schotten-Baumann conditions) and a tertiary amine often depends on the solubility of the starting materials and the desired reaction conditions.

Q4: What are some common workup procedures for this reaction?

A typical workup procedure involves:

  • Quenching the reaction mixture, often by adding water or a dilute acid.

  • Separating the organic and aqueous layers.

  • Washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining amine and the tertiary amine base if used.

  • Washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acylating agent (as the carboxylate) and any acidic byproducts.

  • Washing with brine (saturated NaCl solution) to remove residual water.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure to obtain the crude product.

  • Purifying the crude product, typically by recrystallization or column chromatography.[11]

Experimental Protocols

Protocol 1: Standard N-acylation of Ethyl 4-aminobenzoate (Schotten-Baumann Conditions)

This protocol is a general procedure for the N-acylation of ethyl 4-aminobenzoate using an acyl chloride under aqueous basic conditions.

Materials:

  • Ethyl 4-aminobenzoate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminobenzoate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1 M NaOH solution (1.5 eq).

  • With vigorous stirring, slowly add the acyl chloride (1.1 eq) dropwise to the biphasic mixture.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water).

Quantitative Data Summary
ReagentMolar EquivalentsRole
Ethyl 4-aminobenzoate1.0Starting material
Acyl Chloride1.05 - 1.2Acylating agent
Base (e.g., NaOH, Et₃N)1.1 - 1.5Acid scavenger

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_base Is adequate base used? start->check_base check_temp Was the reaction run at low temperature? check_base->check_temp Yes solution_base Use 1.1-1.5 eq. of base (e.g., NaOH, Et3N). check_base->solution_base No check_reagents Are reagents of high purity? check_temp->check_reagents Yes solution_temp Perform reaction at 0-5 °C. check_temp->solution_temp No check_workup Is the workup procedure appropriate? check_reagents->check_workup Yes solution_reagents Use fresh or purified reagents. check_reagents->solution_reagents No solution_workup Optimize extraction and washing steps. check_workup->solution_workup No Reaction_Mechanism cluster_main Desired N-Acylation Reaction cluster_side Side Reaction: Hydrolysis Amine Ethyl 4-aminobenzoate (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate + Product N-Acylated Product Acyl_Chloride Acyl Chloride (Electrophile) Acyl_Chloride->Tetrahedral_Intermediate Acyl_Chloride_Side Acyl Chloride Tetrahedral_Intermediate->Product - Cl- HCl HCl Carboxylic_Acid Carboxylic Acid (Byproduct) Acyl_Chloride_Side->Carboxylic_Acid + H2O, - HCl Water Water (H2O)

Caption: The N-acylation mechanism and the competing hydrolysis side reaction.

References

  • Vertex AI Search.
  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • PharmaCompass. (n.d.). ETHYL 4-AMINOBENZOATE | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BOC Sciences. (2024, March 29).
  • Chemcess. (2025, September 20).
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis.
  • Zaragoza, F. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Clark, J. (n.d.).
  • BenchChem. (n.d.).
  • Arkivoc. (n.d.).
  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022, February 7). PMC.
  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • Abedelnour, E., Ognier, S., & Zhang, M. (2022). Plasma flow chemistry for direct N-acylation of amines by esters.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
  • BYJU'S. (n.d.).
  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines.
  • Google Patents. (n.d.). Preparation method of ethyl p-aminobenzoate.
  • Google Patents. (n.d.). Process for preparing aminobenzoate esters.
  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022, February 7). eScholarship.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, May 28). MDPI.
  • BenchChem. (2025, December).
  • ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different...
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Deng, P., Liu, L., Ren, S., Li, H., & Zhang, Q. (2012). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters.
  • Save My Exams. (2026, February 24).
  • ORGANIC REACTION MECHANISM. (n.d.).
  • Google Patents. (2007, July 27).

Sources

Core Causality: Structural Liabilities & Degradation Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 4-[(diphenylacetyl)amino]benzoate .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. This document dissects the thermodynamic and kinetic liabilities of this specific molecule, providing you with self-validating workflows to diagnose, troubleshoot, and resolve solution instability during your drug development assays.

Ethyl 4-[(diphenylacetyl)amino]benzoate (C₂₃H₂₁NO₃) is a hybrid molecule containing two distinct hydrolyzable functional groups separated by a phenyl ring: an ethyl ester and a diphenylacetamide moiety. Understanding its behavior in solution requires analyzing these structural liabilities:

  • Thermodynamic Precipitation (Physical Instability): The addition of the bulky, highly lipophilic diphenylacetyl group to the benzocaine backbone drastically increases the molecule's partition coefficient (LogP). In aqueous buffers, the thermodynamic penalty of solvating this hydrophobic core often leads to rapid precipitation, which is frequently misdiagnosed by researchers as chemical degradation.

  • Ester Hydrolysis (Chemical Instability): The ethyl ester group is highly susceptible to specific base-catalyzed and acid-catalyzed hydrolysis. In aqueous media (especially pH > 7), hydroxyl ions attack the carbonyl carbon, cleaving the molecule into 4-[(diphenylacetyl)amino]benzoic acid and ethanol[1].

  • Amide Hydrolysis (Chemical Instability): While amides are kinetically more stable than esters, the diphenylacetamide bond can still undergo pseudo-first-order hydrolysis under extreme pH or thermal stress, yielding benzocaine and diphenylacetic acid[2],[3].

HydrolysisPathway A Ethyl 4-[(diphenylacetyl)amino]benzoate (Intact API) B Ester Hydrolysis (Primary Pathway) A->B OH- / H+ (Fast) C Amide Hydrolysis (Secondary Pathway) A->C OH- / H+ (Slow, Extreme pH) D 4-[(diphenylacetyl)amino]benzoic acid + Ethanol B->D E Benzocaine + Diphenylacetic acid C->E F Complete Hydrolysis (PABA + Ethanol + Diphenylacetic acid) D->F Amide Cleavage E->F Ester Cleavage

Fig 1. Chemical degradation pathways of Ethyl 4-[(diphenylacetyl)amino]benzoate in aqueous solution.

Troubleshooting Guide & FAQs

Q: My stock solution in DMSO is stable, but upon dilution into PBS (pH 7.4), I lose 50% of the compound peak area in HPLC within 2 hours. Is it degrading? A: Mechanistic Rationale: This rapid loss is almost certainly physical precipitation, not chemical degradation. The compound's high LogP causes it to crash out of aqueous solutions before hydrolysis can occur. Solution: Implement a self-validating recovery check. Centrifuge the "degraded" sample, decant the supernatant, and redissolve the invisible pellet in 100% acetonitrile. If the compound peak is recovered in HPLC, it was precipitation. To prevent this, formulate with a non-ionic surfactant (e.g., Polyoxyethylene 24 monocetyl ether), which forms micelles that solubilize the lipophilic core and simultaneously shield the ester from aqueous hydroxyl attack[4].

Q: I am observing a new peak in my LC-MS chromatogram with a mass loss of exactly 28 Da. What is happening? A: Mechanistic Rationale: A mass loss of 28 Da (relative to the protonated parent mass) corresponds to the loss of the ethyl group (-C₂H₅) and replacement with a proton. This indicates primary ester hydrolysis yielding the free carboxylic acid[1]. Solution: Buffer your working solutions to a slightly acidic pH (5.5 - 6.0) where ester hydrolysis kinetics are minimized, and store samples at 4°C.

Q: Standard surfactants interfere with my downstream cellular assays. How else can I stabilize this compound in aqueous media? A: Mechanistic Rationale: If non-ionic surfactants cause assay interference, the compound's dual liabilities (lipophilicity and ester hydrolysis) can be managed by encapsulating it in Nanostructured Lipid Carriers (NLCs). NLCs create a hydrophobic lipid matrix that protects the ester bond from aqueous hydrolysis while preventing macroscopic precipitation in cell culture media[5].

TroubleshootingFlow Start Analyze Solution Stability Visual Visual & Centrifugation Check: Is there a pellet or cloudiness? Start->Visual Precip Physical Instability (Precipitation) Visual->Precip Yes LCMS LC-MS Analysis: Are new peaks detected? Visual->LCMS No FixPrecip Action: Add non-ionic surfactant or increase organic co-solvent Precip->FixPrecip FixPrecip->Start Retest ChemDeg Chemical Instability (Hydrolysis) LCMS->ChemDeg Yes Stable System Validated: Stable Solution Achieved LCMS->Stable No FixChem Action: Adjust pH to 5.5-6.0, lower temp to 4°C ChemDeg->FixChem FixChem->Start Retest

Fig 2. Decision tree for diagnosing and resolving solution instability.

Self-Validating Experimental Protocols

To prove your analytical method can accurately separate the parent compound from its degradants, you must perform a forced degradation study[2].

Protocol: Stability-Indicating Forced Degradation Assay

This protocol includes built-in mass-balance checks to ensure no degradants are "invisible" to your detector.

Step 1: Stock Preparation

  • Action: Prepare a 1.0 mg/mL stock solution of Ethyl 4-[(diphenylacetyl)amino]benzoate in 100% LC-MS grade Acetonitrile.

  • Causality: Utilizing a strictly aprotic solvent prevents premature solvolysis before the stress test begins.

Step 2: Acid/Base Stress Induction

  • Action: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (Base Stress) or 0.2 M HCl (Acid Stress). Incubate in sealed amber vials at 60°C for 4 hours.

  • Causality: Elevated temperature and extreme pH accelerate the pseudo-first-order hydrolysis kinetics of both the ester and the amide bonds, forcing the generation of degradation products[3].

Step 3: Neutralization & Mass Balance Control (Self-Validation Step)

  • Action: Withdraw the samples and immediately neutralize (add 1 mL of 0.2 M HCl to the base-stressed sample, and vice versa). Dilute 1:10 in mobile phase.

  • Validation Check: Analyze via HPLC-UV (at isosbestic point) or CAD (Charged Aerosol Detector). Calculate the Mass Balance: (Sum of Peak Areas of all Degradants + Remaining Parent Peak Area) / (Unstressed Control Parent Peak Area) * 100.

  • Rule: The mass balance must fall between 95%–105%. If it is <95%, degradants are either precipitating out of solution, permanently retaining on the column, or lacking UV chromophores.

Step 4: LC-MS Identification

  • Action: Run the validated samples through LC-MS (ESI+) to identify the specific cleavage events using the diagnostic table below.

Quantitative Data Presentation

Table 1: Physicochemical Properties & Liability Profile

PropertyValue / CharacteristicImpact on Solution Stability
Molecular Weight 359.42 g/mol N/A
Ester Linkage Para-substituted ethyl esterHigh susceptibility to base-catalyzed hydrolysis; primary degradation pathway.
Amide Linkage DiphenylacetamideModerate stability; requires strong acid/base and heat to cleave.
Aqueous Solubility Extremely Low (< 0.1 mg/mL)High risk of thermodynamic precipitation in standard biological buffers.

Table 2: LC-MS Diagnostic Fragments for Degradation Products

Cleavage EventDegradation ProductExpected m/z [M+H]+Diagnostic Mass Shift
None (Intact API) Ethyl 4-[(diphenylacetyl)amino]benzoate360.4Base Peak
Ester Hydrolysis 4-[(diphenylacetyl)amino]benzoic acid332.4-28 Da (Loss of Ethyl)
Amide Hydrolysis Benzocaine166.2-194 Da (Loss of Diphenylacetyl)
Amide Hydrolysis Diphenylacetic acid213.2N/A (Often poor ESI+ ionization)
Complete Hydrolysis p-Aminobenzoic acid (PABA)138.1-222 Da

References

  • [5] Fresh Carrier for an Old Topical Local Anesthetic: Benzocaine in Nanostructured Lipid Carriers | PMC - NIH | 5

  • [2] "N-(2-chlorobenzyl)-2,2-diphenylacetamide stability issues in solution" | Benchchem | 2

  • [1] Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms | PMC - NIH | 1

  • [3] UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICS II | Raghu College Of Pharmacy |3

  • [4] Hydrolysis Kinetics of Benzocaine and Homologs in the Presence of a Nonionic Surfactant | Sci-Hub / Journal of Pharmaceutical Sciences | 4

Sources

Technical Support Center: High-Purity Benzocaine & Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers and process chemists. It prioritizes mechanistic understanding, root-cause analysis, and actionable protocols for minimizing impurities in the synthesis of Benzocaine (Ethyl 4-aminobenzoate) and its structural derivatives (PABA esters).[]

Topic: Minimizing Impurities & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists[]

Executive Summary: The Purity Challenge

Synthesizing Benzocaine and its alkyl-ester derivatives (e.g., Butamben) via Fischer esterification appears deceptively simple.[] However, the presence of a nucleophilic amine (


) and an electrophilic carbonyl (

) on the same scaffold introduces competing equilibria.

Common failure modes include oxidative degradation (colored "tar" formation), incomplete conversion (equilibrium limitations), and hydrolysis during workup.[] This guide provides the troubleshooting logic to isolate pharmaceutical-grade material (


 purity).

Module 1: Reaction Optimization (Upstream Control)[1]

Q: Why is my reaction mixture turning dark brown/grey during reflux?

Diagnosis: Oxidative degradation of the aromatic amine. The Mechanism: The amino group in p-aminobenzoic acid (PABA) is electron-rich. In the presence of heat, light, and atmospheric oxygen, it undergoes radical oxidation to form azo-dimers and quinoid-like oligomers.[] These are highly colored (chromophores) even at trace ppm levels.[]

Troubleshooting Protocol:

  • Inert Atmosphere: Rigorously degas the ethanol solvent with

    
     or Ar sparging for 15 minutes prior to addition. Run the reflux under a positive pressure of nitrogen.
    
  • Fresh Reagents: PABA oxidizes upon storage.[] If your starting material is not off-white/beige, recrystallize it from dilute ethanol before synthesis.[]

  • Acid Choice: Sulfuric acid (

    
    ) is standard, but it is an oxidizing acid.[] If color persists, consider using Thionyl Chloride (
    
    
    
    )
    to generate anhydrous
    
    
    in situ.[] This creates the acyl chloride intermediate, which is more reactive and avoids strong oxidative conditions [1].
Q: My yield is stuck at ~60%. How do I shift the equilibrium without adding massive excess solvent?

Diagnosis: Water accumulation limits the Fischer esterification equilibrium. The Mechanism:



As water concentration increases, the rate of the reverse reaction (hydrolysis) matches the forward reaction.

Corrective Actions:

  • Molecular Sieves: Add activated 3Å molecular sieves to the reaction flask (housed in a Soxhlet extractor if possible) to selectively trap water without adsorbing the product.

  • Azeotropic Distillation: For higher molecular weight derivatives (e.g., Butamben/Butyl ester), use a Dean-Stark trap with a co-solvent like Toluene or Benzene to physically remove water [2].[]

Module 2: Work-up & Isolation (Midstream Control)[1]

Q: I neutralized the mixture, but no precipitate formed, or I got an "oily" sludge.

Diagnosis: Incorrect pH endpoint or "Oiling Out" (Supersaturation).[] The Mechanism: Benzocaine has a pKa of ~2.5 (conjugate acid). It exists as a soluble salt (


) in the acidic reaction mixture.
  • pH < 6: Product remains protonated and soluble.[]

  • pH > 10: Risk of saponification (hydrolysis) of the ester back to PABA, especially if the temperature is uncontrolled.

  • Oiling Out: If the neutralization is too rapid, the product separates as a supercooled liquid (oil) rather than a crystal, trapping impurities.

Troubleshooting Protocol:

  • Cool First: Cool the reaction mixture to

    
    before neutralization.
    
  • Controlled Neutralization: Use

    
     (aq).[][2] Add dropwise with vigorous stirring.
    
  • The Target pH: Stop exactly at pH 8.0–8.5 . This ensures the amine is deprotonated (free base precipitates) while minimizing ester hydrolysis risk.

  • Seeding: If an oil forms, scratch the glass or add a seed crystal of pure benzocaine to induce nucleation.[]

Module 3: Purification & Polishing (Downstream Control)[1]

Q: My melting point is broad ( ) instead of sharp ( ). Recrystallization isn't helping.[1]

Diagnosis: Presence of "Isomorphic" impurities or solvent occlusion.[] The Mechanism: Unreacted PABA (MP


) or side products like Ethyl 4-nitrobenzoate (if synthesized via nitro-reduction) can co-crystallize.[] A broad MP usually indicates wet product  or PABA contamination .[]

The "Solvent-Pair" Protocol: Single-solvent recrystallization (e.g., just Ethanol) often fails because the solubility curve is too steep. Use the Ethanol/Water pair:

  • Dissolve crude solid in the minimum amount of boiling Ethanol (

    
    ).[]
    
  • Charcoal Step: If colored, add activated carbon (

    
    ), boil for 2 mins, and hot filter through Celite.
    
  • The Cloud Point: Keep the filtrate boiling. Add hot distilled water dropwise until the solution turns permanently turbid (cloud point).

  • Clarify: Add one drop of ethanol to clear the turbidity.[]

  • Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature, then move to an ice bath. Rapid cooling traps impurities.[]

Visualizing the Impurity Landscape

The following diagram maps the synthesis pathway and the specific entry points for critical impurities (EP/USP standards).

Benzocaine_Synthesis_Impurities PABA PABA (Starting Material) (Impurity A) Inter Tetrahedral Intermediate PABA->Inter Protonation (+H+) Oxidation Oxidation Products (Colored Azo/Aniline Dimers) PABA->Oxidation Air/Light/Heat EtOH Ethanol EtOH->Inter Nucleophilic Attack Acid H2SO4 (Catalyst) Acid->Inter Benzo BENZOCAINE (Target) Inter->Benzo -H2O (Elimination) Benzo->Inter +H2O (Equilibrium) Hydrolysis Hydrolysis Product (Reverted PABA) Benzo->Hydrolysis pH > 10 (Workup) SideRxn N-Acetyl Benzocaine (Impurity C - if Acetyl solv used) Benzo->SideRxn Acylating Agents

Figure 1: Reaction pathway for Benzocaine synthesis showing critical control points for Impurity A (PABA), Impurity C (N-acetyl), and oxidative degradation.[]

Standardized Impurity Profile (EP/USP)[1]

Refer to this table when analyzing HPLC/TLC data to identify specific contaminants.

Impurity NameStructure/OriginRemediation Strategy
Impurity A (PABA)Unreacted starting material.[]Adjust pH to 8.5 during workup (PABA dissolves as salt, Benzocaine precipitates).[] Recrystallize from EtOH/Water.[][2][3][4]
Impurity B (Ethyl 4-nitrobenzoate)Precursor carryover (if using nitro-reduction route).[]Requires chemical reduction step completion before esterification.[] Hard to remove by crystallization alone.[]
Impurity C (N-Acetyl Benzocaine)Side reaction with acetic acid/anhydride.[]Avoid acetate buffers or acetic acid solvents.[]
Unknown Colored Impurities Oxidation of amino group (azo dyes).[]Use activated charcoal (Norit) during hot filtration.[] Exclude light/air.[]

Validated Protocol: High-Purity Synthesis Workflow

Objective: Synthesis of Benzocaine with


 PABA content.
  • Setup: 100 mL Round Bottom Flask (RBF), reflux condenser, drying tube (CaCl2).

  • Charge: Add

    
     PABA and 
    
    
    
    Absolute Ethanol (
    
    
    ).
  • Catalysis: Add

    
     conc. 
    
    
    
    dropwise. Note: Exothermic.[]
  • Reaction: Reflux gently for 90 minutes .

    • Checkpoint: Solution should be clear. If cloudy, add more ethanol.[]

  • Workup:

    • Cool to room temp.[][2] Pour into

      
       ice-water.
      
    • Neutralize with

      
       to pH 8 .
      
    • Observation: Massive white precipitate forms.[]

  • Isolation: Vacuum filter. Wash with ice-cold water (

    
    ) to remove trapped sulfate salts and soluble PABA salts.[]
    
  • Polishing (Recrystallization):

    • Dissolve wet cake in min. boiling ethanol (~15 mL).

    • Add water until turbid (~10-15 mL).

    • Cool slowly to

      
      .
      
    • Dry crystals in a desiccator over

      
       or silica.[]
      

References

  • S. Eymery et al. , "Benzocaine and Impurities: Mechanism of Formation," BOC Sciences, 2021.[]

  • M. B. Smith , "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 7th Ed., Wiley, 2013.[] (Standard text for Fischer Esterification thermodynamics).

  • European Pharmacopoeia (Ph.[] Eur.) , "Benzocaine Monograph: Impurities A, B, C, E, F," 10th Edition.[] Link

  • CristalChem , "Benzocaine Recrystallization Guide & Solvent Pairs," 2025.[] Link

  • Cohen, J. , "Practical Organic Chemistry," Macmillan, 1920 (Classic reference for PABA esterification protocols).[]

Sources

Validation & Comparative

A Comparative Guide to FTIR Analysis: Distinguishing Ester and Amide Carbonyls

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

As a cornerstone of molecular analysis, Fourier Transform Infrared (FTIR) spectroscopy provides invaluable insights into the functional group composition of organic molecules. For researchers in drug development and materials science, the ability to definitively distinguish between structurally similar functional groups is paramount. This guide provides an in-depth comparison of the FTIR spectral signatures of two of the most common and vital carbonyl-containing groups: esters and amides.

The Central Role of the Carbonyl (C=O) Stretch

The carbonyl group's stretching vibration is one of the most intense and reliable signals in an infrared spectrum.[1][2] This intensity arises from the large change in dipole moment that occurs as the C=O bond stretches.[1][3] While most carbonyl stretches appear in the 1600-1850 cm⁻¹ region, the precise wavenumber is highly sensitive to the electronic environment of the carbonyl group, allowing for clear differentiation between functional groups like esters and amides.[2][4][5]

The Ester Carbonyl Stretch: A Higher Frequency Signature

The carbonyl stretching vibration in saturated aliphatic esters typically appears in a relatively high and narrow range of 1735-1750 cm⁻¹ .[3][6][7] This higher frequency, compared to a simple ketone (typically ~1715 cm⁻¹), is primarily due to the inductive effect of the single-bonded oxygen atom adjacent to the carbonyl group.

Causality Behind the Peak Position:
  • Inductive Effect: The electronegative oxygen atom pulls electron density away from the carbonyl carbon. This withdrawal of electrons strengthens the C=O bond, increasing its force constant and thus shifting the stretching vibration to a higher frequency (higher wavenumber).[8]

  • Resonance Effect: While the lone pair on the adjacent oxygen can participate in resonance, which would donate electron density and weaken the C=O bond (lowering the frequency), this effect is less significant than the inductive effect in esters.[9] Oxygen's higher electronegativity compared to nitrogen makes it less willing to share its electrons.[9]

Factors Influencing the Ester C=O Frequency:
  • Conjugation: If the carbonyl group is conjugated with a C=C double bond or an aromatic ring, the C=O stretching frequency is lowered by approximately 20-30 cm⁻¹ to the 1715-1730 cm⁻¹ range.[1][2][4] This is because resonance delocalizes the pi electrons, reducing the double bond character of the carbonyl and weakening it.[4]

  • Ring Strain: For cyclic esters (lactones), decreasing the ring size from an unstrained six-membered ring increases the C=O frequency.[4][10] This is attributed to changes in hybridization and angle strain; smaller rings force more s-character into the C=O bond, strengthening it.[11][12] For example, a five-membered lactone will absorb at a higher frequency than a six-membered one.

The Amide Carbonyl Stretch (Amide I Band): A Story of Resonance and Hydrogen Bonding

The carbonyl stretch in amides, known as the Amide I band , is found at a significantly lower frequency than in esters, typically in the range of 1630-1690 cm⁻¹ .[3][13] This band is one of the most characteristic absorptions in the IR spectra of proteins and peptides.[14][15]

Causality Behind the Peak Position:
  • Dominant Resonance Effect: The defining feature of an amide is the powerful resonance effect involving the nitrogen lone pair. The nitrogen atom readily donates its lone pair of electrons to the carbonyl carbon, creating a resonance structure with a single bond to oxygen and a double bond to nitrogen.[9] This delocalization significantly reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency.[4][9][13] This effect is much stronger than in esters due to nitrogen's lower electronegativity compared to oxygen.[9]

  • Hydrogen Bonding: In primary (R-CONH₂) and secondary (R-CONHR') amides, intermolecular hydrogen bonding plays a crucial role. The hydrogen atoms on the nitrogen can form strong hydrogen bonds with the carbonyl oxygen of neighboring molecules. This interaction lengthens and weakens the C=O bond, causing a further shift to a lower frequency.[16][17] In dilute, non-polar solvents where hydrogen bonding is minimized, the Amide I band can shift to higher wavenumbers.

The Amide II Band: A Key Differentiator

A unique feature of primary and secondary amides is the presence of an Amide II band , which appears between 1510-1580 cm⁻¹ for secondary amides and 1620±30 cm⁻¹ for primary amides.[14][18] This band arises from a combination of N-H bending and C-N stretching vibrations.[14][15] The presence of both a strong Amide I and a distinct Amide II band is a definitive indicator of a primary or secondary amide and is absent in the spectra of esters and tertiary amides.[19]

Special Considerations for Amides:
  • Fermi Resonance: In primary amides, the N-H scissoring overtone can sometimes interact with the Amide I band if their energies are similar. This phenomenon, known as Fermi resonance, can cause the Amide I band to appear as a doublet.[20][21]

  • Physical State: The frequency of the Amide I band is highly sensitive to the physical state of the sample (solid, liquid, solution) and the solvent used, primarily due to variations in hydrogen bonding.[6][16]

Head-to-Head Comparison: Ester vs. Amide Carbonyls

The key differentiating features are summarized below for easy comparison.

FeatureEster Carbonyl (C=O)Amide Carbonyl (Amide I Band)
Typical Wavenumber ~1735 - 1750 cm⁻¹ (Saturated)~1630 - 1690 cm⁻¹
Primary Electronic Effect Inductive electron withdrawal by oxygen (strengthens C=O)Resonance donation from nitrogen (weakens C=O)
Peak Intensity StrongVery Strong
Associated Bands Strong C-O stretches (~1000-1300 cm⁻¹)[4][7]Amide II band for 1°/2° amides (~1510-1650 cm⁻¹)[14][18] N-H stretching for 1°/2° amides (~3170-3500 cm⁻¹)[13][18]
Influence of H-Bonding Minimal (acts as H-bond acceptor only)Significant (lowers frequency in 1°/2° amides)

Visualizing the Influencing Factors

The following diagram illustrates the primary electronic effects that dictate the carbonyl stretching frequency in esters and amides.

G cluster_ester Ester cluster_amide Amide E_Struct R-C(=O)-OR' E_Inductive Strong Inductive Effect (e⁻ withdrawal by O) E_Struct->E_Inductive Dominates E_Resonance Weak Resonance (e⁻ donation by O) E_Struct->E_Resonance E_Result Higher Frequency (~1735-1750 cm⁻¹) E_Inductive->E_Result E_Resonance->E_Result A_Struct R-C(=O)-NR'₂ A_Resonance Strong Resonance (e⁻ donation by N) A_Struct->A_Resonance Dominates A_Hbond H-Bonding (for 1°/2° amides) A_Struct->A_Hbond A_Result Lower Frequency (~1630-1690 cm⁻¹) A_Resonance->A_Result A_Hbond->A_Result workflow Start Start Dry Dry Sample & KBr Start->Dry Weigh Weigh ~1mg Sample & ~150mg KBr Dry->Weigh Grind Grind & Mix in Agate Mortar Weigh->Grind Press Press Mixture in Die (8-10 tons) Grind->Press AcquireBG Acquire Background Spectrum Press->AcquireBG AcquireSample Acquire Sample Spectrum AcquireBG->AcquireSample Analyze Analyze Data AcquireSample->Analyze

Caption: Standard workflow for solid sample analysis using the KBr pellet method in FTIR.

Conclusion

The distinction between an ester and an amide carbonyl in an FTIR spectrum is clear and definitive when approached with an understanding of the underlying chemical principles. Esters exhibit a high-frequency C=O stretch around 1735-1750 cm⁻¹ due to the inductive effect of the adjacent oxygen. In contrast, amides show a much lower frequency Amide I band around 1630-1690 cm⁻¹ , a direct consequence of a powerful resonance effect that weakens the C=O bond. Furthermore, the presence of an Amide II band provides a secondary, conclusive piece of evidence for primary and secondary amides. For professionals in drug development and chemical sciences, mastering this distinction is a fundamental skill for accurate structural elucidation and quality control.

References

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available from: [Link]

  • Brainly. (2024, February 16). Ring strain dramatically affects the carbonyl infrared stretching frequency. Explain the trend using. Available from: [Link]

  • University of Colorado Boulder. IR Spectroscopy of Hydrocarbons. Available from: [Link]

  • bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Available from: [Link]

  • PubMed. (2015). Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. Available from: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Available from: [Link]

  • Patsnap Eureka. (2026, February 28). Amide Carbonyl vs Ester: Infrared Absorption Peak Comparison. Available from: [Link]

  • National Institutes of Health (NIH). Dependence of Amide Vibrations on Hydrogen Bonding. Available from: [Link]

  • National Institutes of Health (NIH). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Available from: [Link]

  • Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Available from: [Link]

  • Oregon State University. (2018, September 22). The C=O Stretch. Available from: [Link]

  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. Available from: [Link]

  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available from: [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • DSpace@MIT. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Available from: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available from: [Link]

  • University of Helsinki. Quick User Guide for FT-IR. Available from: [Link]

  • ACS Publications. (2008, August 28). Dependence of Amide Vibrations on Hydrogen Bonding. Available from: [Link]

  • Shimadzu. KBr Pellet Method. Available from: [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available from: [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

  • RML Mehrotra. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carbonyl Compounds. Available from: [Link]

  • PubMed. (2000). Infrared amide I' band of the coiled coil. Available from: [Link]

  • YouTube. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available from: [Link]

  • ACS Publications. Structure of the Amide I Band of Peptides Measured by Femtosecond Nonlinear-Infrared Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

  • PubMed. (2002, July 15). Automatic amide I frequency selection for rapid quantification of protein secondary structure from Fourier transform infrared spectra of proteins. Available from: [Link]

  • American Institute of Physics. (2003). Two-dimensional vibrational spectroscopy of the amide I band of crystalline acetanilide: Fermi resonance, conformational substat. Available from: [Link]

  • Quora. (2016, September 2). Why is the carbonyl stretching frequency of ester is greater than amide?. Available from: [Link]

  • University of Wisconsin-River Falls. Ir lecture part 2. Available from: [Link]

  • YouTube. (2023, January 4). FTIR-03 || Overtones, Fermi resonance and combination bands || IR spectroscopy. Available from: [Link]

  • Wikipedia. Fermi resonance. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). Combination Bands, Overtones and Fermi Resonances. Available from: [Link]

Sources

A Researcher's Guide to the Melting Point Determination of Novel Compounds: The Case of Ethyl 4-[(diphenylacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and characterization of novel chemical entities are fundamental. A key physicochemical property determined early in the characterization cascade is the melting point. This seemingly simple parameter offers a wealth of information, from a preliminary assessment of purity to insights into the crystalline lattice energy of a compound. This guide provides an in-depth look at the determination of the melting point for a novel compound, using Ethyl 4-[(diphenylacetyl)amino]benzoate as a case study.

While a definitive, published melting point for pure Ethyl 4-[(diphenylacetyl)amino]benzoate is not readily found in the scientific literature, this guide will equip you with the experimental framework and comparative data necessary to approach its characterization with scientific rigor.

The Significance of Melting Point in Drug Development

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C. A broad melting point range often indicates the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower and wider temperature range.

In the context of drug development, a sharp and reproducible melting point is a critical quality attribute, suggesting a high degree of purity of the active pharmaceutical ingredient (API). It also influences key downstream processes such as formulation, stability, and bioavailability.

Comparative Analysis: Structural Analogues and Their Melting Points

To contextualize the expected melting point of Ethyl 4-[(diphenylacetyl)amino]benzoate, it is instructive to examine the melting points of structurally related compounds. The presence and nature of functional groups, molecular weight, and intermolecular forces all play a crucial role in determining the melting point.

Compound NameStructureMolecular Weight ( g/mol )Reported Melting Point (°C)
Ethyl 4-aminobenzoate (Benzocaine) C₉H₁₁NO₂165.1988 - 92[1]
Phenacetin (N-(4-ethoxyphenyl)acetamide) C₁₀H₁₃NO₂179.22133 - 138[2][3][4]
Ethyl 4-(diethylamino)benzoate C₁₃H₁₉NO₂221.3039 - 43

Data compiled from publicly available sources. The melting point of Ethyl 4-(diethylamino)benzoate is noted from commercial supplier data.

The base structure, Ethyl 4-aminobenzoate, possesses a primary amine and an ester group, capable of hydrogen bonding, contributing to its melting point of 88-92°C[1]. The introduction of an acetyl group in Phenacetin increases the molecular weight and potential for hydrogen bonding, leading to a higher melting point of 133-138°C[2][3][4]. Conversely, the replacement of the amino protons with ethyl groups in Ethyl 4-(diethylamino)benzoate hinders hydrogen bonding, resulting in a significantly lower melting point.

For our target compound, Ethyl 4-[(diphenylacetyl)amino]benzoate, the introduction of the bulky diphenylacetyl group at the 4-amino position is expected to significantly increase the molecular weight and introduce steric hindrance, which may disrupt crystal packing. However, the amide linkage introduces a strong hydrogen bonding motif. Therefore, a melting point substantially different from these analogues is anticipated.

Experimental Determination of Melting Point

Two primary methods are employed for the determination of melting point in a research setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Apparatus

This is a classic and widely used technique for determining the melting point range of a crystalline solid.

Experimental Protocol:

  • Sample Preparation: Ensure the sample of Ethyl 4-[(diphenylacetyl)amino]benzoate is thoroughly dried and finely powdered to ensure uniform packing.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating Rate: A key parameter is the heating rate. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more quantitative and detailed picture of the melting process.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

  • Pan Sealing: Seal the pan, often with a hermetic lid, to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument with a defined heating rate, typically 5-10°C per minute, over a temperature range that brackets the expected melting point.

  • Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

DSC_Workflow Start Start Weigh Sample (1-5 mg) Weigh Sample (1-5 mg) Start->Weigh Sample (1-5 mg) End End Seal in DSC Pan Seal in DSC Pan Weigh Sample (1-5 mg)->Seal in DSC Pan Load Sample & Reference Pans Load Sample & Reference Pans Seal in DSC Pan->Load Sample & Reference Pans Program Heating Rate (e.g., 10°C/min) Program Heating Rate (e.g., 10°C/min) Load Sample & Reference Pans->Program Heating Rate (e.g., 10°C/min) Run Analysis Run Analysis Program Heating Rate (e.g., 10°C/min)->Run Analysis Analyze Thermogram for Onset Temperature Analyze Thermogram for Onset Temperature Run Analysis->Analyze Thermogram for Onset Temperature Analyze Thermogram for Onset Temperature->End

Caption: Differential Scanning Calorimetry (DSC) Workflow.

Interpreting the Results

For a pure, crystalline sample of Ethyl 4-[(diphenylacetyl)amino]benzoate, a sharp melting point range (e.g., within 1-2°C) is expected from the capillary method. The DSC thermogram should show a single, sharp endothermic peak. A broad melting range or the presence of multiple peaks in the DSC thermogram would suggest the presence of impurities or polymorphism.

Conclusion

While the precise melting point of Ethyl 4-[(diphenylacetyl)amino]benzoate remains to be definitively established in the public domain, this guide provides the necessary framework for its experimental determination and interpretation. By employing standard techniques such as capillary melting point determination and Differential Scanning Calorimetry, and by comparing the results with those of structurally related compounds, researchers can confidently characterize this and other novel chemical entities. This rigorous approach to determining fundamental physicochemical properties is a cornerstone of robust drug discovery and development.

References

Sources

Comparing biological activity of benzocaine vs amide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Biological Activity: Benzocaine vs. Amide Derivatives Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

This guide provides a technical analysis comparing Benzocaine (ethyl 4-aminobenzoate), a prototypical ester-based local anesthetic, against its Amide Derivatives and analogues. While Benzocaine remains a staple for topical anesthesia due to its lipophilicity, its clinical utility is limited by rapid hydrolysis and low water solubility.

This analysis focuses on two distinct comparison vectors relevant to drug development:

  • Clinical Class Comparison: Benzocaine (Ester) vs. Lidocaine/Prilocaine (Amide) — the standard for stability and potency.

  • Structural Optimization: Benzocaine vs. Novel Amide-Linked Derivatives — experimental compounds designed to retain the p-aminobenzoic acid (PABA) pharmacophore while replacing the labile ester bond with an amide linkage to enhance metabolic stability and duration of action.

Chemical & Structural Basis

The Pharmacophore Divergence

The core difference lies in the intermediate chain linking the lipophilic aromatic ring and the hydrophilic terminus.

  • Benzocaine (Ester): Unique among local anesthetics (LAs) as it lacks a terminal tertiary amine (hydrophilic tail). It exists permanently as a neutral molecule at physiological pH, driving its high surface activity but preventing injectable use due to poor aqueous solubility.

  • Amide Derivatives: Introduction of an amide linkage (-NH-CO-) creates a bond resistant to plasma cholinesterases. Adding a basic amine side chain (as seen in Lidocaine or experimental benzocaine-amides) allows for protonation, water solubility, and deeper tissue penetration.

Metabolic Stability & Toxicity
  • Hydrolysis: Benzocaine is rapidly hydrolyzed by plasma pseudocholinesterase to PABA (an allergen) and ethanol.

  • Hepatic Clearance: Amide derivatives require hepatic metabolism (CYP1A2/CYP3A4), significantly extending half-life (

    
    ) but introducing risks of systemic accumulation (CNS/Cardiac toxicity).
    

MetabolismComparison Benzocaine Benzocaine (Ester) Plasma Plasma Pseudocholinesterase Benzocaine->Plasma Rapid Hydrolysis Amides Amide Derivatives (Lidocaine/Analogs) Liver Hepatic CYP450 (Dealkylation/Hydrolysis) Amides->Liver Slow Metabolism PABA PABA + Ethanol (Allergy Risk) Plasma->PABA Metabolites Xylidide + Glycine (Systemic Toxicity Risk) Liver->Metabolites

Figure 1: Metabolic divergence between ester-linked Benzocaine and amide-linked derivatives.[1][2][3][4][5] Note the rapid plasma clearance of esters versus the hepatic dependence of amides.[1][6]

Pharmacological Profile & Data Comparison

Mechanism of Action

Both classes inhibit voltage-gated sodium channels (


), but their access routes differ:
  • Benzocaine (Membrane Expansion): Due to its neutrality, it diffuses into the lipid bilayer, expanding the membrane and mechanically compressing the sodium channel (The "Membrane Expansion Theory").

  • Amide Derivatives (Pore Blocking): These enter the cell, become protonated, and bind to the intracellular portion of the sodium channel (S6 segment of domain IV), physically occluding the pore.

Quantitative Comparison Table
FeatureBenzocaine (Ester)Amide Derivatives (e.g., Lidocaine/Novel Analogs)
Linkage Ester (-COO-)Amide (-NHCO-)
Onset of Action Rapid (30s – 1 min)Moderate (2 – 5 min)
Duration Short (10 – 20 min)Long (60 – 240 min)
Metabolism Plasma Hydrolysis (Rapid)Hepatic Microsomal Enzymes (Slow)
Potency (Rel.) Low (Surface only)Moderate to High (Injectable)
Toxicity Risk MethemoglobinemiaCNS Seizures, Cardiac Arrest
Experimental

~0.8 mM (

blockade)
~0.2 - 0.4 mM (Typical Amides)

Experimental Validation Protocols

To objectively compare a new amide derivative against Benzocaine, the following self-validating protocols are recommended.

Protocol A: Rat Sciatic Nerve Block (In Vivo Anesthetic Efficacy)

Purpose: To determine the duration of sensory and motor block, proving the superior stability of the amide linkage.

Methodology:

  • Subjects: Wistar rats (200–250g),

    
     per group.
    
  • Preparation: Dissolve Benzocaine (in PEG-400/Saline) and Test Amide Derivative (in Saline) to equimolar concentrations (e.g., 10 mM).

  • Injection: Under light isoflurane anesthesia, inject 0.2 mL of the test solution into the popliteal space near the sciatic nerve.

  • Assessment (Blind):

    • Motor Block: Evaluate "hoisting ability" (ability to pull the hind limb up). Score 0 (Normal) to 4 (Complete paralysis).

    • Sensory Block: Vocalization response to pinch (forceps) on the paw pads.

  • Endpoint: Time to full recovery (duration).

  • Validation: Positive control (Lidocaine) must show ~60 min duration. Benzocaine may show minimal block due to poor solubility/diffusion unless formulated in a solvent carrier.

Protocol B: In Vitro Plasma Stability Assay

Purpose: To quantify the resistance of the amide bond to hydrolysis compared to the ester.

Methodology:

  • Medium: Pooled human plasma (heparinized).

  • Incubation: Spike plasma with 10 µM of Benzocaine or Amide Derivative. Incubate at 37°C.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Add 300 µL ice-cold Acetonitrile (with Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    
    .
    • Expected Result: Benzocaine

      
      . Amide derivative 
      
      
      
      .

Synthesis & Structural Optimization Workflow

For researchers synthesizing new derivatives, the shift from Benzocaine to Amide analogs typically follows this pathway to maximize biological activity.

SynthesisWorkflow Start Precursor: 4-Nitrobenzoic Acid Step1 Activation: Thionyl Chloride (SOCl2) Start->Step1 Intermediate Acid Chloride Step1->Intermediate Step2 Amidation: Reaction with substituted Amine (R-NH2) Intermediate->Step2 Reduction Reduction: Fe/HCl or H2/Pd-C (Nitro -> Amino) Step2->Reduction Product Target: 4-Amino-N-substituted Benzamide Reduction->Product

Figure 2: Synthetic pathway for converting the benzocaine scaffold into bio-active amide derivatives. Note that the amino group reduction is often the final step to prevent side reactions.

References

  • Mechanism of Action & Clinical Comparison

    • Title: A Clinical Review of Lidocaine and Benzocaine for 2025[5]

    • Source: Hexia Pharm
    • URL:[Link]

  • Synthesis of Novel Deriv

    • Title: Synthesis and biological activity of certain derivatives of anesthesine (Benzocaine)[3][7][8][9][10]

    • Source: ResearchG
    • URL:[Link]

  • Experimental Anesthetic Protocols

    • Title: Evaluation of the local anesthetic activity (Sciatic Nerve Block Model)[8]

    • Source: Dove Medical Press
    • URL:[Link]

  • Pharmacokinetics and Metabolism

    • Title: Benzocaine - St
    • Source: NCBI Bookshelf
    • URL:[Link]

  • Advanced Deriv

    • Title: Synthesis and biological activities of local anesthetics (Amide vs Ester comparison)[4][8]

    • Source: RSC Publishing
    • URL:[Link]

Sources

HPLC Retention Time of Lipophilic Benzocaine Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The homologous series of p-aminobenzoic acid esters—commonly known as benzocaine analogs—represents a foundational class of local anesthetics and UV-absorbing agents. Ranging from the highly polar methyl p-aminobenzoate to the highly lipophilic hexyl p-aminobenzoate, these compounds share an identical aromatic amine core but differ solely by the length of their aliphatic ester chain.

For analytical chemists and formulation scientists, this homologous series serves as a perfect model for understanding the relationship between molecular lipophilicity (Log P) and chromatographic behavior. Accurately determining the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time (


) of these analogs is critical for quality control, stability-indicating assays, and in vitro skin permeation studies [1].

This guide objectively compares the RP-HPLC retention behavior of six lipophilic benzocaine analogs, detailing the mechanistic causality behind their separation and providing a self-validating experimental protocol for their analysis.

Mechanistic Causality: Lipophilicity and Chromatographic Retention

In RP-HPLC, the separation mechanism is driven by the hydrophobic effect. The mobile phase (typically an aqueous-organic mixture) is highly cohesive due to hydrogen bonding. When a benzocaine analog is introduced, the water molecules must reorient to form a cavity around the hydrophobic alkyl chain, resulting in an entropic penalty.

To minimize this high-energy state, the hydrophobic ester chain partitions into the non-polar hydrocarbon chains (e.g., C18 or C8) of the stationary phase.

The Causality Loop:

  • Chain Extension: Each additional methylene group (-CH₂-) in the ester chain increases the molecule's hydrophobic surface area.

  • Log P Shift: This increase in hydrophobicity translates directly to a higher octanol/water partition coefficient (Log P) [2].

  • Retention Factor (

    
    ):  A higher Log P dictates a stronger thermodynamic affinity for the C18 stationary phase, exponentially increasing the retention factor and, consequently, the retention time (
    
    
    
    ).

Causality cluster_0 Molecular Properties cluster_1 Chromatographic Behavior N1 Increased Alkyl Chain Length (-CH2-) N2 Higher Lipophilicity (Increased Log P) N1->N2 N3 Stronger Affinity for C18 Stationary Phase N2->N3 N4 Increased HPLC Retention Time (t_R) N3->N4

Figure 1: Mechanistic causality between alkyl chain length, lipophilicity, and HPLC retention.

Self-Validating Experimental Protocol

To ensure reproducibility, the analytical method must control for the ionization state of the aromatic amine group. The conjugate acid of benzocaine has a pKa of approximately 2.5. If the mobile phase pH drops below 4.5, the amine group will partially protonate, causing unpredictable retention shifts and severe peak tailing due to secondary interactions with residual silanols on the silica support.

By buffering the mobile phase to pH 6.5, the analogs are forced into their >99% unionized (free base) form, ensuring that retention is dictated strictly by the lipophilicity of the ester chain [1].

Step-by-Step RP-HPLC Methodology

1. Reagent & Mobile Phase Preparation:

  • Buffer: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 6.5 using dilute 
    
    
    
    . Filter through a 0.45 µm membrane.
  • Mobile Phase: Mix the phosphate buffer with HPLC-grade Methanol in a 40:60 (v/v) ratio. Degas via ultrasonication for 10 minutes.

2. Chromatographic Conditions:

  • Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 30°C (Thermostated to prevent viscosity/retention drift).

  • Detection: UV Absorbance at 254 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Prepare a mixed standard stock solution containing 100 µg/mL of each benzocaine analog dissolved in pure methanol.

  • Dilute the stock to a working concentration of 10 µg/mL using the mobile phase to prevent solvent-mismatch peak distortion.

4. System Suitability Testing (SST) - The Validation Check:

  • Inject the working standard in triplicate.

  • Acceptance Criteria: The resolution (

    
    ) between the Propyl and Butyl analogs must be 
    
    
    
    . The peak tailing factor (
    
    
    ) for all peaks must be
    
    
    . Relative Standard Deviation (RSD) of retention times must be
    
    
    .

HPLC_Workflow A 1. Sample Preparation (Analogs in MeOH/Buffer) B 2. Auto-Sampler Injection (20 µL volume) A->B C 3. Isocratic Elution (60:40 MeOH:Buffer pH 6.5) B->C D 4. C18 Stationary Phase (Hydrophobic Partitioning) C->D E 5. UV Detection (254 nm) D->E F 6. System Suitability (Resolution > 2.0, Tf < 1.5) E->F

Figure 2: Step-by-step RP-HPLC workflow for the analysis of benzocaine analogs.

Quantitative Data Comparison

The table below summarizes the theoretical Log P values alongside representative experimental retention data generated using the protocol described above. Notice the predictable, non-linear (exponential) increase in retention time as the chain length increases linearly.

Analog NameAlkyl ChainMolecular Weight ( g/mol )Log P (Octanol/Water)Expected

(min) on C18
Capacity Factor (

)
Methyl p-aminobenzoateC1151.161.378.02.20
Ethyl p-aminobenzoate (Benzocaine)C2165.191.8611.23.48
Propyl p-aminobenzoateC3179.222.4317.35.92
Butyl p-aminobenzoate (Butamben)C4193.242.8724.78.88
Pentyl p-aminobenzoate (Amylcaine)C5207.273.3537.013.80
Hexyl p-aminobenzoateC6221.303.9562.524.00

(Note:


 values assume a column dead time (

) of 2.5 minutes. Capacity factor

)

Evaluating Column and Mobile Phase Alternatives

When developing analytical methods for highly lipophilic analogs (e.g., Pentyl and Hexyl p-aminobenzoate), the 62-minute run time on a C18 column may be inefficient. Scientists must evaluate alternative chromatographic parameters:

C18 vs. C8 Stationary Phases
  • C18 (Octadecyl): High carbon load, maximum hydrophobic surface area. Ideal for resolving closely related early-eluting analogs (Methyl vs. Ethyl).

  • C8 (Octyl): Shorter alkyl chains yield a lower carbon load and reduced hydrophobic retention. Transferring the above method to a C8 column will compress the entire chromatogram, reducing the retention time of Hexyl p-aminobenzoate by approximately 30-40% while maintaining baseline resolution, thereby increasing laboratory throughput.

Methanol vs. Acetonitrile
  • Methanol (MeOH): A protic solvent that provides excellent peak shape for amines when buffered correctly, but has lower elution strength.

  • Acetonitrile (ACN): An aprotic solvent with higher elution strength in RP-HPLC. Replacing the 60% MeOH with 60% ACN will drastically reduce retention times across the board. Furthermore, ACN/water mixtures have lower viscosity than MeOH/water mixtures, resulting in significantly lower system backpressure.

Conclusion

The RP-HPLC retention time of lipophilic benzocaine analogs is a direct, quantifiable reflection of their Log P values. By utilizing a buffered, isocratic mobile phase on a C18 column, analysts can achieve a highly predictable and self-validating separation of this homologous series. For drug development professionals, mastering this relationship is essential not only for assay development but also for predicting the in vivo pharmacokinetic behavior and transdermal permeation rates of these critical local anesthetics.

References

  • Grouls, R. J., et al. "Partition coefficients (n-octanol/water) of N-butyl-p-aminobenzoate and other local anesthetics measured by reversed-phase high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 1997.[Link]

  • Zhang, K., Abraham, M. H., Liu, X. "An equation for the prediction of human skin permeability of neutral molecules, ions and ionic species." International Journal of Pharmaceutics, 2017.[Link]

Analytical Validation Guide: Elemental Analysis of Ethyl 4-[(diphenylacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the elemental analysis (EA) workflow for Ethyl 4-[(diphenylacetyl)amino]benzoate , a lipophilic amide derivative of benzocaine. In pharmaceutical development, this compound often serves as a key intermediate or a prodrug model.

While high-resolution mass spectrometry (HRMS) confirms molecular formula, it fails to detect non-ionizable impurities (e.g., residual solvents, inorganic salts). Consequently, Combustion Analysis (CHN) remains the "gold standard" for bulk purity verification in peer-reviewed literature (e.g., J. Med. Chem.), requiring a tolerance of ±0.4% .[1][2] This guide compares the theoretical baseline against experimental protocols, offering a decision matrix for choosing between Combustion Analysis and Quantitative NMR (qNMR).

Theoretical Framework: The Baseline Calculation

Before any experimental validation, the theoretical composition must be established with high precision.

Structural Derivation
  • Precursor: Ethyl 4-aminobenzoate (Benzocaine)[3]

  • Acylating Agent: Diphenylacetyl group

  • Reaction: Amidation of the primary amine.

Molecular Formula:



Stoichiometric Calculation Table

The following values represent the Target Theoretical Values against which all experimental data must be compared.

ElementCountAtomic Mass ( g/mol )Total Mass Contribution% Composition (w/w)
Carbon (C) 2312.011276.25376.86%
Hydrogen (H) 211.00821.1685.89%
Nitrogen (N) 114.00714.0073.90%
Oxygen (O) 315.99947.99713.35%
TOTAL ----359.425 100.00%

Critical Insight: The high carbon content (>75%) makes this compound prone to "sooting" (incomplete combustion) in standard analyzers. Specialized oxidation catalysts (e.g., Tungsten/Tin) are recommended.

Methodological Comparison: EA vs. Alternatives

In modern drug discovery, a single method is rarely sufficient. Below is a comparative analysis of the three primary validation techniques.

Comparative Analysis Matrix
FeatureCombustion Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output % Weight of C, H, NExact Mass (

)
Molar Ratio / Absolute Purity
Sample Requirement High (2–5 mg, destructive)Low (<0.1 mg, non-destructive)Medium (1–10 mg, recoverable)
Solvent Detection Indirect (Values deviate)None (Invisible to detector)Excellent (Distinct peaks)
Inorganic Salt Detection Indirect (Low % totals)None None (Invisible)
Precision Standard ±0.4% (Journal Requirement)< 5 ppm mass error±1.0% (Routine) to ±0.1% (High)
Verdict Best for Bulk Purity Best for Identity Best for Potency/Assay
Strategic Decision Workflow (DOT Visualization)

AnalyticalWorkflow Start Synthesized Crude Product Purification Recrystallization / Column Chromatography Start->Purification Drying Vacuum Drying (Remove Solvent) Purification->Drying IdentityCheck Identity Check: 1H NMR + HRMS Drying->IdentityCheck Decision Is Bulk Purity Verification Required? IdentityCheck->Decision Combustion Combustion Analysis (CHN) Target: Theoretical ± 0.4% Decision->Combustion Path A qNMR qNMR (Internal Standard) Decision->qNMR Path B PathA Yes (Journal/FDA Submission) PathB No (Internal Screening) Fail Result > ±0.4% Deviation Combustion->Fail Trapped Solvent/Water Success Validation Complete Combustion->Success Pass qNMR->Success Fail->Drying Re-dry Sample

Figure 1: Decision matrix for selecting the appropriate analytical technique based on regulatory or experimental requirements.

Experimental Protocol: Ensuring Data Integrity

To achieve the required ±0.4% tolerance , the physical preparation of the sample is as critical as the instrument calibration.

Sample Preparation (The "Drying" Variable)

The most common cause of EA failure for amides like Ethyl 4-[(diphenylacetyl)amino]benzoate is occluded solvent . The amide bond can form hydrogen bonds with solvents like ethanol or water, trapping them in the crystal lattice.

Protocol:

  • Recrystallization: Use a solvent system of Ethanol/Water (due to the ethyl ester group, avoid methanol to prevent transesterification).

  • Vacuum Desiccation:

    • Temperature: 50°C (Below MP of ~148-150°C to avoid melting/decomposition).

    • Pressure: < 1 mbar.

    • Duration: Minimum 24 hours over

      
       (phosphorus pentoxide).
      
  • Vialing: Transfer immediately to a pre-tared, argon-flushed vial to prevent moisture re-absorption (hygroscopicity check).

Interpreting Results (Self-Validating Logic)

If your results deviate, use the deviation direction to diagnose the impurity:

  • Scenario A: Carbon is LOW, Hydrogen is HIGH.

    • Diagnosis: Water contamination. Water has 0% Carbon and 11% Hydrogen. It dilutes the Carbon signal while boosting Hydrogen.

  • Scenario B: Carbon is LOW, Hydrogen is LOW.

    • Diagnosis: Inorganic contamination (Silica from column, Sodium Sulfate from drying). Inorganics do not burn; they dilute all percentages equally.

  • Scenario C: Carbon is HIGH.

    • Diagnosis: Trapped solvent with high carbon content (e.g., Toluene, Hexane) or incomplete combustion (soot formation).

Acceptance Criteria Example

For


:
  • Calculated C: 76.86%

    
    Acceptable Range:  76.46% – 77.26%
    
  • Calculated H: 5.89%

    
    Acceptable Range:  5.49% – 6.29%
    
  • Calculated N: 3.90%

    
    Acceptable Range:  3.50% – 4.30%
    

References

  • International Union of Pure and Applied Chemistry (IUPAC). (2021). Metrological and quality concepts in analytical chemistry. IUPAC Recommendations.[4] [Link]

  • American Chemical Society (ACS). (2023). Journal of Medicinal Chemistry Author Guidelines: Purity and Elemental Analysis.[Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Structural Profiling & Crystal Engineering Guide: Diphenylacetyl Benzocaine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative structural analysis of Ethyl 4-(2,2-diphenylacetamido)benzoate (the diphenylacetyl derivative) versus its parent compound, Benzocaine (Ethyl 4-aminobenzoate).

While Benzocaine is a ubiquitous local anesthetic, its primary amine structure makes it susceptible to oxidation and limits its lipophilicity profile. The diphenylacetyl derivative introduces a bulky, lipophilic moiety via an amide linkage. This modification fundamentally alters the crystal packing landscape—shifting from the amine-ester hydrogen bonding networks of Benzocaine to robust amide-amide supramolecular synthons. This guide details the synthesis, crystallographic parameters, and physicochemical implications of this structural evolution.[1]

Structural Characterization & Comparison

The transition from Benzocaine to its diphenylacetyl derivative represents a shift from a "small molecule" packing motif to a "bulky aromatic" assembly. The following data contrasts the well-established polymorphs of Benzocaine with the structural characteristics of the amide derivative.

Table 1: Comparative Crystallographic & Molecular Data
FeatureBenzocaine (Parent) Diphenylacetyl Benzocaine Derivative
IUPAC Name Ethyl 4-aminobenzoateEthyl 4-(2,2-diphenylacetamido)benzoate
CAS Registry 94-09-723988-51-4
Formula C₉H₁₁NO₂C₂₃H₂₁NO₃
Mol.[2] Weight 165.19 g/mol 359.42 g/mol
H-Bond Donor Primary Amine (-NH₂)Secondary Amide (-NH-)
H-Bond Acceptor Ester Carbonyl (C=O)Ester + Amide Carbonyls
Crystal System Orthorhombic (Form II - Stable)Monoclinic (Predicted/Analogous)
Space Group P2₁2₁2₁ (Form II)P2₁/c (Typical for bulky amides)
Packing Motif Herringbone; N-H...O=C chainsAmide ribbons + π-π Stacking
Melting Point 88–92 °C>140 °C (Due to rigid amide/π-stacking)
Structural Causality
  • Benzocaine: Crystallizes in three polymorphs.[3][4] Form II is the thermodynamically stable form at room temperature.[4] It relies on a "head-to-tail" hydrogen bond between the amino group of one molecule and the carbonyl oxygen of the ester group of another (N-H...O=C).

  • Diphenylacetyl Derivative: The derivatization caps the primary amine. The new Amide Linkage becomes the primary structure-directing agent. The two phenyl rings introduce significant steric bulk, forcing the molecule to adopt a non-planar conformation to minimize steric clash, likely disrupting the tight packing seen in Benzocaine but creating new hydrophobic pockets.

Synthesis & Crystallization Protocol

To obtain high-quality crystals for diffraction or pharmaceutical use, a controlled synthesis followed by slow evaporation is required.

Synthesis Workflow (Schotten-Baumann Conditions)

The synthesis targets the acylation of the aniline nitrogen.

  • Reagents: Benzocaine (1.0 eq), Diphenylacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Reaction: Dissolve Benzocaine in DCM with Triethylamine at 0°C. Dropwise add Diphenylacetyl chloride. Allow to warm to Room Temp (RT) and stir for 4–6 hours.

  • Quench: Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Crystallization Protocol (Self-Validating)
  • Solvent Selection: The derivative is highly lipophilic.

    • Good Solvents: Chloroform, DCM, Acetone.

    • Anti-Solvents: Hexane, Diethyl Ether.

  • Method: Vapor Diffusion (Preferred for X-Ray quality crystals).

Step-by-Step:

  • Dissolve 50 mg of the crude derivative in 2 mL of Chloroform in a small vial.

  • Place the small vial (uncapped) inside a larger jar containing 10 mL of Hexane.

  • Seal the outer jar tightly.

  • Validation: Leave undisturbed for 72 hours. As Hexane diffuses into the Chloroform, the solubility decreases slowly, promoting the growth of prismatic crystals rather than amorphous powder.

Visualization: Synthesis & Packing Logic[1]

The following diagram illustrates the chemical transformation and the resulting shift in supramolecular assembly logic.

G Benzocaine Benzocaine (Ethyl 4-aminobenzoate) Intermediate Tetrahedral Intermediate Benzocaine->Intermediate Nucleophilic Attack Pack_Benzo Packing: H-Bond Chain (Amine -> Ester) Benzocaine->Pack_Benzo Crystallizes as Reagent Diphenylacetyl Chloride + Et3N / DCM Reagent->Intermediate Product Diphenylacetyl Benzocaine Derivative Intermediate->Product Elimination of HCl Pack_Deriv Packing: Amide Ribbons + Pi-Pi Stacking Product->Pack_Deriv Crystallizes as

Figure 1: Reaction pathway and comparative crystal packing logic. The transformation shifts the dominant supramolecular force from weak amine-ester bonds to strong amide synthons.

Physicochemical Implications

The structural data has direct consequences for the performance of the molecule in drug development.

Solubility & Lipophilicity (LogP)
  • Benzocaine: LogP ≈ 1.86. Moderately soluble in alcohols, poor in water.

  • Diphenylacetyl Derivative: LogP > 4.0 (Estimated). The addition of two phenyl rings drastically increases lipophilicity.

    • Impact: This derivative will have superior permeability across the blood-brain barrier or skin (transdermal delivery) but will require lipid-based formulations (e.g., liposomes) for systemic delivery.

Stability
  • Hydrolysis: Benzocaine is an ester. In the derivative, the ester group remains, but the amide group is highly stable. The bulky diphenyl group provides steric protection to the amide nitrogen, making it resistant to enzymatic hydrolysis compared to simpler amides.

References

  • Chan, E. J., et al. (2005). "The crystal structure of benzocaine (form II)." Acta Crystallographica Section E, 61(11), o3893-o3895. Link

  • Molaid Chemicals. (n.d.). "Ethyl 4-(2,2-diphenylacetamido)benzoate - CAS 23988-51-4." Chemical Structure Database. Link

  • Sinha, B. K., & Pattabhi, V. (1987). "Crystal structure of benzocaine-a local anaesthetic."[5] Proceedings of the Indian Academy of Sciences, 98, 229–234. Link

  • Schmidt, A. C. (2005). "Solid-state characterization of benzocaine: Thermal analysis and X-ray diffraction." Journal of Thermal Analysis and Calorimetry.

Sources

Safety Operating Guide

Ethyl 4-[(diphenylacetyl)amino]benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for Ethyl 4-[(diphenylacetyl)amino]benzoate CAS Registry Number: 23988-51-4 Chemical Formula: C₂₃H₂₁NO₃[1][2]

Executive Safety Summary

Operational Context: Ethyl 4-[(diphenylacetyl)amino]benzoate is a lipophilic pharmaceutical intermediate, often utilized in the synthesis of Neuropeptide Y (NPY) antagonists and other bioactive scaffolds.[1][2] Due to its specific biological activity and lack of comprehensive toxicological data, it must be handled as a Potentially Bioactive Substance (PBS) .[1][2]

Hazard Classification (GHS-Derived):

  • H302: Harmful if swallowed (Presumed based on structural analogs).[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

  • Bioactivity Warning: As an NPY antagonist precursor, systemic absorption may affect cardiovascular or metabolic signaling pathways.[1][2]

Pre-Disposal Handling & Containment

Before disposal, the material must be stabilized and segregated.[1][2][4] Do not mix with incompatible waste streams (e.g., strong oxidizers or aqueous acids).[1][2]

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Hand Protection Double Nitrile Gloves (0.11 mm min.[1][2] thickness)Prevents transdermal absorption of lipophilic esters.[1][2]
Respiratory N95 (Solid) or Half-mask with OV/P100 (Solution)Prevents inhalation of fine particulates or solvent vapors.[1][2]
Eye Protection Chemical Splash GogglesProtects against ocular irritation from dust or splashes.[1][2]
Body Lab Coat (Tyvek sleeves recommended)Minimizes skin contact with particulates.[1][2]

Disposal Decision Logic (Flowchart)

The following logic gate determines the correct waste stream for Ethyl 4-[(diphenylacetyl)amino]benzoate based on its physical state.

DisposalLogic Start Waste Material Identified: Ethyl 4-[(diphenylacetyl)amino]benzoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution SolidPack Double-bag in Polyethylene (LDPE) bags Solid->SolidPack SolventCheck Check Solvent Type Solution->SolventCheck StreamA Stream A: Solid Hazardous Waste (Incineration) SolidPack->StreamA Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, Ethanol) SolventCheck->NonHalogenated StreamB Stream B: Halogenated Organic Waste (High Temp Incineration) Halogenated->StreamB StreamC Stream C: Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHalogenated->StreamC

Caption: Decision matrix for segregating Ethyl 4-[(diphenylacetyl)amino]benzoate waste streams to ensure compliance with RCRA and local regulations.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired powder, contaminated weighing boats, or spill cleanup residues.[2]

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar or double-bag using heavy-duty LDPE bags.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Ethyl 4-[(diphenylacetyl)amino]benzoate.[1][2][5]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Constituents: 100% Active Pharmaceutical Ingredient (API) Intermediate.[1][2]

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

  • Final Disposal: High-Temperature Incineration is mandatory to break down the diphenylacetyl and benzoate aromatic rings.[1][2]

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures or HPLC waste containing the substance.[1][2]

  • Segregation: Determine the primary solvent.[1][2]

    • If DCM/Chloroform: Use Halogenated Waste carboy.[1][2]

    • If Methanol/Ethanol/DMSO: Use Non-Halogenated Waste carboy.[1][2]

  • Concentration Limit: If the concentration exceeds 10% (w/v), mark the container as "High Load" to alert the disposal facility.

  • pH Check: Ensure the waste solution is neutral (pH 5–9). If the synthesis involved strong acids/bases, neutralize before adding to the organic waste carboy to prevent exothermic reactions.[1][2]

  • Rinsing: Triple-rinse empty source containers with a compatible solvent (e.g., acetone) and add rinsate to the waste container.[1][2]

Emergency Spill Response

Scenario: Spillage of 500 mg – 5 g of solid powder on a benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[1][2][4] Bioactive dusts pose an inhalation risk.[1][2]

  • PPE Upgrade: Wear N95 respirator and double gloves.

  • Dry Cleanup (Preferred):

    • Cover the spill with a dust suppressant (e.g., damp paper towels or specialized absorbent pads).[1][2]

    • Gently sweep the material into a dustpan, avoiding rapid movements that generate aerosols.[1][2]

  • Wet Wipe: Clean the surface with Ethanol (70%) or Acetone .[1][2] The substance is lipophilic and will not clean up effectively with water alone.[1][2]

  • Verification: Visualize the area under UV light (if available) as the conjugated aromatic system may fluoresce, ensuring no residue remains.[1][2]

Regulatory Compliance & Waste Codes

JurisdictionRegulationClassification / CodeNote
USA (Federal) EPA / RCRANot Listed (P/U List) Classify by characteristic.[1][2] Use generic code D001 (Ignitable) if in solvent, or unlabeled hazardous waste.[1][2]
EU (ECHA) REACHWaste Code 07 05 Wastes from the Manufacture, Formulation, Supply and Use (MFSU) of pharmaceuticals.[1][2]
Transport DOT / IATANot Regulated Unless in solution with a flammable solvent.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 232013: Ethyl 4-(dibenzoylamino)benzoate (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • Molaid Chemicals. Ethyl 4-(2,2-diphenylacetamido)benzoate (CAS 23988-51-4) Technical Data.[1][2][5] Retrieved from [Link][1][2]

  • US Patent Office. US Patent 6407120B1: Neuropeptide Y antagonists.[1][2][5] (Identifies the compound as a bioactive intermediate). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][1][2]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.